Product packaging for D-Ile-Phe-Lys-pNA(Cat. No.:)

D-Ile-Phe-Lys-pNA

カタログ番号: B1339861
分子量: 526.6 g/mol
InChIキー: GPVLFJQPHXESFM-IBURTVSXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Ile-Phe-Lys-pNA is a useful research compound. Its molecular formula is C27H38N6O5 and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N6O5 B1339861 D-Ile-Phe-Lys-pNA

特性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLFJQPHXESFM-IBURTVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structure and Application of D-Ile-Phe-Lys-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate D-Isoleucyl-Phenylalanyl-Lysine p-nitroanilide (D-Ile-Phe-Lys-pNA). Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, its application in quantitative enzyme assays, and its relevance in key physiological pathways.

Molecular Structure of this compound

This compound is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The peptide component consists of three amino acid residues: D-Isoleucine, Phenylalanine, and Lysine. The sequence is specifically designed to be a target for the serine protease plasmin.

The structure is characterized by the following key features:

  • Peptide Backbone: The D-Isoleucine, Phenylalanine, and Lysine residues are linked sequentially via peptide bonds. The N-terminus is D-Isoleucine, and the C-terminus is Lysine.

  • Stereochemistry: The isoleucine residue is in the D-configuration, which can confer resistance to degradation by some proteases and provide specificity. Phenylalanine and Lysine are typically in the L-configuration.

  • Chromogenic Moiety: The p-nitroaniline group is attached to the carboxyl group of the C-terminal Lysine residue through an amide bond.

The enzymatic cleavage of this substrate by plasmin occurs at the C-terminal side of the Lysine residue. This action liberates the p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically.

D-Ile-Phe-Lys-pNA_Structure DIle D-Isoleucine Phe Phenylalanine DIle->Phe Peptide Bond Lys Lysine Phe->Lys Peptide Bond pNA p-Nitroaniline Lys->pNA Amide Bond

Caption: Molecular linkage of this compound.

Quantitative Data: Enzymatic Kinetics

SubstrateEnzymeK_m_ (mol/L)k_cat_ (s⁻¹)
pyroGlu-Phe-Lys-pNAHuman Plasmin2.9 x 10⁻⁴[1]92[1]
pyroGlu-Phe-Lys-pNAStreptokinase-activated Plasminogen3.0 x 10⁻⁴[1]43[1]
Table 1: Kinetic constants for the reaction of a chromogenic substrate with human plasmin and streptokinase-activated plasminogen, determined at 37°C in Tris buffer (pH 7.4, I 0.15).[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in plasmin and plasminogen activity assays.

Chromogenic Assay for Plasmin Activity

This assay measures the activity of purified plasmin or plasmin in biological samples.

Materials:

  • Purified plasmin or sample containing plasmin

  • This compound stock solution (e.g., 1-5 mM in sterile water or DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 2 M Citric Acid or 50% Acetic Acid)

Procedure:

  • Reagent Preparation:

    • Prepare plasmin standards by diluting a stock solution to a range of concentrations (e.g., 0.1 to 10 nM) in Assay Buffer.

    • Prepare the this compound working solution by diluting the stock solution to the desired final concentration (e.g., 0.2-1 mM) in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer (for blank), plasmin standards, and samples to respective wells of the microplate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed this compound working solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for 10-30 minutes at 37°C. The rate of the reaction (ΔA405/min) is proportional to the plasmin activity.

    • Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 15-60 minutes). Stop the reaction by adding 25 µL of Stop Solution. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Generate a standard curve by plotting the absorbance or reaction rate against the known plasmin concentrations.

    • Determine the plasmin activity in the samples by interpolating from the standard curve.

Chromogenic Assay for Plasminogen Activity

This assay measures the amount of plasminogen in a sample by first converting it to plasmin.

Materials:

  • Sample containing plasminogen (e.g., plasma)

  • Plasminogen activator (e.g., streptokinase or urokinase)

  • This compound

  • Assay Buffer

  • 96-well microplate and reader

Procedure:

  • Sample Preparation: Dilute the plasma sample in Assay Buffer.

  • Plasminogen Activation: Add an excess of the plasminogen activator (e.g., streptokinase) to the diluted samples and standards. Incubate at 37°C for a sufficient time to ensure complete conversion of plasminogen to plasmin.

  • Substrate Addition and Measurement: Proceed with steps 3-5 of the Chromogenic Assay for Plasmin Activity protocol described above.

Experimental_Workflow A Prepare Reagents (Standards, Samples, Substrate) B Pipette into 96-well plate (Blank, Standards, Samples) A->B C Pre-incubate at 37°C B->C D Add Substrate to initiate reaction C->D E Measure Absorbance at 405 nm (Kinetic or Endpoint) D->E F Data Analysis (Standard Curve, Activity Calculation) E->F

Caption: General workflow for a chromogenic plasmin assay.

Signaling Pathways Involving Plasmin

Plasmin is a key enzyme in the fibrinolytic system, responsible for the dissolution of fibrin clots. However, its activity extends to various other physiological and pathological processes.

Plasmin_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades ECM_Deg ECM Degradation Plasmin->ECM_Deg degrades Active_MMPs Active MMPs Plasmin->Active_MMPs activates Active_GFs Active Growth Factors Plasmin->Active_GFs releases tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin Fibrin->FDPs ECM Extracellular Matrix (ECM) ECM->ECM_Deg MMPs Pro-MMPs MMPs->Active_MMPs Growth_Factors Latent Growth Factors Growth_Factors->Active_GFs

References

An In-depth Technical Guide on the Mechanism of Action of D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

The fundamental principle behind D-Ile-Phe-Lys-pNA and similar chromogenic substrates lies in the enzymatic cleavage of the amide bond between the C-terminal amino acid (Lysine) and the p-nitroanilide (pNA) molecule. The substrate itself is colorless. However, upon hydrolysis by a target protease, such as plasmin, the pNA is released. Free pNA in solution has a distinct yellow color, with a maximum absorbance at 405 nm.

The rate of pNA release is directly proportional to the enzymatic activity of plasmin under conditions where the substrate is not limiting. This relationship allows for the continuous monitoring of enzyme kinetics by measuring the change in absorbance at 405 nm over time. The D-amino acid (D-Isoleucine) at the N-terminus is often incorporated to enhance specificity and reduce susceptibility to degradation by other proteases.

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of this compound Substrate This compound (Colorless) Products D-Ile-Phe-Lys-OH + p-Nitroaniline (pNA) (Yellow, Absorbs at 405 nm) Substrate->Products Hydrolysis Enzyme Plasmin Enzyme->Substrate Binds and Cleaves

Diagram 1: Enzymatic reaction of this compound with plasmin.

Quantitative Data: Kinetic Parameters of Analogous Plasmin Substrates

While specific kinetic constants for this compound are not widely published, the following table summarizes the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for the well-characterized analogous plasmin substrates, S-2251 and S-2403. This data is provided for comparative purposes to give an indication of the expected enzymatic efficiency. The experiments were conducted with human plasmin at 37°C.[1]

SubstratePeptide SequenceKm (mol/L)kcat (s⁻¹)
S-2251 H-D-Val-Leu-Lys-pNA3 x 10⁻⁴Not specified
S-2403 pyroGlu-Phe-Lys-pNA2.9 x 10⁻⁴92

Experimental Protocols

The following is a detailed methodology for a typical in vitro plasmin activity assay using a chromogenic substrate like this compound.

1. Materials and Reagents:

  • Human Plasmin (purified)

  • This compound substrate

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Deionized water

2. Preparation of Solutions:

  • Plasmin Stock Solution: Reconstitute purified human plasmin in an appropriate buffer (e.g., 50% glycerol for storage at -20°C) to a known concentration (e.g., 1 mg/mL).

  • Substrate Stock Solution: Dissolve this compound in deionized water or DMSO to a concentration of 1-10 mM. Protect from light and store at 2-8°C.

  • Working Buffer: Prepare the Tris buffer and bring it to the assay temperature (e.g., 37°C).

3. Assay Procedure:

  • Prepare serial dilutions of the plasmin stock solution in the working buffer to achieve a range of final concentrations in the assay.

  • In a 96-well microplate, add a specific volume of the working buffer to each well.

  • Add a defined volume of the diluted plasmin solutions to the respective wells. Include a blank control with buffer only.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • To initiate the reaction, add a specific volume of the this compound substrate solution to each well. The final substrate concentration should ideally be at or above the Km value.

  • Immediately place the microplate in the reader and start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

4. Data Analysis:

  • For each plasmin concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA405/min).

  • Subtract the rate of the blank control from all sample rates to account for any non-enzymatic substrate hydrolysis.

  • The enzymatic activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

Experimental_Workflow Start Start Reagent_Prep Prepare Plasmin Dilutions and Substrate Solution Start->Reagent_Prep Plate_Setup Add Buffer and Plasmin to 96-well Plate Reagent_Prep->Plate_Setup Incubation Pre-incubate at 37°C Plate_Setup->Incubation Reaction_Start Add this compound to Initiate Reaction Incubation->Reaction_Start Measurement Measure Absorbance at 405 nm over Time Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates (ΔA/min) Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: General workflow for a plasmin activity assay.

Signaling Pathway Involvement: The Fibrinolytic System

Plasmin is the primary enzyme of the fibrinolytic system, which is responsible for the breakdown of fibrin clots. The activity of plasmin is tightly regulated to maintain a balance between preventing thrombosis and allowing for normal hemostasis. This compound serves as a tool to study the activity of plasmin within this critical physiological pathway.

The fibrinolytic pathway is initiated by the conversion of the inactive zymogen, plasminogen, into active plasmin. This activation is primarily carried out by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA). Once activated, plasmin degrades the fibrin mesh of a clot into soluble fibrin degradation products. The activity of plasmin is controlled by inhibitors such as α2-antiplasmin.

Fibrinolysis_Pathway cluster_assay Assay Focus Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Inhibitors α2-Antiplasmin Plasmin->Inhibitors Inhibition Assay This compound measures Plasmin activity here Plasmin->Assay tPA t-PA / u-PA tPA->Plasminogen FDPs Fibrin Degradation Products Fibrin_Clot->FDPs

Diagram 3: The role of plasmin in the fibrinolytic pathway.

References

The Chromogenic Substrate D-Ile-Phe-Lys-pNA: A Technical Guide to its Synthesis and Application in Plasmin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic peptide substrate D-Ile-Phe-Lys-pNA, a valuable tool for the specific detection and quantification of plasmin activity. The document details the rationale behind its design, a generalized protocol for its chemical synthesis via solid-phase peptide synthesis (SPPS), and a standard operating procedure for its application in enzymatic assays. Furthermore, it contextualizes the use of this substrate by illustrating its role within the broader plasminogen activation system. While specific kinetic and comparative quantitative data for this compound are not widely published, this guide presents a framework for such analysis and includes illustrative data from similar, well-characterized plasmin substrates.

Discovery and Rationale

The discovery of this compound is rooted in the broader field of protease substrate development, which aims to create specific and sensitive tools for studying enzyme activity. Chromogenic substrates, such as those ending in a p-nitroanilide (pNA) group, are instrumental in this regard. The core principle lies in the enzymatic cleavage of the peptide bond between the amino acid sequence and the pNA moiety. This cleavage releases the pNA molecule, which exhibits a distinct yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm.

The specific amino acid sequence, D-Isoleucine-Phenylalanine-Lysine, was rationally designed to be a highly specific target for human plasmin[1]. Plasmin, a serine protease, plays a crucial role in fibrinolysis, the process of dissolving blood clots. Its substrate specificity is a key area of research for understanding and modulating this physiological process. The inclusion of a D-amino acid (D-Ile) at the P3 position (following the Schechter and Berger nomenclature) is a common strategy to enhance substrate stability against degradation by other proteases, thereby increasing the specificity of the assay.

Synthesis of this compound

The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. While a specific, detailed protocol for this compound is not publicly available, the following represents a generalized procedure based on established Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc-based)

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-D-Ile-OH

  • p-Nitroaniline

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Diethyl ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin.

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group from the lysine residue. Wash thoroughly with DMF and DCM.

  • Phenylalanine Coupling: Dissolve Fmoc-Phe-OH, HBTU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and agitate to facilitate the coupling reaction. Monitor the reaction for completion (e.g., using a Kaiser test). Wash the resin.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the newly added phenylalanine.

  • D-Isoleucine Coupling: Couple Fmoc-D-Ile-OH to the growing peptide chain using the same procedure as for phenylalanine.

  • Fmoc Deprotection: Remove the final Fmoc group from the D-isoleucine residue.

  • p-Nitroaniline Coupling: The coupling of p-nitroaniline to the N-terminus of the peptide is a critical and often challenging step due to the low nucleophilicity of the aniline nitrogen. Specialized coupling methods, such as the use of phosphorus oxychloride or generating a more reactive derivative of p-nitroaniline, may be required for efficient reaction.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final this compound product using mass spectrometry and HPLC analysis.

Data Presentation: Quantitative Analysis

Table 1: Michaelis-Menten Kinetic Parameters for Plasmin Substrates

SubstrateEnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
This compound Human PlasminData not availableData not availableData not available
pyroGlu-Phe-Lys-pNA (S-2403)Human Plasmin350601.7 x 10⁵
D-Val-Leu-Lys-pNA (S-2251)Human Plasmin400205.0 x 10⁴

Illustrative data for S-2403 and S-2251 are sourced from product information and may vary depending on assay conditions.[2]

Table 2: Comparative Specificity of this compound

This table would ideally present the relative cleavage rates of this compound by plasmin and other common serine proteases to quantitatively demonstrate its specificity.

ProteaseRelative Cleavage Rate (%)
Plasmin100
ThrombinData not available
TrypsinData not available
Factor XaData not available
ChymotrypsinData not available

Experimental Protocols: Enzymatic Assay

The following protocol outlines a general procedure for determining plasmin activity using this compound. This assay is based on the colorimetric detection of the released p-nitroanilide.

Protocol for Plasmin Activity Assay

Materials:

  • Purified human plasmin

  • This compound substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare a series of plasmin dilutions in the assay buffer to generate a standard curve. Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of the substrate's K_m_).

  • Assay Setup: In a 96-well microplate, add a defined volume of the plasmin dilutions (and samples with unknown activity) to individual wells.

  • Initiation of Reaction: To each well, add the this compound working solution to initiate the enzymatic reaction. The final volume in each well should be consistent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of change in absorbance is directly proportional to the plasmin activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Generate a standard curve by plotting the V₀ values of the plasmin standards against their known concentrations. Determine the plasmin activity in the unknown samples by interpolating their V₀ values on the standard curve.

Mandatory Visualizations

Signaling Pathway: Plasminogen Activation

The following diagram illustrates the central role of plasmin in the fibrinolytic cascade, the physiological context in which a specific substrate like this compound is a valuable research tool.

Plasminogen_Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin Fibrin Plasmin->Fibrin degrades Substrate This compound Plasmin->Substrate cleaves tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits Cleavage Cleavage Substrate->Cleavage pNA p-Nitroaniline (Yellow Product) Cleavage->pNA

Caption: The Plasminogen Activation Cascade and the Role of this compound.

Experimental Workflow: Solid-Phase Peptide Synthesis

This diagram outlines the cyclical nature of solid-phase peptide synthesis for the construction of this compound.

SPPS_Workflow Start Start: Fmoc-Lys(Boc)-Resin Deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 2. Couple Fmoc-Phe-OH (HBTU/HOBt/DIPEA) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 3. Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 4. Couple Fmoc-D-Ile-OH Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Deprotection3 5. Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash (DMF, DCM) Deprotection3->Wash5 Coupling3 6. Couple p-Nitroaniline Wash5->Coupling3 Wash6 Wash (DMF, DCM) Coupling3->Wash6 Cleavage 7. Cleavage from Resin (TFA Cocktail) Wash6->Cleavage Purification 8. Precipitation & Purification (Ether & HPLC) Cleavage->Purification End Final Product: This compound Purification->End

Caption: General Workflow for the Solid-Phase Synthesis of this compound.

Logical Relationship: Chromogenic Assay Principle

This diagram illustrates the fundamental principle of the colorimetric assay using this compound.

Assay_Principle Enzyme Plasmin Substrate This compound (Colorless) Enzyme->Substrate acts on Products D-Ile-Phe-Lys + p-Nitroaniline (Yellow) Substrate->Products cleavage Measurement Spectrophotometric Measurement at 405 nm Products->Measurement leads to Activity Enzyme Activity (Rate of color change) Measurement->Activity proportional to

Caption: Principle of the Chromogenic Assay for Plasmin Activity.

Conclusion

This compound serves as a specific and valuable tool for researchers investigating the fibrinolytic system and the broader roles of plasmin in physiology and pathology. Its synthesis, while requiring careful execution of solid-phase peptide chemistry, is achievable through established methods. The application of this substrate in a straightforward colorimetric assay allows for the sensitive quantification of plasmin activity. While a more comprehensive quantitative characterization of its kinetic parameters and specificity profile would further enhance its utility, the existing information and the protocols outlined in this guide provide a solid foundation for its effective use in a research setting. Future work should focus on rigorously determining the Michaelis-Menten constants and comparative specificity of this compound to solidify its position as a gold-standard substrate for plasmin research.

References

An In-depth Technical Guide to the Use of Chromogenic Substrates in Plasma Kallikrein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing chromogenic substrates in the study of plasma kallikrein. While the primary focus of this document is to serve as a practical resource for researchers, it is crucial to begin with a significant clarification regarding substrate specificity. The substrate D-Ile-Phe-Lys-pNA is predominantly recognized and utilized as a substrate for human plasmin.[1] Due to the inherent cross-reactivity of short peptide chromogenic substrates among similar serine proteases, its direct application in plasma kallikrein research without extensive validation is not recommended.

This guide will, therefore, establish the foundational principles of chromogenic assays, detail the plasma kallikrein-kinin system, and provide a robust experimental protocol using a validated and widely accepted substrate for plasma kallikrein, H-D-Pro-Phe-Arg-pNA (S-2302).[2][3][4][5] This approach ensures the provision of a reliable methodology while also addressing the critical considerations of substrate selection and validation necessary for rigorous scientific inquiry.

The Principle of Chromogenic Substrate Assays

Chromogenic assays offer a straightforward and sensitive method for measuring enzyme activity.[6] The core of this technique lies in a synthetic peptide that mimics the natural cleavage site of the target enzyme, in this case, plasma kallikrein. This peptide is chemically linked to a chromophore, most commonly p-nitroaniline (pNA). When the enzyme cleaves the peptide bond, the pNA is released. In its free form, pNA exhibits a distinct yellow color, which can be quantified by measuring the absorbance of light at a wavelength of 405 nm. The rate of pNA release, and thus the rate of color change, is directly proportional to the enzymatic activity under defined conditions.[3][4][5]

The Plasma Kallikrein-Kinin System (KKS)

The plasma kallikrein-kinin system is a complex cascade of proteins that plays a pivotal role in inflammation, blood pressure regulation, coagulation, and pain.[7] The system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.

KKS_Pathway cluster_activation cluster_cleavage Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin FactorXII Factor XII Kallikrein->FactorXII Reciprocal Activation Inflammation Inflammation, Vasodilation, Pain Bradykinin->Inflammation B2 Receptor Activation FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation FactorXIIa->Prekallikrein

Diagram 1: Simplified Plasma Kallikrein-Kinin System Pathway.

Quantitative Data Presentation

Accurate quantification of plasma kallikrein activity relies on understanding the kinetic parameters of the enzyme with a given substrate. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial for assay development and data interpretation. Below is a summary of kinetic data for validated plasma kallikrein substrates and, for comparative purposes, this compound with its primary target, plasmin.

SubstrateEnzymeKm (µM)Vmax (nmol/s/U)kcat (s⁻¹)Reference
H-D-Pro-Phe-Arg-pNA (S-2302)Human Plasma Kallikrein220-150[Diapharma Product Info]
N-Bz-Pro-Phe-Arg-pNA (Chromozym PK)Porcine Kallikrein-0.396 (relative activity)-[8]
BOC-Leu-Ser-Thr-Arg-pNA (B3644)Porcine Kallikrein235337-[8]
BOC-Leu-Ser-Thr-Arg-pNA (B3644)Human Plasmin70358-[8]

Experimental Protocols

The following section provides a detailed methodology for the determination of plasma kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). This protocol can be adapted for kinetic studies, inhibitor screening, and the measurement of kallikrein-like activity in plasma samples.[3][4][5]

Materials and Reagents
  • Purified Human Plasma Kallikrein: (Vendor and concentration to be specified by the researcher)

  • Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

  • Prekallikrein Activator (for plasma samples): Dextran sulfate or Factor XIIa

  • Stopping Reagent: 20% Acetic Acid or 2% Citric Acid

  • 96-well microplate: Clear, flat-bottom

  • Microplate reader: Capable of measuring absorbance at 405 nm

  • Incubator: Set to 37°C

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl. Adjust the pH to 7.8 at 37°C.

  • Substrate Stock Solution: Reconstitute H-D-Pro-Phe-Arg-pNA in sterile, distilled water to a concentration of 1-2 mM. Store in aliquots at -20°C.

  • Enzyme Working Solution: Dilute the purified plasma kallikrein in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

  • Plasma Sample Preparation: Collect blood in 3.2% sodium citrate. Centrifuge at 2000 x g for 20 minutes to obtain platelet-poor plasma. To measure total prekallikrein, activate the zymogen to kallikrein by incubating the plasma with an activator like dextran sulfate (e.g., 50 mg/L) at 0°C for 15 minutes.[2]

Assay Procedure (Kinetic Method)

Assay_Workflow start Start prep_plate Prepare 96-well plate with Assay Buffer and Inhibitor/Vehicle start->prep_plate add_enzyme Add Plasma Kallikrein Working Solution prep_plate->add_enzyme preincubate Pre-incubate at 37°C for 15 minutes add_enzyme->preincubate add_substrate Initiate reaction by adding Substrate Working Solution preincubate->add_substrate read_plate Immediately read absorbance at 405 nm kinetically at 37°C for 10-30 min add_substrate->read_plate analyze Calculate initial reaction velocity (Vmax) read_plate->analyze end End analyze->end

Diagram 2: General Workflow for a Kinetic Chromogenic Assay.
  • Plate Setup: Add 20 µL of either the test compound (e.g., an inhibitor) or vehicle control (assay buffer with the same final solvent concentration) to the wells of a 96-well microplate.

  • Enzyme Addition: Add 60 µL of the plasma kallikrein working solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate working solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 10-30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

Endpoint Method

For a simplified endpoint assay, after the addition of the substrate, incubate the plate at 37°C for a fixed period (e.g., 10-30 minutes). Then, stop the reaction by adding 50 µL of the stopping reagent (e.g., 20% acetic acid). The absorbance at 405 nm can then be read at a single time point.

Considerations for Substrate Specificity

When considering the use of a substrate like this compound for plasma kallikrein research, it is imperative to perform a thorough validation.

  • Determine Kinetic Parameters: Conduct substrate concentration-response experiments to determine the Km and Vmax of this compound with purified plasma kallikrein. This will establish the substrate's affinity and the enzyme's catalytic efficiency.

  • Assess Cross-Reactivity: Test the activity of this compound with other relevant serine proteases found in plasma, such as plasmin, thrombin, and Factor Xa, to determine its specificity.[9]

  • Inhibitor Profiling: Use well-characterized, specific inhibitors of plasma kallikrein and other proteases to confirm that the observed activity is indeed from the target enzyme.[6] A specific plasma kallikrein inhibitor should significantly reduce the cleavage of the substrate in the presence of the enzyme.

Conclusion

The use of chromogenic substrates provides a powerful tool for the investigation of plasma kallikrein activity. While a variety of substrates exist, it is paramount for the integrity of the research that a well-validated substrate with known kinetic parameters and specificity for plasma kallikrein, such as H-D-Pro-Phe-Arg-pNA, is utilized. The methodologies and considerations outlined in this guide are intended to equip researchers with the necessary framework to conduct accurate and reproducible studies in the field of plasma kallikrein research and drug development. Any deviation from established protocols, such as the use of alternative substrates like this compound, necessitates a rigorous validation process to ensure the scientific validity of the findings.

References

The Specificity of D-Ile-Phe-Lys-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of D-Ile-Phe-Lys-pNA, a chromogenic substrate crucial for the study of serine proteases. This document provides a comprehensive overview of its primary enzymatic targets, comparative kinetic data with other relevant substrates, detailed experimental protocols for its application, and the broader context of the signaling pathways in which these enzymes operate.

Introduction to this compound

This compound (D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide) is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore. The enzymatic cleavage of the amide bond between the lysine residue and the pNA molecule liberates the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. This property makes this compound a valuable tool for monitoring the activity of specific proteases in real-time. While highly specific for human plasmin, its potential for cleavage by other related serine proteases such as plasma kallikrein and trypsin is a critical consideration for its precise application in research and drug discovery.

Core Principles of Chromogenic Assays

Chromogenic assays utilizing synthetic peptide substrates like this compound are fundamental to enzyme kinetics and inhibitor screening. The rate of pNA release is directly proportional to the enzyme's activity under specific conditions. By measuring the change in absorbance over time, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

Substrate Specificity and Comparative Kinetics

This compound is established as a highly specific substrate for human plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. However, to fully characterize its specificity, it is essential to compare its hydrolysis by plasmin with that of other serine proteases involved in related physiological pathways, such as plasma kallikrein (contact activation pathway) and trypsin (a digestive protease often used as a model serine protease).

While specific kinetic data for this compound is not extensively available in public literature, a comparative analysis with structurally similar and commonly used chromogenic substrates for these enzymes provides valuable context for its application.

SubstrateEnzymeK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
S-2403 ( Human Plasmin0.29[1]92[1]3.17 x 10⁵
S-2251 (H-D-Val-Leu-Lys-pNA) Human Plasmin0.40205.00 x 10⁴
S-2302 (H-D-Pro-Phe-Arg-pNA) Plasma Kallikrein0.221506.82 x 10⁵
Z-Lys-pNA Bovine TrypsinVaries with pHVaries with pH~1391 (at optimal pH)[2][3][4]
Boc-Gln-Ala-Arg-pNA Trypsin-like enzymesNot specifiedNot specifiedNot specified

Note: The kinetic parameters for Z-Lys-pNA with trypsin are highly pH-dependent.

The data for S-2403 and S-2251, which share the C-terminal Lys-pNA moiety with this compound, strongly suggest that this compound is an effective substrate for plasmin. The structural differences in the P2 and P3 positions (Ile-Phe in this compound) will influence the precise kinetic constants. For plasma kallikrein and trypsin, substrates with Arginine at the P1 position are generally preferred, as indicated by the high catalytic efficiency of S-2302 for plasma kallikrein.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and related chromogenic substrates. These protocols can be adapted for specific research needs.

Protocol 1: Determination of Plasmin Activity using this compound

This protocol outlines the procedure for measuring the activity of purified plasmin or plasmin in biological samples.

Materials:

  • Purified human plasmin or plasma sample

  • This compound stock solution (e.g., 10 mM in DMSO or sterile water)

  • Tris buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • 96-well microplate

  • Microplate reader with 405 nm absorbance filter

  • Stop solution (e.g., 20% acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a series of plasmin standards of known concentrations by diluting a stock solution in Tris buffer.

    • Prepare the working solution of this compound by diluting the stock solution in Tris buffer to the desired final concentration (e.g., 1 mM).

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of either Tris buffer (for blank), plasmin standard, or sample.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • To initiate the reaction, add 50 µL of the pre-warmed this compound working solution to all wells.

  • Measurement:

    • Kinetic Method: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of change in absorbance is proportional to the plasmin activity.

    • End-point Method: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of the stop solution. Measure the final absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic method, calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • For the end-point method, subtract the blank absorbance from all readings.

    • Create a standard curve by plotting the plasmin concentration against the V₀ or the final absorbance.

    • Determine the plasmin concentration in the unknown samples by interpolating from the standard curve.

Protocol 2: Screening for Inhibitors of Plasmin

This protocol provides a workflow for identifying and characterizing potential inhibitors of plasmin.

Procedure:

  • Follow the setup in Protocol 1.

  • Prior to adding the substrate, add various concentrations of the test inhibitor to the wells containing plasmin.

  • Incubate the plasmin and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for binding.

  • Initiate the reaction by adding the this compound substrate.

  • Measure the enzymatic activity as described in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Biological Context

The enzymes that interact with this compound and similar substrates are key players in complex signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutics.

The Fibrinolytic Pathway

Plasmin is the central enzyme of the fibrinolytic pathway, which is responsible for the degradation of fibrin clots. This process is essential for maintaining blood vessel patency after wound healing.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs tPA t-PA tPA->Plasmin uPA u-PA uPA->Plasmin Fibrin->Plasmin enhances Fibrin->FDPs PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin

Caption: The Fibrinolytic Pathway showing the activation of plasminogen to plasmin and subsequent fibrin degradation.

The Contact Activation (Intrinsic) Pathway

Plasma kallikrein is a central component of the contact activation pathway, which is involved in blood coagulation and inflammation.

Contact_Activation_Pathway FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation Prekallikrein Prekallikrein FactorXIIa->Prekallikrein FactorXI Factor XI FactorXIIa->FactorXI Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->FactorXII Reciprocal Activation HMWK HMW Kininogen Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin FactorXIa Factor XIa FactorXI->FactorXIa Coagulation Coagulation Cascade FactorXIa->Coagulation

Caption: Overview of the Contact Activation Pathway leading to coagulation and inflammation.

Conclusion

This compound is a valuable and highly specific tool for the investigation of plasmin activity. Its utility in high-throughput screening for inhibitors of plasmin makes it particularly relevant for drug discovery efforts targeting thrombotic diseases. While its primary target is plasmin, researchers should remain cognizant of potential, albeit likely low, cross-reactivity with other serine proteases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the effective application of this compound in a variety of research contexts. A thorough understanding of its specificity and the biological systems in which its target enzymes operate is paramount for generating accurate and reproducible scientific data.

References

The Chromogenic Substrate D-Ile-Phe-Lys-pNA in the Kallikrein-Kinin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the application of chromogenic substrates in the study of the kallikrein-kinin system, a critical signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. While the initial query focused on D-Ile-Phe-Lys-pNA, available scientific literature and product specifications indicate that this substrate is primarily designed for high specificity towards human plasmin and exhibits insignificant reactivity with plasma kallikrein.[1][2][3] Therefore, to provide a more relevant and accurate resource for researchers in the field of the kallikrein-kinin system, this guide will focus on a well-characterized and widely utilized chromogenic substrate for plasma kallikrein: H-D-Pro-Phe-Arg-pNA (S-2302) . This substrate is instrumental in the quantitative determination of plasma prekallikrein and the screening of kallikrein inhibitors.

The fundamental principle behind this technology lies in the enzymatic cleavage of the peptide sequence by kallikrein, which liberates a chromophore, p-nitroaniline (pNA). The release of pNA results in a measurable color change, typically quantified spectrophotometrically at a wavelength of 405 nm.[4] The rate of pNA release is directly proportional to the enzymatic activity of kallikrein, providing a robust method for its quantification.

The Kallikrein-Kinin System: An Overview

The kallikrein-kinin system is a complex cascade that plays a pivotal role in various physiological and pathological processes. Its activation leads to the generation of vasoactive peptides known as kinins. There are two main branches of this system: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system.

Plasma Kallikrein-Kinin System: This system is initiated by the activation of Factor XII (Hageman Factor) on negatively charged surfaces, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.

Tissue Kallikrein-Kinin System: Tissue kallikrein, secreted by various glands and tissues, acts on low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin (kallidin).

The measurement of plasma kallikrein activity is crucial for understanding and diagnosing conditions such as hereditary angioedema, sepsis, and disseminated intravascular coagulation. Chromogenic substrates like H-D-Pro-Phe-Arg-pNA provide a sensitive and specific tool for this purpose.

Kallikrein_Kinin_System cluster_plasma Plasma Kallikrein-Kinin System cluster_assay Chromogenic Assay cluster_tissue Tissue Kallikrein-Kinin System FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Plasma_Kallikrein->HMWK Cleavage Plasma_Kallikrein_Assay Plasma Kallikrein Bradykinin Bradykinin HMWK->Bradykinin B2R B2 Receptor Bradykinin->B2R Activation Inflammation Inflammation, Vasodilation, Pain, Increased Permeability B2R->Inflammation Substrate H-D-Pro-Phe-Arg-pNA (Chromogenic Substrate) pNA p-Nitroaniline (pNA) (Yellow Product) Substrate->pNA Plasma_Kallikrein_Assay->Substrate Cleavage Tissue_Kallikrein Tissue Kallikrein LMWK Low-Molecular-Weight Kininogen (LMWK) Tissue_Kallikrein->LMWK Cleavage Kallidin Lysyl-Bradykinin (Kallidin) LMWK->Kallidin

Figure 1: The Kallikrein-Kinin System and the principle of the chromogenic assay.

Quantitative Data for Chromogenic Substrates

The selection of an appropriate substrate is critical for the accurate measurement of kallikrein activity. The kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), define the substrate's affinity for the enzyme and the turnover rate. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic data for various chromogenic substrates with plasma kallikrein and other related proteases. It is important to note the high specificity of H-D-Pro-Phe-Arg-pNA for plasma kallikrein compared to other enzymes.

SubstrateEnzymeKm (mM)kcat (s-1)Reference
H-D-Pro-Phe-Arg-pNA (S-2302) Human Plasma Kallikrein 0.22 150 [5]
H-D-Pro-Phe-Arg-pNAHuman Plasma Kallikrein-200 (increases to 280 with fibrinogen fragments)[6]
H-D-Val-Leu-Lys-pNA (S-2251)Human Plasmin0.4020[5]
pyroGlu-Phe-Lys-pNA (S-2403)Human Plasmin0.3560[5]
H-D-Val-Leu-Lys-pNA (S-2251)Kallikrein (glandular and plasma)Insensitive-[7]
pyroGlu-Phe-Lys-pNA (S-2403)Plasma KallikreinInsensitive-[8]

Experimental Protocols

The following protocols provide a general framework for the determination of prekallikrein and kallikrein inhibitor activity in plasma using the chromogenic substrate H-D-Pro-Phe-Arg-pNA.

Materials Required
  • H-D-Pro-Phe-Arg-pNA (e.g., S-2302)

  • Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Prekallikrein activator (e.g., dextran sulfate, Factor XIIa)

  • Purified plasma kallikrein (for inhibitor assay)

  • Acetic acid (20%) or Citric acid (2%) for endpoint assays

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 37°C incubator or water bath

  • Citrated plasma samples

Protocol 1: Determination of Prekallikrein in Plasma

This assay measures the total prekallikrein content in a plasma sample after its activation to kallikrein.

Prekallikrein_Assay_Workflow Start Start: Citrated Plasma Sample Dilution 1. Dilute plasma sample with Tris buffer. Start->Dilution Activation 2. Add prekallikrein activator (e.g., Dextran Sulfate). Incubate to convert Prekallikrein to Kallikrein. Dilution->Activation Substrate_Addition 3. Add H-D-Pro-Phe-Arg-pNA (chromogenic substrate). Activation->Substrate_Addition Incubation 4. Incubate at 37°C. Substrate_Addition->Incubation Measurement 5. Measure absorbance at 405 nm (kinetic or endpoint). Incubation->Measurement Analysis 6. Calculate prekallikrein concentration based on a standard curve. Measurement->Analysis End End Analysis->End

Figure 2: Workflow for the determination of prekallikrein in plasma.

Procedure:

  • Sample Preparation: Dilute the citrated plasma sample with Tris buffer. The dilution factor should be optimized to ensure the readings fall within the linear range of the assay.

  • Activation: Add a prekallikrein activator (e.g., 50 mg/L dextran sulfate) to the diluted plasma. Incubate for a defined period (e.g., 15 minutes at 0°C) to convert prekallikrein to plasma kallikrein.[9]

  • Reaction Initiation: Add the H-D-Pro-Phe-Arg-pNA substrate solution to the activated plasma sample.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement:

    • Kinetic Method: Monitor the change in absorbance at 405 nm over a set period (e.g., 60 seconds).[9] The rate of absorbance change is proportional to the kallikrein activity.

    • Endpoint Method: After a fixed incubation time, stop the reaction by adding acetic or citric acid. Measure the final absorbance at 405 nm.

  • Calculation: Determine the prekallikrein concentration by comparing the results to a standard curve prepared using a plasma pool with a known prekallikrein concentration.

Protocol 2: Determination of Kallikrein Inhibitor Activity

This assay measures the capacity of plasma to inhibit a known amount of exogenous kallikrein.

Procedure:

  • Sample and Control Preparation: Prepare dilutions of the test plasma and a control plasma with known inhibitor activity in Tris buffer.

  • Inhibition Reaction: Add a known amount of purified plasma kallikrein to the diluted plasma samples. Incubate for a specific time at 37°C to allow for the inhibition of kallikrein by plasma inhibitors (e.g., C1-inhibitor, α2-macroglobulin).

  • Substrate Reaction: Add the H-D-Pro-Phe-Arg-pNA substrate to the mixture.

  • Measurement: Measure the residual kallikrein activity as described in Protocol 1 (either kinetically or by endpoint).

  • Calculation: The kallikrein inhibitor activity is inversely proportional to the measured residual kallikrein activity. Calculate the inhibitor activity relative to the control plasma.

Logical Relationships and Experimental Design

The successful application of chromogenic substrates in kallikrein-kinin system research relies on a well-designed experimental setup that accounts for potential interferences and ensures accurate measurements.

Logical_Relationships cluster_considerations Key Experimental Considerations cluster_troubleshooting Potential Issues & Troubleshooting Objective Objective: Measure Plasma Kallikrein Activity Substrate_Specificity Substrate Specificity: Choose a substrate with high specificity for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA) Objective->Substrate_Specificity Assay_Conditions Assay Conditions: Optimize pH, temperature, and ionic strength. Objective->Assay_Conditions Controls Controls: Include positive, negative, and blank controls. Objective->Controls Standard_Curve Standard Curve: Use a calibrator plasma with known kallikrein activity. Objective->Standard_Curve Low_Activity Low Activity: - Incomplete prekallikrein activation - Inhibitors in sample - Substrate degradation Substrate_Specificity->Low_Activity Influences Assay_Conditions->Low_Activity Influences High_Background High Background: - Spontaneous substrate hydrolysis - Interfering substances in sample Assay_Conditions->High_Background Influences Controls->High_Background Helps identify Non_Linearity Non-Linearity: - Substrate depletion - Enzyme saturation Standard_Curve->Non_Linearity Assesses

Figure 3: Logical relationships in designing a kallikrein chromogenic assay.

Conclusion

Chromogenic substrates, particularly H-D-Pro-Phe-Arg-pNA, are indispensable tools for researchers and clinicians studying the kallikrein-kinin system. They offer a sensitive, specific, and quantitative method for determining the activity of plasma kallikrein and its inhibitors. While the initially requested substrate, this compound, is better suited for plasmin activity assays, the principles and protocols outlined in this guide using the appropriate kallikrein substrate will enable robust and reliable investigations into the complex roles of the kallikrein-kinin system in health and disease. Careful consideration of substrate specificity, assay conditions, and appropriate controls is paramount for obtaining accurate and reproducible data. This technical guide provides a solid foundation for the implementation of these powerful techniques in both basic research and clinical diagnostic development.

References

Preliminary Studies Using D-Ile-Phe-Lys-pNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies and applications of the chromogenic substrate D-Ile-Phe-Lys-pNA. Given the limited publicly available kinetic data specific to this compound, this document leverages data and protocols from closely related and well-characterized analogs, primarily S-2403 (

This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) molecule. It is designed as a chromogenic substrate for the serine protease, human plasmin.[1] The enzymatic cleavage of the amide bond between the lysine residue and the pNA moiety releases the yellow chromophore, p-nitroaniline. The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[2][3]

Core Principles of Chromogenic Protease Assays

Synthetic peptide substrates coupled to a chromogenic reporter group, such as p-nitroaniline (pNA), are invaluable tools for studying the kinetics of specific proteases. The principle lies in the enzymatic hydrolysis of the peptide-pNA bond, which liberates the pNA molecule. In its free form, pNA exhibits a distinct absorbance maximum at or near 405 nm, whereas the substrate-bound pNA does not. This change in absorbance allows for continuous and quantitative monitoring of enzyme activity.

Data Presentation: Comparative Kinetic Data

Due to the scarcity of specific kinetic data for this compound in the public domain, the following table presents the kinetic constants for a closely related and well-documented plasmin substrate, S-2403 (4]

SubstrateTarget EnzymeK_m (mol/L)k_cat (s⁻¹)
S-2403 (Human Plasmin2.9 x 10⁻⁴92
S-2403 (Streptokinase-activated Plasminogen3.0 x 10⁻⁴43

Experimental Protocols

The following is a detailed methodology for a typical chromogenic plasmin activity assay, adapted from protocols for the analogous substrate H-D-Val-Leu-Lys-pNA (S-2251).[5][6] This protocol can be readily modified for use with this compound.

Materials and Reagents
  • This compound substrate

  • Purified human plasmin or sample containing plasmin activity

  • Assay Buffer: 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl

  • Stop Reagent: 50% Acetic Acid

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory pipettes and consumables

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile, deionized water. A typical concentration range for a stock solution is 1-3 mM. Protect the solution from light and store at 2-8°C. The solution is generally stable for several weeks.

    • Dilute the this compound stock solution in the assay buffer to the desired final working concentration. The optimal concentration should be determined empirically but is often in the range of 0.2 to 0.7 mM.

    • Prepare dilutions of the plasmin standard or the experimental samples in the assay buffer.

  • Assay Execution (Microplate Format):

    • Pipette 50 µL of the assay buffer into the wells of a 96-well microplate.

    • Add 25 µL of the plasmin standard or experimental sample to the appropriate wells.

    • To initiate the reaction, add 25 µL of the this compound working solution to each well.

    • The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm over time. Kinetic readings are preferred, with measurements taken every 30-60 seconds for 10-30 minutes.

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed period (e.g., 15 minutes) and then stop the reaction by adding 50 µL of the stop reagent. The final absorbance is then read at 405 nm.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

    • The plasmin activity can be calculated using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though this should be empirically verified for the specific buffer system).

    • Plot a standard curve of ΔA/min versus plasmin concentration to determine the activity in unknown samples.

Mandatory Visualization

Enzymatic Reaction of Plasmin with this compound

G Enzymatic Cleavage of this compound by Plasmin sub This compound (Substrate) Colorless complex Plasmin-Substrate Complex sub->complex + Plasmin pl Plasmin (Enzyme) pl->complex prod1 D-Ile-Phe-Lys (Peptide Product) complex->prod1 Hydrolysis prod2 p-Nitroaniline (pNA) Yellow Chromophore complex->prod2 Release

Caption: Enzymatic cleavage of the chromogenic substrate by plasmin.

Experimental Workflow for Plasmin Activity Assay

G Workflow for Chromogenic Plasmin Activity Assay prep 1. Prepare Reagents (Buffer, Substrate, Samples) plate 2. Add Reagents to Microplate (Buffer, Sample/Standard) prep->plate initiate 3. Initiate Reaction (Add Substrate) plate->initiate measure 4. Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate->measure analyze 5. Analyze Data (Calculate ΔA/min, Determine Activity) measure->analyze

References

An In-Depth Technical Guide to D-Ile-Phe-Lys-pNA for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Ile-Phe-Lys-pNA, its application in enzyme kinetics, and the relevant physiological pathways of its target enzymes. This document is intended to serve as a core resource for researchers and professionals in drug development and life sciences.

Introduction to this compound

D-Isoleucyl-L-phenylalanyl-L-lysine-p-nitroanilide, abbreviated as this compound, is a synthetic chromogenic substrate designed for the specific and sensitive assay of certain serine proteases. Its chemical structure consists of a tripeptide sequence (D-Ile-Phe-Lys) linked to a p-nitroaniline (pNA) moiety. The presence of the D-amino acid at the N-terminus enhances stability against non-specific degradation by other proteases.

The fundamental principle behind the use of this compound in enzyme kinetics lies in the enzymatic cleavage of the amide bond between the lysine residue and the p-nitroaniline group. This hydrolysis reaction releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.

Chemical Properties of this compound

PropertyValue
CAS Number 76626-41-0[1]
Molecular Formula C29H41N7O5
Molecular Weight 583.7 g/mol
Solubility Soluble in water and aqueous buffers. For experimental use, it is often dissolved in a small amount of a polar organic solvent like DMSO before being diluted in the assay buffer.

Enzymatic Specificity and Kinetic Parameters

This compound is primarily recognized as a substrate for human plasmin .[2][3][4] While comprehensive kinetic data for this compound with a wide range of proteases is not extensively documented in publicly available literature, its structural similarity to other lysine-containing p-nitroanilide substrates suggests potential cross-reactivity with other trypsin-like serine proteases. These enzymes typically cleave peptide bonds C-terminal to basic amino acid residues such as lysine and arginine.

For comparative purposes, the following table summarizes known kinetic parameters for structurally similar chromogenic substrates with key serine proteases. It is important to note that these values are for related substrates and may not be directly representative of this compound. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest under their specific experimental conditions.

Table 1: Kinetic Parameters of Structurally Similar Chromogenic Substrates for Various Serine Proteases

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Human PlasminpyroGlu-Phe-Lys-pNA (S-2403™)350601.7 x 10⁵
Human Plasma KallikreinD-Pro-Phe-Arg-pNA (S-2302™)2201506.8 x 10⁵
Bovine TrypsinZ-Lys-pNA394 - 34,600 (pH dependent)0.182 - 0.0768 (pH dependent)463 - 2.22 (pH dependent)[5][6][7]
Human Tissue KallikreinD-Val-Leu-Arg-pNA---

Data for S-2403™ and S-2302™ are from a commercially available datasheet and should be considered as approximate values.[8] Data for Z-Lys-pNA with trypsin shows significant pH dependence.

Experimental Protocols

The following provides a detailed, generalized methodology for determining enzyme kinetics using this compound. This protocol should be optimized for the specific enzyme and experimental setup.

Materials
  • This compound substrate

  • Purified enzyme of interest (e.g., plasmin, trypsin, kallikrein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween-20)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory pipettes and consumables

Methods

1. Preparation of Reagents:

  • Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water). Store protected from light at -20°C.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
  • Assay Buffer: Prepare the desired assay buffer and equilibrate it to the chosen reaction temperature (e.g., 37°C).

2. Determination of Optimal Substrate Concentration (K_m and V_max):

  • Prepare a series of dilutions of the this compound substrate in the assay buffer, typically ranging from 0.1 to 10 times the expected K_m value.
  • In a 96-well microplate, add a fixed amount of the enzyme to each well.
  • Initiate the reaction by adding the varying concentrations of the substrate to the wells. The final volume in each well should be constant (e.g., 200 µL).
  • Immediately place the microplate in the pre-warmed microplate reader.
  • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitroaniline (ε ≈ 10,000 M⁻¹cm⁻¹) is used to convert the rate of change in absorbance to the rate of product formation.
  • Plot the initial velocity (V₀) against the substrate concentration ([S]).
  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

3. Data Analysis:

  • The Michaelis-Menten equation: V₀ = (V_max * [S]) / (K_m + [S])
  • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally preferred for its accuracy.

Visualization of Pathways and Workflows

Enzymatic Reaction Workflow

The following diagram illustrates the basic principle of the chromogenic assay using this compound.

Enzymatic_Reaction Enzyme Serine Protease (e.g., Plasmin) Product1 D-Ile-Phe-Lys Enzyme->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow) Enzyme->Product2 Hydrolysis Substrate This compound (Colorless) Substrate->Enzyme Binding Spectrophotometer Measure Absorbance at 405 nm Product2->Spectrophotometer Detection

Caption: Enzymatic cleavage of this compound.

Experimental Workflow for Enzyme Kinetics

This diagram outlines the key steps involved in a typical enzyme kinetics experiment with this compound.

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, Buffer) B Serial Dilution of Substrate A->B C Reaction Setup in Microplate (Enzyme + Substrate) A->C B->C D Spectrophotometric Reading (Absorbance at 405 nm over time) C->D E Calculation of Initial Velocities (V₀) D->E F Data Analysis (Michaelis-Menten Plot) E->F G Determination of K_m and V_max F->G

Caption: Workflow for enzyme kinetic analysis.

Relevant Signaling Pathways

The primary enzymes that are targets for this compound and related substrates are involved in critical physiological pathways.

Plasmin, the primary target of this compound, is the central enzyme in the fibrinolytic pathway, responsible for the breakdown of fibrin clots.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Degradation Inhibitors α2-Antiplasmin PAI-1 Plasmin->Inhibitors Inhibition tPA Tissue Plasminogen Activator (tPA) tPA->Plasmin Activation uPA Urokinase Plasminogen Activator (uPA) uPA->Plasmin Activation FibrinClot Fibrin Clot FibrinClot->FDPs

Caption: The Fibrinolytic Pathway.[9][10][11][12][13]

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

Kallikrein_Kinin_System Prekallikrein Prekallikrein PlasmaKallikrein Plasma Kallikrein Prekallikrein->PlasmaKallikrein Bradykinin Bradykinin PlasmaKallikrein->Bradykinin Cleavage FactorXIIa Factor XIIa FactorXIIa->PlasmaKallikrein Activation HMWK High Molecular Weight Kininogen (HMWK) HMWK->Bradykinin Inflammation Inflammation Vasodilation Pain Bradykinin->Inflammation Leads to

Caption: The Kallikrein-Kinin System.[14][15][16][17][18]

Trypsin is a key digestive enzyme that breaks down dietary proteins in the small intestine.

Protein_Digestion DietaryProteins Dietary Proteins Polypeptides Large Polypeptides DietaryProteins->Polypeptides Stomach Acid & Pepsin SmallPeptides Small Peptides Polypeptides->SmallPeptides Cleavage at Lys/Arg AminoAcids Amino Acids SmallPeptides->AminoAcids Other Peptidases Trypsinogen Trypsinogen (from Pancreas) Trypsin Trypsin (in Small Intestine) Trypsinogen->Trypsin Activation Trypsin->SmallPeptides Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin

Caption: Protein digestion pathway involving trypsin.[19][20][21][22][23]

Conclusion

This compound serves as a valuable tool for the kinetic analysis of plasmin and potentially other related serine proteases. Its use in a straightforward chromogenic assay allows for the determination of key kinetic parameters, which are essential for understanding enzyme function and for the development of novel therapeutic agents. The integration of this substrate into well-defined experimental workflows, coupled with a clear understanding of the physiological relevance of its target enzymes, empowers researchers to conduct robust and meaningful studies in the fields of enzymology and drug discovery. Further characterization of the kinetic constants of this compound with a broader range of proteases would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Plasma Kallikrein Chromogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein is a serine protease that plays a pivotal role in various physiological and pathological processes, including the kinin-kallikrein system, coagulation cascade, and inflammatory responses. Its enzymatic activity is a key target for drug development in therapeutic areas such as hereditary angioedema, diabetic retinopathy, and thrombosis. This document provides a detailed protocol for the determination of plasma kallikrein activity using a chromogenic substrate assay.

The assay is based on the enzymatic cleavage of a synthetic peptide substrate coupled to a chromophore, p-nitroaniline (pNA). Active plasma kallikrein hydrolyzes the substrate, releasing pNA, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasma kallikrein activity. While the specific substrate D-Ile-Phe-Lys-pNA was requested, the most extensively documented and validated chromogenic substrate for plasma kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302 or Chromozym PK). Therefore, the following protocols are based on the use of this well-established substrate.

Principle of the Assay

The fundamental principle of this chromogenic assay is the measurement of the rate of color development resulting from the cleavage of a synthetic substrate by plasma kallikrein. The reaction can be monitored kinetically or as an endpoint measurement after stopping the reaction with an acid.

Reaction: H-D-Pro-Phe-Arg-pNA + Plasma Kallikrein → H-D-Pro-Phe-Arg-OH + pNA (yellow)

The amount of pNA released is quantified by measuring the absorbance at 405 nm. This allows for the determination of plasma kallikrein activity in purified samples or plasma. The assay can also be adapted to screen for and characterize inhibitors of plasma kallikrein by measuring the reduction in enzyme activity in the presence of a test compound.[1][2][3]

Data Presentation

Table 1: Kinetic Parameters for Plasma Kallikrein with Chromogenic Substrate S-2302
ParameterValueConditions
Michaelis Constant (Km)0.2 mM37°C, 0.05 mol/l Tris buffer, pH 7.8
Catalytic Rate Constant (kcat)150 s-137°C, 0.05 mol/l Tris buffer, pH 7.8

Note: Kinetic parameters can vary depending on the specific assay conditions, such as buffer composition, pH, and temperature.

Table 2: Typical Reagent Concentrations for Plasma Kallikrein Assay
ReagentStock ConcentrationFinal Concentration in Assay
Tris Buffer0.05 M, pH 7.80.05 M, pH 7.8
Plasma Kallikrein (purified)1 nkat/mLVariable (e.g., 0.1-0.5 nkat/mL)
Chromogenic Substrate (S-2302)2 mM0.2 - 1 mM
Test InhibitorVariableVariable (for IC50 determination)

Experimental Protocols

Materials and Reagents
  • Purified human plasma kallikrein

  • Chromogenic substrate: H-D-Pro-Phe-Arg-pNA (S-2302)

  • Tris buffer (50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)

  • Acetic Acid (20%) or Citric Acid (2%) for endpoint assays

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Plasma samples (collected in 3.2% sodium citrate, platelet-poor)

Protocol 1: Measurement of Purified Plasma Kallikrein Activity (Kinetic Method)
  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate S-2302 in sterile distilled water.

    • Dilute the purified plasma kallikrein to the desired working concentration in Tris buffer.

  • Assay Procedure:

    • Add 50 µL of Tris buffer to the wells of a 96-well microplate.

    • Add 25 µL of the diluted plasma kallikrein solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate solution to each well.

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

    • Kallikrein activity can be calculated using the molar extinction coefficient of pNA (ε = 10,600 M-1cm-1 at 405 nm), considering the path length of the solution in the microplate well.

Protocol 2: Measurement of Kallikrein-like Activity in Plasma (Endpoint Method)
  • Sample Preparation:

    • Collect blood in sodium citrate tubes and centrifuge to obtain platelet-poor plasma.[4] Handle plasma at room temperature to avoid cold activation of prekallikrein.[2][4]

    • Dilute the plasma sample with Tris buffer as needed.

  • Assay Procedure:

    • Add 100 µL of diluted plasma to a microcentrifuge tube.

    • Add 100 µL of Tris buffer.

    • Incubate at 37°C for 5 minutes.

    • Add 100 µL of pre-warmed chromogenic substrate solution and mix.

    • Incubate the reaction mixture at 37°C for a fixed time (e.g., 10 minutes).

    • Stop the reaction by adding 100 µL of 20% acetic acid.

    • Transfer 200 µL of the final mixture to a 96-well plate.

    • Measure the absorbance at 405 nm.

    • Prepare a plasma blank for each sample by adding the reagents in reverse order (acetic acid first) to subtract any background absorbance.[2][4]

  • Calculation:

    • Subtract the absorbance of the blank from the sample absorbance.

    • The kallikrein-like activity is proportional to the net absorbance.

Protocol 3: Determination of Inhibitor IC50
  • Inhibitor Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • Assay Procedure:

    • Add 25 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add 50 µL of purified plasma kallikrein solution.

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate.

    • Measure the kinetic rate of pNA formation as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Mandatory Visualizations

Plasma_Kallikrein_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubation Incubate Enzyme +/- Inhibitor (37°C) Reagents->Incubation Samples Prepare Samples (Plasma, Inhibitors) Samples->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic or Endpoint) Reaction->Measurement Rate Calculate Reaction Rate (ΔA/min) Measurement->Rate Activity Determine Kallikrein Activity Rate->Activity IC50 Calculate IC50 for Inhibitors Rate->IC50

Caption: Experimental workflow for the plasma kallikrein chromogenic assay.

Kallikrein_Kinin_System PK Prekallikrein PKa Plasma Kallikrein (Active) PK->PKa HMWK High Molecular Weight Kininogen PKa->HMWK Cleavage FXII Factor XII PKa->FXII Positive Feedback Bradykinin Bradykinin HMWK->Bradykinin FXIIa Factor XIIa FXII->FXIIa Contact Activation FXIIa->PK Cleavage

Caption: Simplified signaling pathway of the Kallikrein-Kinin system activation.

References

Application Notes and Protocols for the Use of D-Ile-Phe-Lys-pNA in a Microplate Reader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate D-Ile-Phe-Lys-pNA (H-D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide) is a valuable tool for the kinetic analysis of various proteases, most notably plasma kallikrein.[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in physiological processes such as inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system has been implicated in various diseases, including hereditary angioedema and diabetic retinopathy. This document provides detailed protocols for utilizing this compound in a microplate reader to measure enzyme activity, screen for inhibitors, and perform quality control assessments.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide bond in this compound by the target protease. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][3] The rate of pNA release is directly proportional to the enzyme's activity under the specified assay conditions.[4] This colorimetric method allows for continuous monitoring of the enzymatic reaction in a microplate format, enabling high-throughput screening and kinetic analysis.[1]

Enzymatic_Reaction This compound This compound D-Ile-Phe-Lys D-Ile-Phe-Lys This compound->D-Ile-Phe-Lys Enzymatic Cleavage p-Nitroaniline (pNA) p-Nitroaniline (pNA) This compound->p-Nitroaniline (pNA) Release of Chromophore Enzyme (e.g., Plasma Kallikrein) Enzyme (e.g., Plasma Kallikrein) Enzyme (e.g., Plasma Kallikrein)->this compound

Figure 1: Enzymatic cleavage of this compound.

Materials and Reagents

  • This compound dihydrochloride

  • Purified enzyme (e.g., plasma kallikrein) or plasma samples

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 30°C[5]

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

  • 96-well, clear, flat-bottom microplates

  • Multichannel pipettes and sterile, disposable tips

  • Reagent reservoirs

  • (Optional) Known inhibitor of the target enzyme for control experiments

  • (Optional) p-nitroaniline standard for calibration curve

Experimental Protocols

Protocol 1: Determination of Enzyme Activity

This protocol is designed to measure the kinetic activity of a purified enzyme or an enzyme in a biological sample.

1. Reagent Preparation:

  • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) or sterile water. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
  • Enzyme Solution: Prepare a stock solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. For plasma samples, they may be diluted in the Assay Buffer (e.g., 1:20).[5]
  • Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.2-1 mM). The optimal concentration may be near the enzyme's Km for the substrate.

2. Microplate Setup:

  • Equilibrate the microplate reader to the desired temperature (e.g., 30°C or 37°C).[5][6]
  • Add 50 µL of Assay Buffer to the blank wells.
  • Add 50 µL of the enzyme solution to the sample wells.
  • Pre-incubate the plate at the assay temperature for 5-10 minutes.

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL.

  • Immediately start measuring the absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 15-60 minutes.

    Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Microplate Prepare Microplate Prepare Reagents->Prepare Microplate Pre-incubate Pre-incubate Prepare Microplate->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Calculate Vmax Calculate Vmax Kinetic Measurement->Calculate Vmax Determine Enzyme Activity Determine Enzyme Activity Calculate Vmax->Determine Enzyme Activity

    Figure 2: General experimental workflow.

Protocol 2: Screening for Enzyme Inhibitors

This protocol is adapted for screening potential inhibitors of the target enzyme.

1. Reagent Preparation:

  • Prepare this compound, enzyme, and Assay Buffer as described in Protocol 1.
  • Inhibitor Solutions: Prepare a series of dilutions of the test compounds in Assay Buffer or DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells.

2. Microplate Setup:

  • Add 40 µL of the enzyme solution to each well (except blanks).
  • Add 10 µL of the inhibitor solutions (or vehicle control) to the respective wells.
  • Add 50 µL of Assay Buffer to the blank wells.
  • Pre-incubate the plate at the assay temperature for 10-15 minutes to allow for inhibitor binding.

3. Reaction Initiation and Measurement:

  • Initiate the reaction by adding 50 µL of the working substrate solution.
  • Measure the absorbance at 405 nm as described in Protocol 1.

Data Presentation and Analysis

The rate of the enzymatic reaction (V, often expressed as Vmax under substrate saturation) is determined from the linear portion of the absorbance versus time plot.

Calculation of Reaction Velocity:

The Beer-Lambert law (A = εcl) is used to convert the rate of change in absorbance (ΔA/min) to the rate of product formation (nmol/min).

  • A: Absorbance

  • ε: Molar extinction coefficient of pNA (at 405 nm, approximately 9,960 M⁻¹cm⁻¹).[7]

  • c: Concentration of pNA (mol/L)

  • l: Path length of the light through the well (cm). This is typically determined for the specific microplate and volume used, or a pNA standard curve can be used for calibration.

Formula for Velocity (V):

V (mol/min/mL) = (ΔA / min) / (ε * l) * (Total Volume in Well (mL) / Enzyme Volume (mL))

Table 1: Example Data for Enzyme Titration

Enzyme Concentration (nM)ΔA/min (mOD/min)Velocity (nmol/min)
0 (Blank)0.50.00
110.20.51
220.51.03
441.02.06
881.54.10
16122.36.15

Table 2: Example Data for Inhibitor Screening

Inhibitor Concentration (µM)ΔA/min (mOD/min)% Inhibition
0 (No Inhibitor)50.00
0.145.19.8
130.539.0
1012.774.6
1002.694.8

Signaling Pathway Context: The Kallikrein-Kinin System

This compound is a valuable tool for studying the activity of plasma kallikrein, a key enzyme in the kallikrein-kinin system. This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator.

Kallikrein_Kinin_System Factor XII Factor XII Activated Factor XII (FXIIa) Activated Factor XII (FXIIa) Factor XII->Activated Factor XII (FXIIa) Contact Activation Plasma Kallikrein Plasma Kallikrein Activated Factor XII (FXIIa)->Plasma Kallikrein Activates Prekallikrein Prekallikrein Prekallikrein->Plasma Kallikrein Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleaves HMW Kininogen HMW Kininogen HMW Kininogen->Bradykinin Inflammation, Vasodilation Inflammation, Vasodilation Bradykinin->Inflammation, Vasodilation

Figure 3: Simplified Kallikrein-Kinin System Pathway.

Troubleshooting and Considerations

  • Substrate Solubility: If solubility issues arise with this compound in aqueous solutions, a small amount of an organic solvent like DMSO can be used. Ensure the final solvent concentration is low and consistent across all wells.

  • Inner Filter Effect: At high substrate or product concentrations, the absorbance may deviate from linearity. It is important to work within a range where absorbance is linear with concentration.

  • Enzyme Stability: Ensure the enzyme is stable under the assay conditions (pH, temperature).

  • Blank Subtraction: Always include a blank control (without enzyme) to subtract any background absorbance or non-enzymatic substrate hydrolysis.

  • Path Length Correction: For accurate determination of molar concentrations, the path length of the light in the microplate wells needs to be known or a standard curve of pNA should be generated. The molar extinction coefficient of p-nitroaniline can be sensitive to solution composition.[8]

References

Application Notes and Protocols for the Measurement of Factor XIIa Activity Using the Chromogenic Substrate D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Factor XII (FXIIa) is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of coagulation and the kallikrein-kinin system. The enzymatic activity of FXIIa can be quantified using chromogenic peptide substrates that release p-nitroaniline (pNA) upon cleavage, resulting in a color change that can be measured spectrophotometrically at 405 nm. While D-Ile-Phe-Lys-pNA is more commonly cited as a substrate for plasmin, this document provides a generalized protocol for its potential use in measuring FXIIa activity, based on established methods for other structurally similar chromogenic substrates.

Principle of the Assay

The activity of FXIIa is determined by its ability to hydrolyze the amide bond in the synthetic chromogenic substrate, this compound. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color. The rate of pNA release, measured as the change in absorbance at 405 nm per unit of time, is directly proportional to the enzymatic activity of FXIIa in the sample.

Diagram 1: Principle of the chromogenic FXIIa assay.

Data Presentation

Substrate NameChemical Formulakcat (s⁻¹)Vmax (µmol/min)Km (mM)
SPECTROZYME® FXIIaH-D-CHA-Gly-Arg-pNA·2AcOH4.4[1]3.14[1]Not Specified
S-2302H-D-Pro-Phe-Arg-pNANot SpecifiedNot SpecifiedNot Specified
BIOPHEN™ CS-31(02)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The kinetic parameters (kcat, Vmax, and Km) are crucial for comparing the efficiency of different substrates and for detailed enzyme characterization. Researchers intending to use this compound for FXIIa activity measurements are advised to determine these constants empirically.

Experimental Protocols

The following protocols are adapted from established methods for chromogenic FXIIa assays and can be used as a starting point for optimization with this compound.

Materials and Reagents
  • Purified human Factor XIIa

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.9

  • Deionized water

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • For plasma samples: Kallikrein inhibitor (e.g., Soybean Trypsin Inhibitor)

Reagent Preparation
  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 150 mM NaCl. Adjust the pH to 7.9 with HCl.

  • This compound Stock Solution: Dissolve this compound in deionized water to a stock concentration of 1-4 mM. Store aliquots at -20°C. The stability of similar peptide-pNA substrates in aqueous solution is reported to be at least 6 months at 2-8°C.

  • FXIIa Solution: Reconstitute purified human FXIIa in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Measurement of Purified FXIIa Activity

This protocol is suitable for determining the activity of a purified FXIIa preparation.

  • Reaction Setup: In a 96-well microplate, add the following reagents in the order listed:

    • 70 µL of Assay Buffer

    • 10 µL of FXIIa solution (at various concentrations for a standard curve)

    • Pre-incubate the plate at 37°C for 3-5 minutes.

  • Initiate Reaction: Add 20 µL of the this compound stock solution to each well to initiate the reaction.

  • Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the change in absorbance at 405 nm (ΔOD/min) in kinetic mode for 10-30 minutes.

  • Data Analysis: The rate of the reaction is proportional to the FXIIa concentration. Plot the ΔOD/min against the known FXIIa concentrations to generate a standard curve. The activity of unknown samples can be determined from this curve.

Diagram 2: Workflow for measuring purified FXIIa activity.
Protocol 2: Measurement of FXIIa Activity in Plasma

This protocol is designed for measuring FXIIa activity in plasma samples. It includes a kallikrein inhibitor to prevent interference from plasma kallikrein, which can also cleave chromogenic substrates.

  • Plasma Preparation: Collect blood in 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Reaction Setup: In a 96-well microplate, add the following:

    • 40 µL of Assay Buffer containing a kallikrein inhibitor.

    • 10 µL of plasma sample (diluted if necessary).

    • Pre-incubate at 37°C for 3 minutes.

  • Initiate Reaction: Add 50 µL of pre-warmed (37°C) this compound solution.

  • Measurement: Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C.[2]

  • Data Analysis: Prepare a standard curve using purified FXIIa spiked into FXII-deficient plasma to account for matrix effects. Calculate the FXIIa activity in the plasma samples based on the standard curve.

Signaling Pathway

FXIIa is a key component of the contact activation system, which is initiated when Factor XII comes into contact with negatively charged surfaces. This leads to a conformational change and auto-activation to FXIIa. FXIIa then activates prekallikrein to kallikrein, which in turn further activates FXII in a positive feedback loop. FXIIa also initiates the intrinsic coagulation cascade by activating Factor XI.

Diagram 3: Simplified FXIIa activation pathway.

Conclusion

The chromogenic substrate this compound can potentially be used to measure the amidolytic activity of FXIIa. The provided protocols, adapted from established methods for similar substrates, offer a framework for developing and optimizing a specific assay. It is crucial for researchers to empirically determine the kinetic parameters of this compound with FXIIa to ensure the accuracy and reliability of their results. Careful consideration of potential cross-reactivity with other serine proteases, especially in complex biological samples like plasma, is also essential for obtaining specific measurements of FXIIa activity.

References

Applications of Chromogenic Substrates in Coagulation and Fibrinolysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromogenic peptide substrates are essential tools in the study of coagulation and fibrinolysis. These synthetic oligopeptides are designed to mimic the natural cleavage sites of specific serine proteases involved in these pathways. A chromophore, typically para-nitroaniline (pNA), is covalently linked to the peptide. When the enzyme cleaves the peptide bond, pNA is released, resulting in a measurable color change at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. This application note focuses on the utility of tripeptide pNA substrates, particularly H-D-Val-Leu-Lys-pNA (commercially known as S-2251), in key fibrinolytic and coagulation assays.

Principle of Chromogenic Assays

The fundamental principle of chromogenic assays involves the enzymatic cleavage of a synthetic substrate, leading to the release of a colored compound. The intensity of the color, measured over time with a spectrophotometer, provides a quantitative measure of the enzymatic activity. This method offers high sensitivity and specificity compared to traditional clotting time assays.

Key Applications in Fibrinolysis

The fibrinolytic system is responsible for the breakdown of fibrin clots. The primary enzyme in this system is plasmin, which is activated from its zymogen, plasminogen. Chromogenic substrates are pivotal in measuring the activity of plasmin and plasminogen.

Determination of Plasmin Activity

This assay directly measures the activity of plasmin in a sample. It is crucial for studying fibrinolytic activity and for evaluating the efficacy of pro-fibrinolytic or anti-fibrinolytic drugs.

Determination of Plasminogen Concentration

This assay quantifies the amount of plasminogen in a sample, which is a key indicator of the body's fibrinolytic potential. The principle involves the conversion of all plasminogen in the sample to plasmin by an activator, such as streptokinase or urokinase. The resulting plasmin activity is then measured using a chromogenic substrate.[1][2]

Measurement of Antiplasmin Activity

Antiplasmin, primarily α2-antiplasmin, is the main physiological inhibitor of plasmin. This assay is important for diagnosing bleeding or thrombotic disorders. The assay involves adding a known amount of plasmin to a plasma sample. The remaining plasmin activity after inhibition by the sample's antiplasmin is then quantified using a chromogenic substrate.

Featured Chromogenic Substrate: H-D-Val-Leu-Lys-pNA (S-2251)

S-2251 is a highly specific chromogenic substrate for plasmin and streptokinase-activated plasminogen.[3][4][5][6] Its chemical formula is H-D-Val-Leu-Lys-pNA·2HCl with a molecular weight of 551.6 g/mol .[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for S-2251 and other related chromogenic substrates.

Substrate NameChemical FormulaTarget Enzyme(s)Km (mol/L)Vmax (mol/min·mL plasma)
S-2251 H-D-Val-Leu-Lys-pNAPlasmin, Streptokinase-activated plasminogen2 x 10⁻⁴1 x 10⁻⁶
S-2403 pyroGlu-Phe-Lys-pNAPlasmin, Streptokinase-activated plasminogenNot specifiedNot specified
D-Phe-Pro-Lys-pNA D-Phe-Pro-Lys-pNAThrombinNot specifiedNot specified

Data for S-2251 determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4, I 0.5.[5]

Experimental Protocols

Protocol 1: Determination of Plasmin Activity

Objective: To measure the enzymatic activity of plasmin in a sample.

Materials:

  • Purified plasmin or sample containing plasmin

  • Chromogenic substrate S-2251 stock solution (3-4 mmol/L in sterile water)[5]

  • Tris buffer (0.05 mol/L, pH 7.4)[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop solution (e.g., 20% acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare plasmin standards by diluting a stock solution in Tris buffer to desired concentrations.

    • Prepare the S-2251 working solution by diluting the stock solution in Tris buffer. A final concentration of 0.6-1.0 mmol/L is commonly used.[7]

  • Assay Setup:

    • Pipette 50 µL of Tris buffer (for blank), plasmin standards, and samples into separate wells of the 96-well microplate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed S-2251 working solution to all wells to start the reaction.

  • Measurement:

    • Kinetic Assay: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes using a microplate reader in kinetic mode.[7]

    • Endpoint Assay: After a fixed incubation time (e.g., 10 minutes), add 25 µL of stop solution to each well. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Kinetic Assay: Calculate the rate of reaction (ΔA405/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

    • Endpoint Assay: Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Generate a standard curve by plotting the reaction rate or the final absorbance against the known concentrations of the plasmin standards.

    • Determine the plasmin activity in the unknown samples by interpolating their values from the standard curve.

Protocol 2: Determination of Plasminogen Activity

Objective: To measure the concentration of plasminogen in a sample.

Materials:

  • Plasma sample

  • Plasminogen activator (e.g., streptokinase or urokinase)

  • Chromogenic substrate S-2251

  • Tris buffer (0.05 mol/L, pH 7.4)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute the plasma sample appropriately in Tris buffer.

  • Activation of Plasminogen:

    • Add the plasminogen activator to the diluted plasma samples.

    • Incubate at 37°C for a sufficient time to ensure complete conversion of plasminogen to plasmin.

  • Measurement of Plasmin Activity:

    • Follow steps 3-5 from Protocol 1 to measure the activity of the newly formed plasmin. The resulting activity is proportional to the initial concentration of plasminogen in the sample.

Visualizations

Signaling Pathway: Fibrinolysis

Fibrinolysis_Pathway cluster_activation Activation cluster_degradation Degradation cluster_assay Chromogenic Assay Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs Cleavage pNA pNA (color) Plasmin->pNA Cleavage tPA tPA tPA->Plasmin + uPA uPA uPA->Plasmin + Fibrin->Plasmin enhances activation S2251 S-2251 (H-D-Val-Leu-Lys-pNA)

Caption: The fibrinolytic pathway showing plasmin activation and fibrin degradation.

Experimental Workflow: Plasminogen Assay

Plasminogen_Assay_Workflow start Start sample_prep 1. Sample Preparation (Dilute Plasma) start->sample_prep activation 2. Plasminogen Activation (Add Streptokinase) sample_prep->activation incubation1 3. Incubate at 37°C activation->incubation1 add_substrate 4. Add S-2251 Substrate incubation1->add_substrate incubation2 5. Incubate at 37°C add_substrate->incubation2 measure 6. Measure Absorbance at 405 nm (Kinetic) incubation2->measure analyze 7. Data Analysis (Calculate Activity) measure->analyze end End analyze->end

Caption: Workflow for the chromogenic determination of plasminogen activity.

Logical Relationship: Principle of Chromogenic Assay

Chromogenic_Assay_Principle Enzyme Enzyme (e.g., Plasmin) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate Chromogenic Substrate (Peptide-pNA) Substrate->Complex Products Products (Cleaved Peptide + pNA) Complex->Products pNA Free pNA (Yellow) Products->pNA Measurement Spectrophotometric Measurement (405 nm) pNA->Measurement

Caption: The principle of enzymatic cleavage in a chromogenic assay.

References

Application Notes and Protocols for D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of the chromogenic substrate D-Isoleucyl-Phenylalanyl-Lysyl-p-nitroanilide (D-Ile-Phe-Lys-pNA) for the measurement of human plasmin activity.

Introduction

This compound is a specific chromogenic substrate for human plasmin, a key serine protease involved in the fibrinolytic system. The enzymatic activity of plasmin cleaves the peptide bond between Lysine and the p-nitroaniline (pNA) moiety. This cleavage releases the chromophore pNA, which can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the plasmin activity.

Product Information and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.

ParameterValue/RecommendationSource
Molecular Weight 526.63 g/mol [1]
Appearance Lyophilized solidGeneral knowledge
Storage (Solid Form) Store at -20°C. Protect from light and moisture.[1]
Storage (Reconstituted Solution) Short-term (up to 1 week): 2-8°C. Long-term (up to 3 months): -20°C. Avoid repeated freeze-thaw cycles.Inferred from similar substrates

Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for the assay.

3.1. Recommended Solvents

  • Primary: Sterile, deionized water or assay buffer (e.g., Tris-HCl or Phosphate buffer).

  • Secondary: For solubility issues, a minimal amount of Dimethyl Sulfoxide (DMSO) can be used to dissolve the peptide first, followed by dilution with the aqueous assay buffer. Note: The final concentration of DMSO in the assay should be kept low (typically <1%) as it may affect enzyme activity.

3.2. Protocol for Preparing a 10 mM Stock Solution

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Calculate the required volume of solvent. For example, to prepare 1 mL of a 10 mM stock solution from a vial containing 1 mg of the peptide:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 526.63 g/mol ) = 0.00019 L = 190 µL

  • Add the calculated volume of sterile deionized water or assay buffer to the vial.

  • Vortex gently until the peptide is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Experimental Protocols

The following is a general protocol for a colorimetric assay of human plasmin activity using this compound in a 96-well plate format.

4.1. Required Reagents

  • This compound stock solution (e.g., 10 mM)

  • Human Plasmin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 37°C)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

4.2. Assay Principle

The enzymatic reaction results in the release of p-nitroaniline (pNA). The rate of the reaction is determined by measuring the increase in absorbance at 405 nm.

Plasmin Plasmin Product1 D-Ile-Phe-Lys Plasmin->Product1 Hydrolysis Product2 p-Nitroaniline (Yellow) Plasmin->Product2 Hydrolysis Substrate This compound (Colorless) Substrate->Plasmin

Figure 1. Enzymatic cleavage of this compound by plasmin.

4.3. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer P2 Prepare Substrate Working Solution P1->P2 P3 Prepare Plasmin Solution P2->P3 A1 Add Assay Buffer to wells P3->A1 A2 Add Plasmin Solution to wells A1->A2 A3 Pre-incubate plate at 37°C A2->A3 A4 Initiate reaction by adding Substrate Working Solution A3->A4 D1 Measure Absorbance at 405 nm (Kinetic or Endpoint) A4->D1 D2 Calculate Rate of Reaction (ΔAbs/min) D1->D2 D3 Calculate Plasmin Activity D2->D3

Figure 2. General workflow for the plasmin activity assay.

4.4. Detailed Assay Protocol

  • Prepare a Substrate Working Solution: Dilute the 10 mM this compound stock solution with Assay Buffer to a final concentration of 1 mM.

  • Prepare Plasmin Solution: Prepare a working solution of human plasmin in cold Assay Buffer. The optimal concentration should be determined empirically, but a final concentration in the range of 1-10 nM is a good starting point.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well plate.

    • Add 25 µL of the plasmin working solution to the sample wells.

    • For the blank (negative control) wells, add 25 µL of Assay Buffer instead of the plasmin solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 25 µL of the 1 mM substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL, and the final substrate concentration will be 0.25 mM.

  • Measurement:

    • Kinetic Assay (Recommended): Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

    • Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 50 µL of 2% (v/v) acetic acid. Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the rate of reaction by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the plasmin activity using the Beer-Lambert law:

      Activity (mol/min) = (ΔAbs/min * Reaction Volume (L)) / (ε * Path Length (cm))

      Where:

      • ε (Molar Extinction Coefficient of pNA): 9,960 M⁻¹cm⁻¹ at 405 nm[2][3]

      • Path Length: For a standard 96-well plate with 100 µL, the path length is approximately 0.28 cm. This should be confirmed for the specific microplate reader used.

Plasmin in Fibrinolysis

This compound serves as an artificial substrate to measure the activity of plasmin, a central enzyme in the breakdown of blood clots.

Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Natural Pathway Substrate This compound Plasmin->Substrate Assay Pathway FDPs Fibrin Degradation Products Fibrin->FDPs pNA pNA (Colorimetric Signal) Substrate->pNA

Figure 3. Role of plasmin in fibrinolysis and in the chromogenic assay.

References

Application Notes and Protocols for Screening Kallikrein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Plasma kallikrein, a serine protease, is the central enzyme in this system. Its primary function is to cleave high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin.[1] Dysregulation of the kallikrein-kinin system is implicated in various pathologies, including hereditary angioedema (HAE), making plasma kallikrein a significant therapeutic target for the development of novel inhibitors.[1]

This document provides a detailed protocol for a robust and reproducible chromogenic assay to screen for and characterize plasma kallikrein inhibitors. The assay utilizes the synthetic chromogenic substrate D-Ile-Phe-Lys-p-nitroanilide (pNA). The principle of the assay is based on the enzymatic activity of plasma kallikrein, which cleaves the peptide substrate, releasing the chromophore p-nitroaniline (pNA).[1] The rate of pNA release, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the kallikrein activity.[1][2][3] The presence of an inhibitor will reduce the rate of this reaction, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

ReagentSpecificationSupplierCatalog Number
Human Plasma KallikreinPurified, active enzymeEnzyme Research LaboratoriesCat# HK 1a
D-Ile-Phe-Lys-pNAChromogenic SubstrateBachemCat# 4015832
Tris-HClMolecular biology gradeSigma-AldrichCat# T5941
NaClMolecular biology gradeSigma-AldrichCat# S9888
Bovine Serum Albumin (BSA)Protease-freeSigma-AldrichCat# A7906
Dimethyl Sulfoxide (DMSO)ACS gradeSigma-AldrichCat# D8418
Acetic AcidGlacialSigma-AldrichCat# 695092
96-well MicroplatesFlat-bottom, clearCorningCat# 3596
Reference Inhibitore.g., AprotininSigma-AldrichCat# A1153

Experimental Protocols

Reagent Preparation

A summary of the preparation for key reagents is provided in the table below. It is recommended to prepare fresh working solutions for each experiment.

ReagentStock ConcentrationWorking ConcentrationPreparation Instructions
Assay Buffer1 M Tris-HCl, pH 7.850 mM Tris-HCl, 150 mM NaCl, 0.05% BSA, pH 7.8Dilute the Tris-HCl stock and add NaCl and BSA. Adjust pH to 7.8 at 25°C.
Human Plasma Kallikrein1 mg/mL2X final concentration (e.g., 2 nM)Dilute the stock enzyme in Assay Buffer. Prepare immediately before use.
This compound10 mM in DMSO2X final concentration (e.g., 200 µM)Dilute the stock substrate in Assay Buffer.
Test Inhibitors10 mM in DMSOVariablePrepare a serial dilution of the test compounds in Assay Buffer.
Stop Solution20% (v/v) Acetic Acid20% (v/v)Dilute glacial acetic acid with deionized water.
Plasma Kallikrein Activity Assay (Kinetic Method)

This protocol determines the baseline activity of the plasma kallikrein.

  • Add 50 µL of Assay Buffer to the wells of a 96-well microplate.

  • Add 50 µL of 2X Human Plasma Kallikrein solution to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of 2X this compound substrate solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

Kallikrein Inhibitor Screening Protocol

This protocol is for screening test compounds for inhibitory activity against plasma kallikrein.

  • Prepare serial dilutions of the test inhibitors. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).

  • In a 96-well microplate, add 50 µL of the diluted test inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor dilutions).

  • Add 50 µL of 2X Human Plasma Kallikrein solution to each well.

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 100 µL of 2X this compound substrate solution to all wells.

  • Measure the absorbance at 405 nm at a fixed time point (e.g., 20 minutes) or kinetically as described in the activity assay.

  • Include controls:

    • 100% Activity Control: Enzyme and substrate without inhibitor.

    • No Enzyme Control: Substrate and buffer without enzyme.

    • Reference Inhibitor Control: A known kallikrein inhibitor to validate the assay.

Data Presentation and Analysis

Calculation of Percent Inhibition

The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.[3] To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to obtain the IC50 value.[3]

Summary of Assay Parameters
ParameterValue
Final Assay Volume200 µL
Incubation Temperature37°C
Wavelength405 nm
Final Kallikrein Concentratione.g., 1 nM
Final Substrate Concentratione.g., 100 µM
Pre-incubation Time (Inhibitor)15 minutes
Reaction Time (Endpoint)20 minutes

Visualizations

Kallikrein-Kinin Signaling Pathway

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_effect Downstream Effects FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Auto-activation on negatively charged surfaces pKAL Prekallikrein KAL Plasma Kallikrein FXIIa->pKAL Cleavage HMWK High-Molecular-Weight Kininogen (HMWK) KAL->HMWK Cleavage BK Bradykinin HMWK->BK B2R Bradykinin B2 Receptor BK->B2R Binding Effects Inflammation, Vasodilation, Pain B2R->Effects Inhibitor Kallikrein Inhibitor Inhibitor->KAL Inhibition

Caption: The Plasma Kallikrein-Kinin System Pathway.

Experimental Workflow for Kallikrein Inhibitor Screening

Screening_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis A Prepare Reagents: Assay Buffer, Enzyme, Substrate, Inhibitors B Add Inhibitor/Vehicle to 96-well plate A->B C Add Plasma Kallikrein B->C D Pre-incubate at 37°C (15 min) C->D E Add this compound Substrate D->E F Incubate at 37°C E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for Screening Kallikrein Inhibitors.

References

Application Notes and Protocols for D-Ile-Phe-Lys-pNA in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ile-Phe-Lys-pNA is a chromogenic substrate used in colorimetric assays to measure the activity of certain serine proteases. The substrate consists of a short peptide sequence (D-Isoleucine-Phenylalanine-Lysine) covalently linked to p-nitroaniline (pNA). When the amide bond between the lysine and pNA is cleaved by a specific protease, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release, which can be monitored spectrophotometrically at or near 405 nm, is directly proportional to the enzyme's activity.[1] This principle makes this compound a valuable tool for enzyme kinetics studies, high-throughput screening (HTS) for inhibitors, and the characterization of protease activity in various samples.

While this compound is a known substrate for human plasmin, its application can potentially be extended to other serine proteases that recognize the Ile-Phe-Lys sequence.[2] This document provides detailed protocols for utilizing this compound in HTS assays for inhibitor screening and for determining enzyme kinetics.

Principle of the Assay

The fundamental principle of assays using this compound is the enzymatic hydrolysis of a colorless substrate to produce a colored product. A specific protease recognizes and cleaves the peptide sequence, liberating p-nitroaniline (pNA). The released pNA has a distinct absorbance maximum around 405 nm, allowing for its quantification.[1] The initial rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.

Data Presentation

Table 1: Kinetic Parameters of Chromogenic Substrates for Various Serine Proteases

EnzymeSubstrateKm (mM)kcat (s⁻¹)
Plasma Kallikrein (Human)D-Pro-Phe-Arg-pNA0.22150
Plasmin (Human)D-Val-Leu-Lys-pNA0.4020
Plasmin (Human)pyroGlu-Phe-Lys-pNA0.3560
Thrombin (Bovine)D-Phe-Pip-Arg-pNA0.010200
Factor Xa (Bovine)Bz-Ile-Glu(g-OR)-Gly-Arg-pNA0.40100

Data sourced from DiaPharma product information.[3]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Plasmin Inhibitors

This protocol is adapted from established HTS procedures for serine protease inhibitors and is suitable for a 96- or 384-well microplate format.

Materials:

  • Human Plasmin (or other target serine protease)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Known plasmin inhibitor (e.g., Aprotinin) for positive control

  • 96- or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Procedure:

  • Enzyme Preparation:

    • Prepare a working solution of human plasmin in cold assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired assay time.

  • Compound Plating:

    • Add 1 µL of test compounds (at various concentrations) or control solutions to the wells of the microplate.

    • For the negative control (100% activity), add 1 µL of the solvent (e.g., DMSO).

    • For the positive control (inhibition), add 1 µL of a known plasmin inhibitor at a concentration known to cause complete inhibition.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the prepared plasmin working solution to each well containing the test compounds and controls.

    • Mix gently by shaking the plate.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Kinetic Reading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and dilute it to the desired final concentration in the assay buffer. The optimal substrate concentration should be at or near the Km value, if known. If not, it should be determined experimentally.

    • Add 50 µL of the this compound solution to each well to initiate the reaction. The final volume in each well will be 101 µL.

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀ sample - V₀ blank) / (V₀ negative control - V₀ blank)] * 100 (Where "blank" is a well with buffer and substrate but no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Determination of Enzyme Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound by a specific protease.

Materials:

  • Purified enzyme (e.g., Plasmin)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

Procedure:

  • Substrate Preparation:

    • Prepare a series of dilutions of this compound in assay buffer, typically ranging from 0.1x to 10x the expected Km value.

  • Enzyme Preparation:

    • Prepare a working solution of the enzyme in cold assay buffer at a fixed concentration. This concentration should be low enough to ensure the initial reaction rate is linear over a reasonable time period.

  • Reaction Setup:

    • In the wells of a microplate, add 50 µL of each this compound dilution.

    • To initiate the reaction, add 50 µL of the enzyme working solution to each well.

    • Include a blank control for each substrate concentration containing 50 µL of the substrate dilution and 50 µL of assay buffer (no enzyme).

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to a constant temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) in terms of ΔA/min from the linear portion of the absorbance vs. time plot.

    • Convert the V₀ from ΔA/min to M/min using the Beer-Lambert law: V₀ (M/min) = (ΔA/min) / (ε * l) Where:

      • ε is the molar extinction coefficient of pNA (approximately 9,960 M⁻¹cm⁻¹ at 405 nm).[1]

      • l is the path length of the light through the sample in cm (this needs to be determined for the specific microplate and volume used).

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Library Compound Library Compound_Addition 1. Add Compounds (1 µL) Compound_Library->Compound_Addition Enzyme_Stock Enzyme Stock Enzyme_Addition 2. Add Enzyme (50 µL) Enzyme_Stock->Enzyme_Addition Substrate_Stock Substrate Stock Substrate_Addition 4. Add Substrate (50 µL) Substrate_Stock->Substrate_Addition Pre_incubation 3. Pre-incubate (10-15 min) Enzyme_Addition->Pre_incubation Pre_incubation->Substrate_Addition Kinetic_Read 5. Kinetic Read (Absorbance at 405 nm) Substrate_Addition->Kinetic_Read Data_Analysis 6. Data Analysis (% Inhibition, IC50) Kinetic_Read->Data_Analysis

Caption: High-Throughput Screening Workflow for Inhibitor Identification.

Enzymatic_Reaction Enzyme Serine Protease (e.g., Plasmin) Product1 Cleaved Peptide (D-Ile-Phe-Lys) Enzyme->Product1 Hydrolysis Product2 p-Nitroaniline (pNA) (Yellow) Enzyme->Product2 Hydrolysis Substrate This compound (Colorless) Substrate->Product1 Substrate->Product2

Caption: Enzymatic Cleavage of this compound.

References

Measuring Amidolytic Activity with D-Ile-Phe-Lys-pNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of protease activity is fundamental in various fields of biomedical research and drug development, particularly in studies related to hemostasis, fibrinolysis, and inflammation. Chromogenic substrates provide a simple and sensitive method for quantifying enzyme activity.[1] This document provides detailed application notes and protocols for the use of the synthetic chromogenic substrate D-Ile-Phe-Lys-p-nitroanilide (D-Ile-Phe-Lys-pNA) to measure the amidolytic activity of serine proteases, with a primary focus on plasmin.

This compound is a short peptide sequence linked to a p-nitroaniline (pNA) chromophore. When a target protease, such as plasmin, cleaves the amide bond between the lysine residue and the pNA group, the colorless substrate is hydrolyzed, releasing the yellow-colored pNA molecule. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[2][3]

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in this compound by a serine protease. The active site of the enzyme recognizes and binds to the specific tripeptide sequence. The catalytic residues in the enzyme's active site then facilitate the cleavage of the bond between the C-terminal lysine and the p-nitroaniline moiety. The liberated pNA has a high molar absorptivity at 405 nm, allowing for sensitive spectrophotometric detection of enzymatic activity.[2]

Primary Applications

This compound is a substrate primarily used for the measurement of plasmin activity.[4] Plasmin is the principal enzyme of the fibrinolytic system, responsible for the degradation of fibrin clots.[5] Given its specificity, this substrate is valuable for:

  • Quantifying purified plasmin activity: Determining the concentration and specific activity of purified plasmin preparations.

  • Screening for plasmin inhibitors: Identifying and characterizing compounds that inhibit plasmin activity, which is relevant for the development of antifibrinolytic drugs.

  • Studying the kinetics of plasminogen activation: By coupling the assay with a plasminogen activator like tissue plasminogen activator (tPA) or urokinase (uPA), the rate of plasmin generation from its zymogen, plasminogen, can be monitored.[6]

While primarily a plasmin substrate, its utility for other proteases with similar substrate specificity, such as plasma kallikrein, should be empirically determined.

Quantitative Data: Enzyme-Substrate Kinetics

While specific kinetic constants for this compound are not widely published, the table below presents data for structurally similar and commonly used chromogenic substrates for plasmin. This allows for a comparative understanding of the expected enzymatic efficiency. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
pyroGlu-Phe-Lys-pNA (S-2403) Human Plasmin0.29920.317[2][3]
H-D-Val-Leu-Lys-pNA (S-2251) Human Plasmin0.3-0.078[7]
H-D-Val-Leu-Lys-pNA (S-2251) α2-Macroglobulin-Plasmin Complex0.36.00.02[8]

Kinetic parameters are typically determined at 37°C in a Tris buffer at pH 7.4.

Signaling Pathways

The activity of plasmin, the primary target of this compound, is tightly regulated within the fibrinolytic system . This pathway is crucial for maintaining blood vessel patency by dissolving fibrin clots after tissue repair. Plasminogen is activated to plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The activity of these activators and of plasmin itself is controlled by specific inhibitors.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen Fibrin->Plasmin Cofactor for tPA activation FDPs Fibrin Degradation Products (FDPs) PAI1 PAI-1 PAI1->tPA PAI1->uPA A2AP α2-Antiplasmin A2AP->Plasmin Contact_Activation_Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates FXI Factor XI FXIIa->FXI Activates Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Reciprocal Activation HMWK HMW Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation Bradykinin->Inflammation FXIa Factor XIa FXI->FXIa Coagulation Intrinsic Coagulation Cascade FXIa->Coagulation NegSurface Negatively Charged Surface (e.g., collagen) NegSurface->FXII Contact Activation Assay_Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme) Setup Assay Plate Setup (Blanks, Standards, Samples) Prep->Setup PreIncubate Pre-incubation (5-10 min at 37°C) Setup->PreIncubate Initiate Reaction Initiation (Add Substrate) PreIncubate->Initiate Measure Kinetic Measurement (Read A405nm over time) Initiate->Measure Kinetic Assay Stop Endpoint: Stop Reaction (Add Acetic Acid) Initiate->Stop Endpoint Assay Analyze Data Analysis (Calculate initial velocity) Measure->Analyze Read Endpoint: Read A405nm Stop->Read Read->Analyze

References

Application Notes and Protocols for Tissue Kallikrein Activity Measurement Using D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue kallikreins (KLKs) are a family of serine proteases involved in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and cancer. The accurate measurement of their enzymatic activity is crucial for basic research and the development of therapeutic inhibitors. Chromogenic substrates provide a simple and sensitive method for determining protease activity. This document outlines the application and protocol for measuring tissue kallikrein activity using the chromogenic substrate D-Ile-Phe-Lys-p-nitroanilide (pNA).

Disclaimer: D-Ile-Phe-Lys-pNA is not a widely documented substrate for tissue kallikrein. While tissue kallikrein exhibits some chymotrypsin-like activity and can cleave after phenylalanine residues, the efficiency of this specific substrate has not been extensively characterized.[1][2] The following protocols are based on general principles for chromogenic protease assays and may require significant optimization for this particular substrate-enzyme pair. For comparison, kinetic data for commonly used tissue kallikrein substrates are provided.

Principle of the Assay

The chromogenic substrate this compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) molecule. In the presence of an active protease with appropriate specificity, the substrate is cleaved at the C-terminal side of the lysine residue. This cleavage releases the pNA chromophore, which results in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of tissue kallikrein under the specified assay conditions.

Signaling Pathway and Cleavage Mechanism

Tissue kallikrein 1 (KLK1), the prototypical member of the tissue kallikrein family, plays a key role in the Kallikrein-Kinin System. It cleaves low-molecular-weight kininogen (LMWK) to release lysyl-bradykinin (kallidin), a potent vasodilator. The enzymatic activity of tissue kallikrein is a critical control point in this pathway. The chromogenic assay mimics the initial step of substrate recognition and cleavage.

Signaling_Pathway cluster_assay Chromogenic Assay cluster_physiological Physiological Pathway This compound This compound pNA p-nitroaniline (Yellow) This compound->pNA Cleavage D-Ile-Phe-Lys D-Ile-Phe-Lys LMW_Kininogen Low Molecular Weight Kininogen (LMWK) Lys_Bradykinin Lysyl-Bradykinin (Kallidin) LMW_Kininogen->Lys_Bradykinin Cleavage Tissue_Kallikrein Tissue Kallikrein (Active Enzyme) Tissue_Kallikrein->this compound Tissue_Kallikrein->LMW_Kininogen

Diagram of Tissue Kallikrein Action

Quantitative Data

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
D-Pro-Phe-Arg-pNA (S-2302)Human Plasma Kallikrein200--[3]
BOC-Leu-Ser-Thr-Arg-pNAPorcine Kallikrein235--[4]
D-Val-Leu-Arg-pNARat Tissue Kallikrein24--[5]
Ac-Phe-Arg-pNARat Tissue Kallikrein13--[5]

Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Materials and Reagents
  • Purified human tissue kallikrein

  • Chromogenic substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl

  • Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water to a concentration of 10 mM. Store at -20°C in aliquots.

  • 96-well microplate, clear, flat-bottom

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Assay Buffer B Prepare Substrate Stock and Working Solutions A->B C Prepare Enzyme dilutions B->C D Add Buffer, Enzyme, and Test Compound (optional) to microplate wells C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding Substrate E->F G Measure Absorbance at 405 nm (Kinetic or Endpoint) F->G H Calculate initial velocity (ΔOD/min) G->H I Determine Enzyme Activity or Inhibitor IC50 H->I

General Workflow for Kallikrein Assay

Protocol for Measuring Tissue Kallikrein Activity
  • Preparation of Reagents:

    • Prepare the Assay Buffer and bring it to the desired reaction temperature (e.g., 37°C).

    • Thaw the this compound stock solution and dilute it with Assay Buffer to the desired final concentrations. As a starting point for optimization, a range of 10 µM to 1 mM can be tested.

    • Prepare a series of dilutions of purified tissue kallikrein in Assay Buffer. The optimal concentration will depend on the enzyme's specific activity and should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer to bring the final volume to 200 µL.

      • 50 µL of the tissue kallikrein dilution.

      • For inhibitor studies, add the inhibitor at this step and adjust the buffer volume accordingly.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic measurement).

    • Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding 50 µL of 50% acetic acid. Then, measure the absorbance at 405 nm.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔOD/min).

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

    • For inhibitor studies, plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol for Screening Kallikrein Inhibitors
  • Preparation:

    • Follow the reagent preparation steps as described above.

    • Prepare a serial dilution of the test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO), and then dilute further in Assay Buffer to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Procedure:

    • To the wells of a 96-well microplate, add:

      • Assay Buffer.

      • 10 µL of the test compound dilution (or vehicle control).

      • 50 µL of the tissue kallikrein dilution.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the this compound working solution. The final substrate concentration should ideally be at or below the Km value for sensitive inhibitor screening.

  • Measurement and Analysis:

    • Follow the measurement and data analysis steps as described in the general activity assay protocol.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting and Optimization

  • Low Signal: Increase the enzyme concentration, substrate concentration, or incubation time. Ensure the assay buffer pH is optimal for enzyme activity (typically pH 7.5-8.5 for tissue kallikreins).

  • High Background: Check for substrate auto-hydrolysis by incubating the substrate in the assay buffer without the enzyme. If high, prepare fresh substrate solution.

  • Non-linear Reaction Rate: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration. Alternatively, the inhibitor may not be stable under the assay conditions.

Conclusion

The chromogenic substrate this compound can potentially be used to measure tissue kallikrein activity, although it is not a standard substrate for this enzyme. The provided protocols offer a starting point for assay development and will likely require optimization of substrate and enzyme concentrations, as well as assay conditions, to achieve reliable and reproducible results. For researchers in drug development, this assay can be adapted for high-throughput screening of tissue kallikrein inhibitors. It is highly recommended to perform parallel experiments with a well-characterized substrate, such as D-Pro-Phe-Arg-pNA, for comparative purposes.

References

Troubleshooting & Optimization

Technical Support Center: D-Ile-Phe-Lys-pNA Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background signals in the D-Ile-Phe-Lys-pNA chromogenic assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay used for?

The this compound is a chromogenic substrate used to measure the activity of certain serine proteases. Upon cleavage of the amide bond between Lysine (Lys) and p-nitroaniline (pNA) by a protease, the pNA is released. Free pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. While specific kinetic data for this compound is not widely published, its structure suggests it is likely a substrate for enzymes such as plasma kallikrein or plasmin.

Q2: What are the primary causes of a high background signal in this assay?

A high background signal can arise from several factors that lead to the release of pNA independent of the specific enzymatic activity you intend to measure. The most common causes include:

  • Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially at non-optimal pH or elevated temperatures.[1]

  • Reagent Contamination: The enzyme preparation, buffers, or even the substrate itself might be contaminated with other proteases that can cleave the substrate.[1]

  • Sample-Related Interference: Components within the test sample may directly react with the substrate or interfere with the absorbance reading at 405 nm.

  • Improper Assay Conditions: Suboptimal buffer composition, pH, or temperature can contribute to non-enzymatic breakdown of the substrate.[1]

Q3: How can I be certain that the signal I'm measuring is from my enzyme of interest?

To ensure the measured signal is specific to the activity of your target enzyme, it is crucial to include proper controls in your experiment. A significant reduction in signal in the presence of a specific inhibitor for your target enzyme is a strong indicator of assay specificity.

Troubleshooting Guide: High Background Signal

This guide provides a systematic approach to identifying and resolving the root cause of high background signals in your this compound assay.

Problem 1: High Signal in the "No-Enzyme" Control

A high signal in a well containing all assay components except the enzyme is a clear indicator of an issue with the substrate or other reagents.

Potential Cause Recommended Action
Substrate Auto-hydrolysis Perform a substrate stability test by incubating the substrate in the assay buffer at the experimental temperature and measuring the absorbance at 405 nm over time. A significant increase in absorbance indicates auto-hydrolysis. To mitigate this, consider reducing the incubation time or lowering the substrate concentration.[1]
Reagent Contamination Prepare fresh buffers and substrate solutions using high-purity water. If possible, use a new batch of substrate. Ensure all labware is thoroughly cleaned.
Buffer Composition Certain buffer components, like reducing agents (e.g., DTT), can sometimes interfere with colorimetric readouts.[1] Test the effect of individual buffer components on the background signal in the absence of the enzyme.
Problem 2: High Signal in the "No-Substrate" Control

An elevated signal in a well containing the enzyme and all other reagents except the substrate points to an issue with the sample or the plate itself.

Potential Cause Recommended Action
Sample Turbidity or Color If your sample is colored or turbid, it can contribute to the absorbance reading at 405 nm.[2] Run a sample blank containing only the sample and the assay buffer to measure and subtract this background absorbance.
Plate Interference Ensure you are using a clear, flat-bottom microplate suitable for colorimetric assays. Scratches or defects in the wells can scatter light and lead to artificially high readings.
Problem 3: Generally High and Variable Background Across the Plate

Inconsistent and high background across the entire plate often points to issues with assay setup and execution.

Potential Cause Recommended Action
Inadequate Pipetting Technique Ensure accurate and consistent pipetting of all reagents. Prepare a master mix for the reaction components to minimize well-to-well variability.
Incorrect Plate Reader Settings Verify that the plate reader is set to the correct wavelength (405 nm) and that the instrument is properly calibrated.
Well-to-Well Contamination Be careful to avoid cross-contamination between wells during reagent addition.

Experimental Protocols

Key Experiment: Substrate Stability Test

This protocol helps determine the rate of spontaneous hydrolysis of this compound in your assay buffer.

  • Prepare the assay buffer according to your standard protocol.

  • Add the this compound substrate to the assay buffer at the final concentration used in your experiments.

  • Dispense the substrate-buffer mixture into several wells of a microplate.

  • Incubate the plate at your standard assay temperature.

  • Measure the absorbance at 405 nm at regular time intervals (e.g., every 5-10 minutes) for a period longer than your standard assay incubation time.

  • Plot the absorbance values against time. A steep slope indicates significant auto-hydrolysis, suggesting that a shorter incubation time or lower substrate concentration may be necessary.[1]

General Assay Protocol for a pNA-based Protease Assay

This is a general protocol that should be optimized for your specific enzyme and experimental conditions.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare the assay buffer (a common choice is Tris-HCl buffer at a pH suitable for your enzyme).

    • Prepare your enzyme solution and any inhibitors or test compounds in the assay buffer.

  • Assay Setup (96-well plate format):

    • Blank (No Enzyme, No Sample): Add assay buffer and substrate.

    • Substrate Control (No Enzyme): Add assay buffer, substrate, and the vehicle for your sample.

    • Enzyme Control: Add assay buffer, enzyme, and substrate.

    • Test Sample: Add assay buffer, enzyme, substrate, and your test compound.

    • Inhibitor Control: Add assay buffer, enzyme, a known inhibitor, and substrate.

  • Reaction:

    • Pre-incubate the enzyme with test compounds or inhibitors for a specified time if required.

    • Initiate the reaction by adding the this compound substrate to all wells.

    • Incubate the plate at the optimal temperature for your enzyme for a predetermined time.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The reaction can be monitored kinetically (multiple readings over time) or as an endpoint reading after stopping the reaction (e.g., by adding acetic acid).

Quantitative Data

SubstrateEnzymeKm (mM)kcat (s-1)
S-2302 (H-D-Pro-Phe-Arg-pNA) Plasma Kallikrein0.22150
S-2251 (H-D-Val-Leu-Lys-pNA) Plasmin0.4020
S-2403 (pyroGlu-Phe-Lys-pNA) Plasmin0.3560

Data is illustrative and sourced from publicly available information. Actual values may vary depending on assay conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background in this compound Assay start High Background Signal Detected check_no_enzyme Check 'No-Enzyme' Control start->check_no_enzyme high_no_enzyme Signal is High check_no_enzyme->high_no_enzyme Yes low_no_enzyme Signal is Low check_no_enzyme->low_no_enzyme No substrate_issue Potential Substrate/ Reagent Issue high_no_enzyme->substrate_issue check_no_substrate Check 'No-Substrate' Control low_no_enzyme->check_no_substrate autohydrolysis Test Substrate Auto-hydrolysis substrate_issue->autohydrolysis contamination Check for Reagent Contamination substrate_issue->contamination buffer_effects Evaluate Buffer Components substrate_issue->buffer_effects resolution Background Signal Resolved autohydrolysis->resolution contamination->resolution buffer_effects->resolution high_no_substrate Signal is High check_no_substrate->high_no_substrate Yes low_no_substrate Signal is Low check_no_substrate->low_no_substrate No sample_issue Potential Sample/ Plate Issue high_no_substrate->sample_issue general_issue Address General Assay Variability low_no_substrate->general_issue turbidity Check Sample Turbidity/Color sample_issue->turbidity plate_check Inspect Plate for Defects sample_issue->plate_check turbidity->resolution plate_check->resolution pipetting Review Pipetting Technique general_issue->pipetting reader_settings Verify Plate Reader Settings general_issue->reader_settings pipetting->resolution reader_settings->resolution

Caption: A workflow diagram for troubleshooting high background signals.

Assay_Principle Principle of the this compound Chromogenic Assay substrate This compound (Colorless Substrate) cleavage Enzymatic Cleavage substrate->cleavage enzyme Serine Protease (e.g., Plasma Kallikrein) enzyme->cleavage products D-Ile-Phe-Lys + pNA (Yellow Product) cleavage->products measurement Measure Absorbance at 405 nm products->measurement

Caption: The enzymatic reaction underlying the this compound assay.

References

Technical Support Center: Optimizing D-Ile-Phe-Lys-pNA Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chromogenic substrate D-Ile-Phe-Lys-pNA for enzyme activity assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic chromogenic substrate designed for the quantitative determination of enzyme activity. It is particularly useful as a substrate for human plasmin.[1] The peptide sequence mimics the cleavage site of plasmin's natural substrates. Upon enzymatic cleavage by plasmin, p-nitroaniline (pNA) is released, which is a yellow-colored compound that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.

Q2: What is the principle of the enzyme assay using this compound?

A2: The assay is based on the enzymatic hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety. The enzyme, such as plasmin, recognizes the peptide sequence and cleaves the substrate, liberating free pNA. The concentration of the released pNA is determined by measuring the increase in absorbance at 405 nm over time.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. For use, reconstitute the substrate in sterile, purified water to create a stock solution. A stock solution of 3-8 mmol/L is generally recommended.[2] Aqueous stock solutions are stable for at least 6 months when stored at 2-8°C.[2] Avoid microbial contamination, which can cause substrate degradation.[2]

Q4: What is the optimal concentration of this compound to use in an assay?

A4: The optimal substrate concentration depends on the specific assay conditions and the expected enzyme concentration. To ensure the reaction follows Michaelis-Menten kinetics (i.e., the reaction rate is proportional to the enzyme concentration), the substrate concentration should ideally be at or above the Michaelis constant (Km). For a similar plasmin substrate, pyroGlu-Phe-Lys-pNA (S-2403™), the Km for human plasmin is approximately 0.29 mmol/L.[1][2] Therefore, a final assay concentration of at least 0.3 mmol/L is a good starting point. A common final concentration used in protocols for similar substrates is around 0.4 mmol/L.[2]

Q5: What are the key parameters to consider for optimizing the assay?

A5: Key parameters for optimization include:

  • Substrate Concentration: As discussed in Q4, this should be optimized to be non-rate-limiting.

  • Enzyme Concentration: The enzyme concentration should be adjusted to yield a linear rate of absorbance change over the desired measurement period.

  • pH: The optimal pH for the enzyme should be maintained. For plasmin, a pH of 7.4-7.5 is commonly used.[2][3]

  • Temperature: Enzyme activity is temperature-dependent. A standard temperature of 37°C is often used for plasmin assays.[2]

  • Incubation Time: The reaction should be monitored long enough to establish a stable reaction rate, but not so long that substrate depletion or product inhibition becomes significant.

Data Presentation

The following tables summarize key quantitative data for chromogenic plasmin substrates similar to this compound.

Table 1: Kinetic Parameters for Chromogenic Plasmin Substrates

Substrate NameEnzymeKm (mol/L)kcat (s⁻¹)Assay Conditions
pyroGlu-Phe-Lys-pNA (S-2403™)Human Plasmin2.9 x 10⁻⁴9237°C, Tris buffer pH 7.4, I=0.15[2]
pyroGlu-Phe-Lys-pNA (S-2403™)Streptokinase-activated Plasminogen3.0 x 10⁻⁴4337°C, Tris buffer pH 7.4, I=0.15[2]
H-D-Val-Leu-Lys-pNA (S-2251™)Human Plasmin4.0 x 10⁻⁴20Not specified[4]

Table 2: Recommended Assay Conditions

ParameterRecommended ValueNotes
Wavelength 405 nmAbsorbance peak of free p-nitroaniline.
Temperature 37°COptimal for plasmin activity.[2]
pH 7.4 - 7.5Maintained with a suitable buffer (e.g., Tris-HCl, Phosphate).[2][3]
Substrate Concentration (Final) 0.3 - 1.0 mmol/LShould be at least equal to the Km.
Assay Type Kinetic or EndpointKinetic is preferred for determining reaction rates.
Stop Solution (for Endpoint) 20% Acetic Acid or 2% Citric AcidTo stop the enzymatic reaction.[5]

Experimental Protocols

Protocol 1: Kinetic Assay for Plasmin Activity

This protocol provides a general method for determining plasmin activity in a sample using a kinetic approach.

Materials:

  • This compound

  • Purified plasmin or sample containing plasmin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Microplate reader capable of measuring absorbance at 405 nm at 37°C

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 3 mmol/L in sterile water).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.6 mmol/L for a 1:1 dilution in the well).

    • Prepare plasmin standards and samples at the desired concentrations in the assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer (for blank), plasmin standards, and samples to separate wells of the 96-well microplate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed substrate working solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from the rates of the standards and samples.

    • Generate a standard curve by plotting the reaction rate against the known concentrations of the plasmin standards.

    • Determine the plasmin activity in the unknown samples by interpolating their values from the standard curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Inactive enzymeEnsure proper storage and handling of the enzyme. Test with a positive control.
Incorrect buffer pH or temperatureVerify the pH of the buffer and ensure the assay is performed at the optimal temperature.[6]
Substrate degradationPrepare fresh substrate solution. Store stock solutions properly.
Presence of inhibitors in the samplePerform a spike-and-recovery experiment to check for inhibition. Consider sample purification.
High Background Signal Spontaneous substrate hydrolysisThis is usually low but can be checked with a substrate-only control. Prepare fresh substrate if necessary.
Contaminated reagentsUse high-purity water and reagents. Filter-sterilize buffers.
Sample has inherent color at 405 nmRun a sample blank (sample + buffer, no substrate) and subtract its absorbance.
Non-linear Reaction Rate Substrate depletionUse a higher substrate concentration or a lower enzyme concentration.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.
Product inhibitionAnalyze the initial rate of the reaction.
High Well-to-Well Variability Pipetting errorsUse calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuations across the plateEnsure uniform heating of the microplate.

Visualizations

Experimental_Workflow Experimental Workflow for Plasmin Assay prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup (Add reagents to 96-well plate) prep->setup pre_inc Pre-incubation (37°C, 5-10 min) setup->pre_inc initiate Reaction Initiation (Add substrate) pre_inc->initiate measure Kinetic Measurement (Read A405 nm over time) initiate->measure analyze Data Analysis (Calculate rates, plot standard curve) measure->analyze

Caption: Workflow for a typical plasmin kinetic assay.

Troubleshooting_Logic Troubleshooting Decision Tree start Assay Problem q1 Is there a signal in the positive control? start->q1 a1_no Check Enzyme Activity & Reagents q1->a1_no No q2 Is the background signal high? q1->q2 Yes a1_yes Proceed to next check a2_yes Check for Contamination or Spontaneous Hydrolysis q2->a2_yes Yes q3 Is the reaction rate non-linear? q2->q3 No a2_no Proceed to next check a3_yes Adjust Enzyme/Substrate Concentration q3->a3_yes Yes a3_no Check for Sample-Specific Issues (e.g., inhibitors) q3->a3_no No

Caption: A decision tree for troubleshooting common assay issues.

Fibrinolysis_Pathway Simplified Fibrinolysis Pathway plasminogen Plasminogen (inactive zymogen) plasmin Plasmin (active enzyme) plasminogen->plasmin activation fdp Fibrin Degradation Products plasmin->fdp cleavage product Cleaved Peptide + pNA (Yellow) plasmin->product cleavage tpa_upa tPA / uPA (Activators) tpa_upa->plasmin fibrin_clot Fibrin Clot fibrin_clot->fdp substrate This compound substrate->product

Caption: Role of plasmin in fibrinolysis and substrate cleavage.

References

D-Ile-Phe-Lys-pNA solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate D-Ile-Phe-Lys-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic chromogenic substrate used to measure the activity of the enzyme plasmin. Upon cleavage by plasmin, the p-nitroaniline (pNA) group is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm.

Q2: What is the primary application of this compound?

Its primary application is in in vitro assays to determine the activity of human plasmin and to screen for plasmin inhibitors. It can also be used in assays for plasminogen, where plasminogen is first converted to plasmin by an activator.

Q3: How should I prepare a stock solution of this compound?

It is recommended to first attempt to dissolve the peptide in sterile, purified water. For peptides with basic amino acids like lysine, solubility in aqueous solutions is generally good. If solubility issues persist, the addition of a small amount of an organic solvent such as DMSO or DMF may be necessary. Always add the solvent dropwise while vortexing until the peptide is fully dissolved.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is best to store the lyophilized powder at -20°C. Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Depending on the solvent, the stability of the solution may vary. It is advisable to prepare fresh solutions for optimal results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Signal (No Color Development) Inactive enzymeEnsure that the plasmin used is active and has been stored correctly. Perform a positive control with a known active plasmin sample.
Incorrect buffer pHThe optimal pH for plasmin activity is typically around 7.4. Verify the pH of your assay buffer.
Substrate degradationThe this compound stock solution may have degraded. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles.
Insufficient incubation time or temperatureEnsure the assay is incubated at the recommended temperature (typically 37°C) for a sufficient amount of time. Monitor the reaction kinetically to determine the optimal endpoint.
High Background Signal Spontaneous substrate hydrolysisThis can occur at non-optimal pH or high temperatures. Run a blank control (without enzyme) to measure the rate of spontaneous hydrolysis and subtract it from the sample readings.
Contaminated reagentsUse high-purity water and reagents to prepare buffers and solutions.
Precipitation in Wells Poor substrate solubilityThe substrate may not be fully dissolved in the assay buffer. Ensure the stock solution is clear before adding it to the assay. You may need to adjust the final concentration of the organic solvent in the assay, ensuring it does not inhibit enzyme activity.
Buffer incompatibilityCheck for any incompatibilities between your buffer components and the substrate.
Inconsistent or Non-Reproducible Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuationsMaintain a constant temperature during the assay incubation. Use a temperature-controlled plate reader or water bath.
Edge effects in microplateAvoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with water or buffer.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile, purified water. If solubility is an issue, DMSO can be used.

  • Plasmin Stock Solution: Reconstitute lyophilized human plasmin in the assay buffer to a known concentration (e.g., 1 U/mL).

  • Stop Solution: 20% (v/v) acetic acid or 2% (w/v) citric acid.

Plasmin Activity Assay Protocol
  • Add 50 µL of the assay buffer to the wells of a 96-well microplate.

  • Add 20 µL of the plasmin sample or standard to the appropriate wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 30 µL of the this compound working solution (diluted from the stock to the desired final concentration in assay buffer) to each well.

  • Incubate the plate at 37°C.

  • The reaction can be monitored kinetically by reading the absorbance at 405 nm every 1-2 minutes for 10-30 minutes. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding 50 µL of the stop solution.

  • Read the final absorbance at 405 nm.

  • Calculate the plasmin activity based on the rate of pNA release, using the molar extinction coefficient of pNA (ε = 10,600 M⁻¹cm⁻¹ at 405 nm, this value can vary slightly depending on buffer conditions).

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_substrate Prepare Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate prep_enzyme Prepare Plasmin Solution add_enzyme Add Plasmin prep_enzyme->add_enzyme add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calculate_activity Calculate Plasmin Activity read_absorbance->calculate_activity

Caption: Workflow for a typical plasmin activity assay using this compound.

Signaling_Pathway plasminogen Plasminogen (Inactive) plasmin Plasmin (Active Protease) plasminogen->plasmin Plasminogen Activators (e.g., tPA, uPA) substrate This compound (Colorless) plasmin->substrate Cleavage cleaved_peptide D-Ile-Phe-Lys substrate->cleaved_peptide Products pna p-Nitroaniline (Yellow) substrate->pna Products

Caption: Enzymatic reaction cascade for the detection of plasmin activity.

Troubleshooting_Logic start Experiment Start issue Problem Encountered? start->issue low_signal Low/No Signal issue->low_signal Yes high_bg High Background issue->high_bg Yes inconsistent Inconsistent Results issue->inconsistent Yes end Problem Resolved issue->end No check_enzyme Check Enzyme Activity low_signal->check_enzyme check_substrate Check Substrate Integrity low_signal->check_substrate check_buffer Verify Buffer pH low_signal->check_buffer check_blank Run Blank Control high_bg->check_blank check_reagents Check Reagent Purity high_bg->check_reagents check_pipetting Verify Pipetting inconsistent->check_pipetting check_temp Ensure Temp Stability inconsistent->check_temp check_enzyme->end check_substrate->end check_buffer->end check_blank->end check_reagents->end check_pipetting->end check_temp->end

Caption: A logical troubleshooting guide for common issues in chromogenic assays.

Troubleshooting poor signal in D-Ile-Phe-Lys-pNA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal or other issues in D-Ile-Phe-Lys-pNA assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used to measure the activity of certain serine proteases. The substrate, this compound, consists of a short peptide sequence (Ile-Phe-Lys) linked to a chromophore, p-nitroaniline (pNA). When a specific protease cleaves the peptide bond at the C-terminal end of the lysine residue, pNA is released. Free pNA has a distinct yellow color and its concentration can be quantified by measuring the absorbance of light at approximately 405 nm. The rate of pNA release is directly proportional to the activity of the enzyme in the sample.

Q2: Which enzymes can be measured with this compound?

This compound is a substrate for several serine proteases, with a notable specificity for human plasmin . Plasmin is a key enzyme in the fibrinolytic system responsible for dissolving blood clots. While other proteases might show some activity towards this substrate, it is primarily used for measuring plasmin activity.

Q3: What are the optimal conditions for a this compound assay?

Optimal conditions can vary slightly depending on the specific enzyme and experimental setup. However, general recommendations for plasmin assays using pNA substrates include:

  • pH: The optimal pH for plasmin activity is typically around 7.4-7.5.[1]

  • Buffer: A Tris-HCl buffer at a concentration of 0.05 M is commonly used and is suitable for maintaining the optimal pH range for most serine proteases.[2]

  • Temperature: Enzyme kinetics are highly dependent on temperature. It is crucial to maintain a constant temperature, typically 37°C, throughout the assay.[2]

  • Substrate Concentration: The substrate concentration should be carefully optimized. A common starting point is a concentration that is several-fold higher than the Michaelis-Menten constant (Km) to ensure the enzyme concentration is the limiting factor. For similar pNA substrates used in plasmin assays, final concentrations in the range of 0.4 to 1.0 mmol/L are often used.[3][4]

Troubleshooting Guide

Issue 1: Low or No Signal (Low Absorbance)

A weak or absent signal is a common issue in this compound assays. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Enzyme Verify Enzyme Activity: Ensure your enzyme stock is active. If possible, test it with a known positive control or an alternative assay. Avoid repeated freeze-thaw cycles of the enzyme solution.
Check for Inhibitors: Your sample may contain endogenous or contaminating inhibitors of the protease. Consider diluting the sample or using a purification step to remove potential inhibitors.
Suboptimal Assay Conditions Optimize pH: The pH of your assay buffer should be within the optimal range for your enzyme (typically 7.4-7.5 for plasmin).[1] Prepare fresh buffer and verify its pH.
Verify Temperature: Ensure your incubator or plate reader is maintaining the correct temperature (usually 37°C). Pre-warm all reagents to the assay temperature before starting the reaction.[2]
Incorrect Reagent Concentrations Check Substrate Concentration: The substrate concentration may be too low, limiting the reaction rate. Perform a substrate titration to determine the optimal concentration.
Verify Enzyme Concentration: The enzyme concentration might be too low to generate a detectable signal within the assay timeframe. Try increasing the enzyme concentration.
Reagent Degradation Use Fresh Substrate: The this compound substrate may have degraded. Prepare a fresh stock solution from powder. pNA substrate solutions are generally stable for several months when stored at 2-8°C, but stability can be reduced in alkaline buffers.[2]
Check Reagent Storage: Ensure all reagents have been stored at the recommended temperatures and have not expired.
Instrument Settings Incorrect Wavelength: Verify that the absorbance is being measured at the correct wavelength for pNA (around 405 nm).
Check Instrument Calibration: Ensure your spectrophotometer or microplate reader is functioning correctly and is properly calibrated.
Issue 2: High Background Signal (High Absorbance in "No-Enzyme" Control)

A high background signal can mask the true enzyme activity and reduce the assay's dynamic range.

Potential CauseRecommended Solution
Substrate Autohydrolysis Evaluate Substrate Stability: The this compound substrate may be unstable under your assay conditions and spontaneously hydrolyzing. Incubate the substrate in the assay buffer without the enzyme and measure the absorbance over time. A significant increase in absorbance indicates autohydrolysis.
Optimize Assay Conditions: If autohydrolysis is an issue, consider reducing the incubation time, lowering the assay temperature, or adjusting the pH.
Contaminated Reagents Use High-Purity Reagents: Your reagents (buffer, water, or substrate stock) may be contaminated with other proteases. Use high-purity, protease-free reagents.
Prepare Fresh Solutions: Prepare fresh reagent solutions to minimize the risk of microbial contamination, which can introduce proteases.
Sample Interference Run a Sample Blank: If your sample has inherent color that absorbs at 405 nm, run a control with the sample and all assay components except the substrate. Subtract this background absorbance from your sample readings.
Issue 3: Inconsistent or Non-Reproducible Results
Potential CauseRecommended Solution
Pipetting Errors Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially when working with small volumes.
Prepare a Master Mix: To improve consistency, prepare a master mix of the assay buffer and substrate to add to all wells, rather than adding them individually.
Temperature Fluctuations Ensure Uniform Heating: Use a water bath or a plate incubator that provides uniform heating to all wells of the microplate. Avoid temperature gradients across the plate.
Incomplete Mixing Mix Thoroughly: Ensure that the reagents are mixed thoroughly but gently upon addition to the wells. Avoid introducing air bubbles.
Edge Effects in Microplates Avoid Outer Wells: In 96-well plates, the outer wells are more prone to evaporation and temperature fluctuations. If you observe an "edge effect," consider not using the outermost wells for your samples and standards.

Data Presentation

The following table provides a comparison of kinetic parameters for chromogenic substrates similar to this compound with human plasmin. This data can be used as a reference for expected enzyme performance.

SubstrateEnzymeKm (mol/L)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
S-2403™ ( Human Plasmin2.9 x 10⁻⁴923.17 x 10⁵
S-2251™ (H-D-Val-Leu-Lys-pNA) Human Plasmin5.3 x 10⁻³0.1 (UA/sec)-
S-2251™ (H-D-Val-Leu-Lys-pNA) Porcine Plasmin1.55 x 10⁻³0.033 (UA/sec)-

Note: Kinetic constants can vary depending on experimental conditions such as temperature, pH, and buffer composition. Data for S-2403™ was determined at 37°C in Tris buffer, pH 7.4.[3] Data for S-2251™ is presented for comparison.[5]

Experimental Protocols

General Protocol for Plasmin Activity Assay using a Chromogenic pNA Substrate

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Purified human plasmin or sample containing plasmin

  • This compound substrate stock solution (e.g., 5-10 mM in sterile water or DMSO)

  • Assay Buffer: 0.05 M Tris-HCl, pH 7.4

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (optional for endpoint assays): e.g., 20% acetic acid

Procedure:

  • Reagent Preparation:

    • Prepare a series of plasmin standards by diluting a stock solution in the Assay Buffer.

    • Prepare the working solution of this compound by diluting the stock solution in the Assay Buffer to the desired final concentration (e.g., 0.5 - 1.0 mM).

  • Assay Setup:

    • Add 50 µL of Assay Buffer (for blank), plasmin standards, and samples into separate wells of the microplate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed this compound working solution to all wells to start the reaction. Mix gently by pipetting or using a plate shaker.

  • Incubation and Measurement (Kinetic Assay):

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes.

  • Incubation and Measurement (Endpoint Assay):

    • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding 25 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • For the kinetic assay: Calculate the rate of reaction (ΔA405/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

    • For the endpoint assay: Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Generate a standard curve by plotting the reaction rate or the final absorbance against the known concentrations of the plasmin standards.

    • Determine the plasmin activity in your unknown samples by interpolating their values from the standard curve.

Visualizations

Signaling Pathway: Plasmin Cleavage of this compound

plasmin_cleavage Plasmin Plasmin (Serine Protease) Substrate This compound (Substrate) Plasmin->Substrate Binds to substrate Products Cleaved Peptide + p-Nitroaniline (pNA) Substrate->Products Cleavage of Lys-pNA bond Detection Colorimetric Detection (Absorbance at 405 nm) Products->Detection pNA release leads to color change

Caption: Enzymatic cleavage of this compound by plasmin.

Experimental Workflow: Troubleshooting Poor Signal

troubleshooting_workflow Start Poor Signal in Assay CheckEnzyme Check Enzyme Activity and Storage Start->CheckEnzyme CheckConditions Verify Assay Conditions (pH, Temp, Buffer) Start->CheckConditions CheckReagents Check Reagent Concentrations and Integrity Start->CheckReagents CheckInstrument Verify Instrument Settings (Wavelength, Calibration) Start->CheckInstrument Optimize Optimize Assay (Titrate Enzyme/Substrate) CheckEnzyme->Optimize CheckConditions->Optimize CheckReagents->Optimize CheckInstrument->Optimize Success Signal Improved Optimize->Success Yes ContactSupport Consult Technical Support Optimize->ContactSupport No

Caption: Logical workflow for troubleshooting poor signal.

References

How to improve the sensitivity of a D-Ile-Phe-Lys-pNA assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the D-Ile-Phe-Lys-pNA chromogenic assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used to measure the activity of certain serine proteases, with a particular specificity for human plasmin. The substrate, D-Ile-Phe-Lys-p-nitroanilide (pNA), is a synthetic peptide that mimics the natural cleavage site of these enzymes. When the enzyme cleaves the amide bond between the lysine residue and the p-nitroaniline group, it releases the yellow chromophore, pNA. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at 405 nm.

Q2: Which enzyme is the primary target for the this compound substrate?

This compound is a substrate primarily for human plasmin. While it may be cleaved by other serine proteases, its sequence is designed to have a high affinity for plasmin.

Q3: What are the key factors that can affect the sensitivity of this assay?

Several factors can influence the sensitivity of the this compound assay, including:

  • Enzyme and Substrate Concentrations: The concentrations of both the enzyme (plasmin) and the this compound substrate are critical.

  • Buffer Conditions: The pH, ionic strength, and composition of the assay buffer can significantly impact enzyme activity.

  • Temperature: Enzyme kinetics are highly temperature-dependent.

  • Incubation Time: The duration of the reaction will affect the amount of product generated.

  • Presence of Inhibitors or Activators: Components in the sample matrix can either inhibit or enhance enzyme activity.

Q4: How should I store the this compound substrate?

It is recommended to store the lyophilized this compound substrate at -20°C or below, protected from light and moisture. Once reconstituted, the stability of the solution depends on the solvent and storage conditions. For aqueous stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stability in solution at 2-8°C can be up to several months, but should be validated by the user.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound assay and provides systematic solutions to enhance sensitivity and reproducibility.

Issue 1: Low or No Signal (Low Absorbance at 405 nm)

A weak or absent signal is a common issue that can prevent accurate measurement of enzyme activity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Enzyme - Ensure the plasmin enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer).- Avoid repeated freeze-thaw cycles of the enzyme stock.- Verify the activity of the enzyme using a positive control with a known active enzyme lot.
Sub-optimal Enzyme Concentration - Increase the concentration of plasmin in the reaction. Perform a concentration titration to find the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
Sub-optimal Substrate Concentration - Increase the concentration of this compound. The substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. A typical starting point is 2-5 times the Km.
Incorrect Buffer pH or Ionic Strength - The optimal pH for human plasmin activity is typically between 7.4 and 7.8.[1] Prepare fresh assay buffer and verify its pH.- Optimize the ionic strength of the buffer, as high salt concentrations can inhibit enzyme activity.
Inappropriate Incubation Temperature - Ensure the assay is performed at the optimal temperature for plasmin activity, which is generally 37°C.[1] Use a temperature-controlled plate reader or water bath.
Short Incubation Time - Increase the incubation time to allow for more product formation. Monitor the reaction kinetically to determine the linear phase of the reaction.
Presence of Inhibitors in the Sample - If using complex biological samples (e.g., plasma), endogenous inhibitors such as α2-antiplasmin may be present.[2] Dilute the sample to reduce the inhibitor concentration.- Consider pre-treating the sample to remove or inactivate inhibitors, if compatible with the assay.
Issue 2: High Background Signal (High Absorbance in Blank Wells)

High background can mask the true signal from the enzymatic reaction, leading to reduced assay sensitivity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Substrate Instability/Degradation - Prepare fresh this compound solution for each experiment.- Store the stock solution protected from light and at the recommended temperature.- Check for spontaneous hydrolysis of the substrate by incubating it in the assay buffer without the enzyme.
Contaminated Reagents - Use high-purity water and reagents to prepare buffers and solutions.- Filter-sterilize buffers to prevent microbial growth, which can lead to protease contamination.
Non-enzymatic Cleavage of the Substrate - Certain components in the sample matrix may non-enzymatically cleave the substrate. Run a control with the sample but without the enzyme to assess this.
Presence of Other Proteases in the Sample - If the sample contains other proteases that can cleave the substrate, consider using a more specific substrate or adding inhibitors for the interfering proteases (ensure they do not inhibit plasmin).
Issue 3: Poor Assay Reproducibility (High Variability between Replicates)

Inconsistent results between replicate wells can compromise the reliability of the data.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Pipetting Errors - Use calibrated pipettes and ensure proper pipetting technique.- Pre-wet pipette tips before dispensing reagents.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
Incomplete Mixing - Gently mix the contents of the wells after adding each reagent by tapping the plate or using a plate shaker on a low setting.
Temperature Gradients across the Plate - Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading.
Edge Effects in Microplates - To minimize evaporation and temperature variations in the outer wells of a 96-well plate, avoid using them for critical samples. Fill the outer wells with buffer or water.
Timing Inconsistencies - For endpoint assays, ensure that the reaction is stopped at precisely the same time for all wells. Using a multichannel pipette for adding the stop solution can improve consistency.

Experimental Protocols

Protocol 1: Optimizing Enzyme Concentration

This protocol helps determine the optimal concentration of plasmin for the assay.

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 37°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Store in aliquots at -20°C.

    • Plasmin Stock Solution: Prepare a stock solution of human plasmin in a suitable buffer (e.g., with 50% glycerol for storage at -20°C).

  • Assay Procedure:

    • Prepare a working solution of this compound at a concentration of 1 mM in Assay Buffer.

    • Prepare a serial dilution of human plasmin in Assay Buffer, ranging from a high concentration (e.g., 1 µg/mL) to a low concentration (e.g., 1 ng/mL).

    • In a 96-well microplate, add 50 µL of each plasmin dilution to triplicate wells.

    • Include a blank control with 50 µL of Assay Buffer only.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 1 mM this compound working solution to all wells.

    • Immediately start measuring the absorbance at 405 nm in a kinetic plate reader at 37°C, taking readings every minute for 30-60 minutes.

  • Data Analysis:

    • For each plasmin concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔA405/min).

    • Plot the V₀ against the plasmin concentration.

    • Select an enzyme concentration that gives a robust and linear response for subsequent experiments.

Protocol 2: Determining Kinetic Parameters (Km and Vmax)

This protocol allows for the determination of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the interaction of plasmin with this compound.

  • Prepare Reagents:

    • Use the optimal plasmin concentration determined in Protocol 1.

    • Prepare a serial dilution of this compound in Assay Buffer, with concentrations ranging from approximately 0.1x to 10x the expected Km. If the Km is unknown, a broad range from µM to mM should be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each this compound dilution to triplicate wells.

    • Include a blank control with 50 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the optimized plasmin solution to all wells.

    • Immediately measure the absorbance at 405 nm kinetically at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation.

Quantitative Data Summary

The following tables provide reference values for assay parameters. Note that optimal conditions may vary depending on the specific experimental setup and reagents.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Starting ConcentrationTypical Range
Human PlasminTo be determined empirically (see Protocol 1)1 - 100 ng/mL
This compound2-5 x Km0.1 - 2 mM

Table 2: Reference Kinetic Parameters for a Similar Plasmin Substrate (S-2403™)

These values are for the substrate pyroGlu-Phe-Lys-pNA and are provided as a reference. The actual values for this compound should be determined experimentally.

ParameterValueConditions
Km 2.9 x 10⁻⁴ mol/L (0.29 mM)37°C in Tris buffer, pH 7.4[3]
kcat 92 s⁻¹37°C in Tris buffer, pH 7.4[3]

Visualizations

Diagram 1: this compound Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Pipette Reagents into 96-well Plate Reagents->Plate Incubate Incubate at 37°C Plate->Incubate Read Measure Absorbance at 405 nm Incubate->Read Analyze Calculate Reaction Velocity and Analyze Data Read->Analyze

Caption: Workflow for the this compound chromogenic assay.

Diagram 2: Troubleshooting Logic for Low Assay Signal

TroubleshootingLowSignal Start Low or No Signal CheckEnzyme Is the enzyme active and at an optimal concentration? Start->CheckEnzyme CheckSubstrate Is the substrate concentration optimal? CheckEnzyme->CheckSubstrate Yes OptimizeEnzyme Optimize Enzyme Concentration (See Protocol 1) CheckEnzyme->OptimizeEnzyme No CheckConditions Are the assay conditions (pH, temp, time) optimal? CheckSubstrate->CheckConditions Yes OptimizeSubstrate Optimize Substrate Concentration (See Protocol 2) CheckSubstrate->OptimizeSubstrate No CheckInhibitors Are there inhibitors in the sample? CheckConditions->CheckInhibitors Yes OptimizeConditions Adjust pH, Temperature, or Incubation Time CheckConditions->OptimizeConditions No HandleInhibitors Dilute Sample or Use Inhibitor Removal Method CheckInhibitors->HandleInhibitors Yes Success Signal Improved CheckInhibitors->Success No OptimizeEnzyme->Success OptimizeSubstrate->Success OptimizeConditions->Success HandleInhibitors->Success

Caption: A decision tree for troubleshooting low signal in the assay.

Diagram 3: Plasmin Signaling Pathway Involvement

PlasminSignaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades MMPs Pro-MMPs Plasmin->MMPs activates tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs ActiveMMPs Active MMPs MMPs->ActiveMMPs ECM Extracellular Matrix Degradation ActiveMMPs->ECM Inhibitors α2-Antiplasmin PAI-1 Inhibitors->Plasmin inhibits Inhibitors->tPA_uPA inhibits

Caption: Simplified overview of the plasmin signaling pathway.

References

Technical Support Center: D-Ile-Phe-Lys-pNA Chromogenic Assay in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the D-Ile-Phe-Lys-pNA chromogenic assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference from plasma components and to offer troubleshooting solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chromogenic substrate highly specific for human plasmin[1]. Plasmin is a crucial serine protease involved in the fibrinolytic system, responsible for dissolving fibrin clots. In a laboratory setting, this compound is used to measure the activity of plasmin in biological samples, such as plasma. The plasmin enzyme cleaves the substrate, releasing p-nitroaniline (pNA), a chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample[2][3].

Q2: What are the common components in plasma that can interfere with the this compound assay?

Several endogenous components in plasma can interfere with chromogenic assays. The most common interferents are:

  • Hemoglobin: Released from red blood cells during hemolysis, giving the plasma a red or pink appearance[2].

  • Bilirubin: An indicator of icterus, which imparts a yellow or brown color to the plasma[2].

  • Lipids: High concentrations of lipids (triglycerides) lead to lipemia, causing the plasma to appear turbid or milky[2].

  • Other Plasma Proteins: High concentrations of other plasma proteins or the presence of specific plasmin inhibitors can also affect the assay's accuracy[4][5].

Q3: How do these interfering substances affect the assay results?

Interference in chromogenic assays can occur through several mechanisms:

  • Spectral (Photometric) Interference: Hemoglobin and bilirubin have their own absorbance spectra that can overlap with the 405 nm wavelength used to measure pNA, leading to falsely elevated readings[2][6]. Hemoglobin exhibits absorbance peaks around 415 nm and between 540-580 nm[2][6]. Bilirubin absorbs light in the 400-520 nm range[7].

  • Light Scattering: Lipemic samples contain high levels of lipoproteins that scatter light, which can increase the absorbance reading and lead to inaccurate results in spectrophotometric assays[8][9].

  • Volume Displacement: High concentrations of lipids can displace the aqueous volume of the plasma sample, leading to a dilution effect and potentially underestimating the analyte concentration[9].

  • Chemical Interference: Some substances can directly interact with the assay reagents. For example, hemoglobin can exhibit pseudo-peroxidase activity[10].

  • Biological Interference: Endogenous substances can directly inhibit or enhance the enzymatic activity being measured. For instance, plasma contains natural inhibitors of plasmin that can lead to an underestimation of its activity[5].

Troubleshooting Guide

Below is a summary of potential issues you may encounter during your this compound plasmin assay, along with their likely causes and recommended solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Artificially high absorbance readings/plasmin activity Hemolysis (Hemoglobin Interference) Primary Action: Use a fresh, non-hemolyzed sample. Secondary Action: If resampling is not possible, employ a dual-wavelength measurement. Measure absorbance at a reference wavelength where hemoglobin absorbs but p-nitroaniline does not (e.g., 577 nm) and subtract this from the 405 nm reading[2]. Note: Interference may occur if plasma hemoglobin is above 70 mg/dL[11].
Icterus (Bilirubin Interference) Primary Action: Dilute the sample to lower the bilirubin concentration below the interference threshold. Studies on other coagulation assays suggest no significant interference until bilirubin concentrations exceed 30 mg/dL[7][12].
Lipemia (Lipid Interference) Primary Action: Use a sample from a fasted patient (minimum 12-hour fast) to minimize post-prandial lipemia[9]. Secondary Action: If the sample is still lipemic, clarify it by high-speed centrifugation (e.g., 10,000 x g for 10-15 minutes) and use the clear infranatant for the assay[2]. Interference in other optical assays has been noted at lipid concentrations >500 mg/dL[7][12].
Artificially low absorbance readings/plasmin activity Presence of Plasmin Inhibitors The assay measures net plasmin activity. If inhibitors are present, the activity will be underestimated. Consider methods to neutralize or remove inhibitors if total plasminogen activation potential is the target[5].
Drug Interference Certain drugs, such as Direct Oral Anticoagulants (DOACs) like rivaroxaban, can interfere with chromogenic assays[11][13]. Hydroxocobalamin, used in high doses, has also been shown to interfere with anti-Xa assays[8]. Review the patient's medication history. Plasma dilutions may partially correct for some drug effects[11][13].
Inconsistent or non-reproducible results Improper Sample Handling Ensure consistent and proper sample collection and processing. Avoid vigorous mixing to prevent hemolysis[10].
Low Plasmin Activity The signal from your samples may be low if most of the plasmin is in its inactive precursor form, plasminogen. Activation with streptokinase or urokinase may be necessary to measure total plasmin potential[3].

Experimental Protocols

Protocol 1: Standard Procedure for Plasmin Activity Assay

This protocol is a general guideline for determining plasmin activity using a chromogenic substrate like this compound.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Plasma samples

  • Purified plasmin (for standard curve)

Procedure:

  • Prepare a Standard Curve:

    • Create a series of dilutions of purified human plasmin in the assay buffer to generate a standard curve (e.g., ranging from 1 to 100 ng of plasmin)[14].

  • Sample Preparation:

    • Centrifuge blood samples to obtain platelet-poor plasma.

    • If interference is suspected, follow the appropriate mitigation protocol (see Protocol 2).

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of your plasma sample or plasmin standard to each well.

    • Add the assay buffer to bring the total volume to a desired level.

    • Pre-incubate the plate at 37°C for 3-5 minutes.

    • Initiate the reaction by adding the this compound substrate solution to each well.

    • Immediately place the plate in the microplate reader.

  • Measurement:

    • Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Calculation:

    • Calculate the rate of pNA formation (ΔA405/min) for each sample and standard.

    • Plot the standard curve and determine the plasmin activity in your samples by interpolation.

Protocol 2: Mitigation of Plasma Interference

1. Managing Hemolysis:

  • Best Practice: The most reliable method is to use a fresh, properly collected, non-hemolyzed sample.

  • Correction Method: If a new sample is unavailable, a dual-wavelength reading can be performed. Measure the absorbance at 405 nm (for pNA) and at a reference wavelength where hemoglobin has significant absorbance but pNA does not (e.g., 577 nm). The corrected absorbance is A405(corrected) = A405(sample) - A577(sample). This method requires validation for your specific assay conditions[2].

2. Managing Icterus:

  • Sample Dilution: Dilute the icteric plasma sample with the assay buffer. This will reduce the concentration of bilirubin. Remember to account for the dilution factor when calculating the final plasmin activity. Test different dilution factors to find one that minimizes interference while keeping the plasmin activity within the linear range of the assay[2].

3. Managing Lipemia:

  • High-Speed Centrifugation:

    • Transfer the lipemic plasma sample to a microcentrifuge tube.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • A lipid layer will form at the top. Carefully aspirate the clear infranatant from below the lipid layer for use in the assay[2].

Visualizations

ExperimentalWorkflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Blood Sample Collection Centrifugation Centrifugation to obtain Plasma SampleCollection->Centrifugation VisualInspection Visual Inspection for Hemolysis, Icterus, Lipemia Centrifugation->VisualInspection InterferenceCheck Interference Detected? VisualInspection->InterferenceCheck Assess Sample Quality Mitigation Apply Mitigation Protocol (Centrifugation/Dilution) InterferenceCheck->Mitigation Yes Assay Perform Plasmin Assay with this compound InterferenceCheck->Assay No Mitigation->Assay DataAcquisition Measure Absorbance at 405 nm Assay->DataAcquisition Calculation Calculate Plasmin Activity DataAcquisition->Calculation Report Report Results Calculation->Report

Caption: Workflow for a plasmin chromogenic assay with interference checks.

SignalingPathway Plasmin Plasmin Cleavage Enzymatic Cleavage Plasmin->Cleavage Substrate This compound (Colorless Substrate) Substrate->Cleavage Peptide D-Ile-Phe-Lys Cleavage->Peptide pNA p-Nitroaniline (pNA) (Yellow Chromophore) Cleavage->pNA Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer

Caption: Principle of the chromogenic plasmin assay.

References

Preventing spontaneous hydrolysis of D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the spontaneous hydrolysis of the chromogenic substrate D-Ile-Phe-Lys-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide) is a synthetic chromogenic substrate. It is primarily used in enzymatic assays to measure the activity of certain proteases. When a specific protease cleaves the amide bond between the lysine residue and the p-nitroaniline (pNA) group, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of color change, measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity.

Q2: What is spontaneous hydrolysis and why is it a problem?

Spontaneous hydrolysis is the non-enzymatic cleavage of the this compound substrate, leading to the release of p-nitroaniline in the absence of the target enzyme. This is problematic as it results in a high background signal, which can mask the true enzymatic activity, leading to inaccurate and unreliable experimental results.

Q3: What are the main causes of spontaneous hydrolysis of this compound?

The primary causes of spontaneous hydrolysis are:

  • Inappropriate pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the peptide bonds or the p-nitroanilide amide bond.

  • Improper Storage: Storing the substrate in solution at room temperature for extended periods can lead to degradation.

  • Microbial Contamination: Bacteria, fungi, or yeast introduced into the substrate solution can release proteases that cleave the substrate.[1][2]

Q4: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of the substrate. The recommended storage conditions are summarized in the table below.

Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (Years)Store in a desiccator to prevent moisture absorption. Allow the vial to warm to room temperature before opening to avoid condensation.
Stock Solution -20°CShort to Medium-term (Weeks to Months)Prepare in a sterile, slightly acidic to neutral buffer (pH 5-7). Dispense into single-use aliquots to avoid repeated freeze-thaw cycles.
Working Solution 4°CShort-term (Days)Prepare fresh from a frozen stock solution for each experiment.

Troubleshooting Guide: High Background Signal in Your Assay

High background signal is a common issue when using chromogenic substrates like this compound. This guide will help you identify and resolve the root cause of spontaneous hydrolysis.

Problem: High absorbance values in the 'no-enzyme' control wells.

This indicates that the this compound is being hydrolyzed non-enzymatically. Follow these steps to troubleshoot the issue:

Step 1: Verify the pH of Your Reagents

  • Issue: The pH of your assay buffer or substrate stock solution may be outside the optimal range, leading to chemical hydrolysis.

  • Solution:

    • Measure the pH of your assay buffer and substrate stock solution.

    • Ensure the pH is within the recommended range for peptide stability (typically pH 5-7 for storage).

    • If necessary, prepare fresh buffers and stock solutions, carefully adjusting the pH.

Step 2: Assess for Microbial Contamination

  • Issue: Contaminating microorganisms in your substrate solution, buffer, or water can introduce proteases that degrade the substrate.[1][2] Common laboratory contaminants include bacteria such as Bacillus, Staphylococcus, and Pseudomonas, as well as fungi like Aspergillus and Penicillium.[1]

  • Solution:

    • Visually inspect your stock solutions for any signs of turbidity or microbial growth.

    • If contamination is suspected, discard the solution and prepare a fresh one using sterile technique.

    • Always use sterile water, buffers, and pipette tips when handling the substrate. Filter-sterilize your stock solution through a 0.22 µm filter before aliquoting and freezing.

Step 3: Review Your Storage and Handling Procedures

  • Issue: Improper storage and handling can compromise the stability of the substrate.

  • Solution:

    • Confirm that your lyophilized substrate is stored at -20°C or -80°C in a desiccated environment.

    • Ensure that your stock solutions are stored in single-use aliquots at -20°C to minimize freeze-thaw cycles.

    • Allow substrate vials and aliquots to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Reagents and Materials:

    • This compound (lyophilized powder)

    • Sterile, high-purity water

    • Sterile buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 50 mM HEPES, pH 7.4)

    • Sterile polypropylene microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

    • Reconstitute the peptide in a small volume of sterile, high-purity water or an appropriate buffer to create a concentrated stock solution (e.g., 10 mM).

    • Gently vortex to ensure complete dissolution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.

    • Dispense the stock solution into single-use, sterile polypropylene microcentrifuge tubes.

    • Store the aliquots at -20°C.

Protocol 2: Validating Substrate Stability in Your Assay Buffer

This protocol helps determine if your assay buffer is contributing to the spontaneous hydrolysis of this compound.

  • Reagents and Materials:

    • This compound stock solution (from Protocol 1)

    • Your experimental assay buffer

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • In a 96-well plate, add your assay buffer to a set of triplicate wells.

    • Add the this compound stock solution to these wells to the final working concentration used in your experiments.

    • Include a set of control wells containing only the assay buffer (no substrate).

    • Incubate the plate at the same temperature and for the same duration as your typical enzyme assay.

    • Measure the absorbance at 405 nm at regular intervals.

    • Analysis: A significant increase in absorbance over time in the wells containing the substrate and buffer (compared to the buffer-only control) indicates spontaneous hydrolysis. If this occurs, consider preparing a fresh batch of buffer, verifying its pH, or testing an alternative buffer system.

Visual Guides

Hydrolysis_Troubleshooting start High Background Signal Observed check_pH Verify pH of Stock Solution and Assay Buffer start->check_pH pH_correct pH is within Optimal Range (5-7 for storage) check_pH->pH_correct Yes pH_incorrect pH is Acidic or Alkaline check_pH->pH_incorrect No check_contamination Assess for Microbial Contamination pH_correct->check_contamination adjust_pH Prepare Fresh, pH-Adjusted Solutions pH_incorrect->adjust_pH adjust_pH->check_contamination contamination_present Contamination Suspected (e.g., turbidity) check_contamination->contamination_present Yes no_contamination No Visible Contamination check_contamination->no_contamination No discard_solution Discard and Prepare Fresh Sterile Solution contamination_present->discard_solution review_storage Review Storage and Handling Procedures no_contamination->review_storage problem_resolved Problem Resolved discard_solution->problem_resolved storage_correct Proper Storage and Handling Confirmed review_storage->storage_correct Yes storage_incorrect Improper Storage or Handling review_storage->storage_incorrect No storage_correct->problem_resolved implement_best_practices Implement Best Storage Practices (Aliquoting, -20°C) storage_incorrect->implement_best_practices implement_best_practices->problem_resolved

Caption: Troubleshooting workflow for high background signal.

Experimental_Workflow start Start: Prepare Reagents prepare_buffer Prepare Assay Buffer (Verify pH) start->prepare_buffer prepare_substrate Prepare this compound Stock (Sterile) start->prepare_substrate prepare_enzyme Prepare Enzyme Dilutions start->prepare_enzyme setup_plate Set up 96-Well Plate prepare_buffer->setup_plate prepare_substrate->setup_plate prepare_enzyme->setup_plate add_controls Add Controls (No Enzyme, No Substrate) setup_plate->add_controls add_samples Add Experimental Samples setup_plate->add_samples initiate_reaction Initiate Reaction (Add Enzyme or Substrate) add_controls->initiate_reaction add_samples->initiate_reaction incubate Incubate at Desired Temperature initiate_reaction->incubate read_absorbance Read Absorbance at 405 nm (Kinetic) incubate->read_absorbance analyze_data Analyze Data (Calculate Reaction Rates) read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for an enzyme assay.

References

Technical Support Center: D-Ile-Phe-Lys-pNA Plasmin Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the D-Ile-Phe-Lys-pNA chromogenic assay, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay used for?

A1: The this compound assay is a chromogenic method used to measure the enzymatic activity of human plasmin. Plasmin is a serine protease that plays a crucial role in the fibrinolytic system, which is responsible for dissolving blood clots.[1] This assay is valuable for studying fibrinolysis, screening for plasmin inhibitors, and assessing the activity of plasminogen activators.

Q2: What is the principle of the this compound assay?

A2: The assay utilizes the synthetic peptide substrate this compound. Plasmin recognizes and cleaves the peptide sequence, releasing the chromophore p-nitroaniline (pNA). The released pNA has a yellow color and can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the plasmin activity in the sample.

Q3: What are the key reagents and equipment needed for this assay?

A3:

  • Enzyme: Purified human plasmin or a sample containing plasmin activity.

  • Substrate: this compound.

  • Assay Buffer: Typically a Tris-based buffer at a physiological pH (e.g., pH 7.4-7.8).

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • Incubator: To maintain a constant temperature, usually 37°C.

  • 96-well Microplates: For running the assay in a high-throughput format.

  • Stop Solution (optional for endpoint assays): Such as 20% acetic acid or 2% citric acid, to stop the enzymatic reaction.[2]

Q4: What is the difference between a kinetic and an endpoint assay?

A4: In a kinetic assay , the change in absorbance is monitored continuously over time. This method provides the reaction rate (Vmax) and is generally more accurate. In an endpoint assay , the reaction is allowed to proceed for a fixed period, after which a stop solution is added, and the final absorbance is measured. Endpoint assays are simpler to perform but provide a single data point.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal (Low Absorbance) Inactive or degraded plasmin.Ensure proper storage of plasmin at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions before each experiment.
Incorrect buffer pH.Verify the pH of the assay buffer. Plasmin activity is optimal around pH 7.4-8.5.
Substrate degradation.Store the this compound substrate protected from light and moisture. Reconstituted substrate solutions should be stored at 2-8°C and used within the recommended timeframe.
Presence of inhibitors in the sample.If testing biological samples, be aware of endogenous plasmin inhibitors like α2-antiplasmin. Sample dilution may be necessary.
Insufficient incubation time (endpoint assay).Optimize the incubation time to allow for sufficient product formation.
High Background Signal (High Blank Absorbance) Spontaneous substrate hydrolysis.Prepare fresh substrate solution. Ensure the assay buffer pH is not excessively alkaline, which can promote non-enzymatic hydrolysis.
Contaminated reagents.Use high-purity water and reagents. Filter-sterilize buffers if necessary.
Sample interference.Run a sample blank (sample without substrate) to check for intrinsic sample absorbance at 405 nm and subtract this value from the readings.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper pipetting technique. Mix all solutions thoroughly before dispensing.
Temperature fluctuations.Ensure the microplate is uniformly heated during incubation. Pre-warm all reagents to the assay temperature before starting the reaction.
Edge effects in the microplate.Avoid using the outer wells of the microplate, which are more susceptible to temperature and evaporation variations. Fill the outer wells with water or buffer.
Non-linear Reaction Curve (Kinetic Assay) Substrate depletion.Ensure the substrate concentration is well above the Michaelis constant (Km) for the majority of the reaction time. If the curve plateaus quickly, consider using a lower enzyme concentration or a higher initial substrate concentration.
Enzyme instability.Plasmin can undergo autolysis, especially at neutral to alkaline pH. Perform the assay as quickly as possible after preparing the enzyme dilution. Consider the inclusion of stabilizing agents if necessary.[3]
Product inhibition.While less common with pNA-based assays, it's a possibility. Analyze the initial linear phase of the reaction for rate calculations.

Quantitative Data Summary

SubstrateEnzymeKm (mol/L)kcat (s-1)Assay Conditions
S-2403 ( Human Plasmin2.9 x 10-49237°C, Tris buffer pH 7.4, I=0.15[4]
S-2251 (H-D-Val-Leu-Lys-pNA) Human Plasmin3 x 10-4-37°C, 0.05 mol/L Tris buffer pH 7.4, I=0.5[5]
S-2251 (H-D-Val-Leu-Lys-pNA) Porcine Plasmin1.55 x 10-3--[6]
S-2251 (H-D-Val-Leu-Lys-pNA) Human Plasmin5.3 x 10-3--[6]

Note: The kinetic constants can vary depending on the specific assay conditions (e.g., buffer composition, ionic strength, temperature).

Experimental Protocols

Detailed Protocol for Kinetic Plasmin Activity Assay

This protocol is adapted from standard procedures for chromogenic plasmin assays and should be optimized for your specific experimental conditions.

1. Materials:

  • Human Plasmin (stock solution)

  • This compound (or a similar substrate like S-2251)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 at 37°C

  • 96-well clear, flat-bottom microplate

  • Microplate reader with temperature control (37°C) and kinetic reading capabilities at 405 nm

2. Reagent Preparation:

  • Plasmin Working Solutions: Prepare a series of dilutions of the plasmin stock solution in cold assay buffer immediately before use. The final concentrations should result in a linear rate of absorbance change over the desired measurement period.

  • Substrate Working Solution: Prepare a working solution of this compound in the assay buffer. A typical starting concentration is 0.5 to 1 mM.

3. Assay Procedure:

  • Set the microplate reader to maintain a temperature of 37°C.

  • Add 50 µL of assay buffer to the blank wells.

  • Add 50 µL of each plasmin working solution or sample to the respective wells in triplicate.

  • Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.

  • Immediately start monitoring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

4. Data Analysis:

  • For each well, calculate the rate of reaction (ΔA405/min) from the initial linear portion of the absorbance vs. time plot.

  • Subtract the average rate of the blank wells from the rates of all other wells.

  • If using plasmin standards, create a standard curve by plotting the corrected rate (ΔA405/min) against the plasmin concentration.

  • Determine the plasmin activity in the unknown samples by interpolating their rates from the standard curve.

Visualizations

Experimental Workflow for Kinetic Plasmin Assay```dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Plasmin Dilutions, Substrate) prewarm Pre-warm Reagents and Plate to 37°C prep_reagents->prewarm add_enzyme Add 50 µL Plasmin/Sample to Plate prewarm->add_enzyme incubate Pre-incubate Plate (5-10 min at 37°C) add_enzyme->incubate add_substrate Add 50 µL Substrate to Initiate Reaction incubate->add_substrate read_plate Read Absorbance at 405 nm (Kinetic Mode) add_substrate->read_plate calc_rate Calculate Reaction Rate (ΔA405/min) read_plate->calc_rate std_curve Generate Standard Curve calc_rate->std_curve interp Interpolate Sample Activity std_curve->interp

Caption: Key components of the fibrinolytic pathway leading to clot dissolution.

References

Technical Support Center: Optimizing D-Ile-Phe-Lys-pNA Activity

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a chromogenic pNA substrate and how does it work?

A1: A chromogenic pNA substrate is a synthetic peptide that is covalently linked to a p-nitroaniline (pNA) molecule. When a specific protease cleaves the peptide bond between the amino acid sequence and the pNA group, the colorless substrate is hydrolyzed, releasing the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the activity of the enzyme.

Q2: Why is pH a critical factor for D-Ile-Phe-Lys-pNA activity?

A2: The pH of the reaction buffer is a critical parameter that significantly influences enzyme activity. Firstly, the catalytic activity of an enzyme is dependent on the ionization state of the amino acid residues in its active site. Deviations from the optimal pH can alter these ionization states, leading to a decrease in or complete loss of enzyme activity. Secondly, the binding of the substrate to the enzyme's active site can also be pH-dependent. For most trypsin-like serine proteases, the optimal pH is typically in the neutral to slightly alkaline range (pH 7.5-8.5).

Q3: What type of buffer should I use for my assay?

A3: The choice of buffer is important as some buffer components can interfere with the assay. A common choice for assays with serine proteases is Tris-HCl buffer. It is crucial to ensure that the buffer has adequate buffering capacity at the desired pH and experimental temperature. Always prepare fresh buffers and adjust the pH at the temperature at which the experiment will be conducted, as pH can be temperature-dependent.

Q4: What is the significance of the D-amino acid (D-Ile) at the N-terminus?

A4: The presence of a D-amino acid at the N-terminus can confer resistance to degradation by exopeptidases that may be present in biological samples. This can increase the specificity of the assay for the target endopeptidase.

Troubleshooting Guide

Problem Possible Cause Solution
High background absorbance in the absence of enzyme Spontaneous hydrolysis of the substrate- Prepare a "substrate blank" (all reaction components except the enzyme) to measure the rate of spontaneous hydrolysis. - Lower the pH of the assay buffer, as high pH can increase the rate of spontaneous hydrolysis. - Store the substrate solution protected from light and use it fresh.
Low or no enzyme activity Suboptimal pH of the assay buffer- Perform a pH optimization experiment by measuring enzyme activity over a range of pH values (e.g., pH 6.0 to 9.0) to determine the optimal pH for your specific enzyme and substrate.
Incorrect buffer composition- Ensure the buffer does not contain inhibitory substances. For example, high salt concentrations can inhibit some enzymes.
Inactive enzyme- Verify the activity of your enzyme stock using a known standard substrate. - Ensure proper storage and handling of the enzyme to prevent degradation.
Inconsistent or non-reproducible results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature fluctuations- Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled plate reader or water bath for incubation.
Contamination of reagents- Use sterile, nuclease-free water and reagents to prepare buffers and solutions. - Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination.

Quantitative Data: Optimal pH for Similar Chromogenic Substrates

The optimal pH for the enzymatic cleavage of a chromogenic substrate is highly dependent on the specific enzyme. Below is a table summarizing the optimal pH ranges for some common serine proteases that act on similar peptide-pNA substrates.

EnzymeChromogenic Substrate ExampleOptimal pH Range
Plasma KallikreinH-D-Pro-Phe-Arg-pNA7.8 - 8.2
PlasminD-Val-Leu-Lys-pNA (S-2251)7.4 - 7.8
ThrombinD-Phe-Pip-Arg-pNA (S-2238)8.0 - 8.4
Factor XaBz-Ile-Glu-Gly-Arg-pNA (S-2222)8.0 - 8.3

Experimental Protocol: pH Optimization for this compound Activity

This protocol provides a general framework for determining the optimal pH for your enzyme's activity on this compound.

Materials:

  • This compound substrate

  • Purified enzyme of interest (e.g., plasma kallikrein)

  • A series of buffers with varying pH values (e.g., 0.1 M Tris-HCl from pH 7.0 to 9.0 in 0.2 pH unit increments)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Enzyme Working Solution: Dilute the enzyme stock to a working concentration in a suitable buffer (e.g., one of the pH buffers to be tested, kept on ice). The final enzyme concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

    • Buffer Series: Prepare a series of assay buffers covering the desired pH range.

  • Assay Setup:

    • In a 96-well microplate, add the appropriate volume of each pH buffer to triplicate wells.

    • Add the this compound substrate to all wells to a final concentration that is typically at or below the Michaelis constant (Km) if known. If Km is unknown, a concentration of 0.1-1 mM is a common starting point.

    • Include "no-enzyme" control wells for each pH value to measure the rate of spontaneous substrate hydrolysis.

  • Initiate the Reaction:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme working solution to the appropriate wells.

  • Measure Activity:

    • Immediately place the microplate in the microplate reader.

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • For each pH value, calculate the rate of reaction (change in absorbance per minute, ΔA405/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of spontaneous hydrolysis (from the "no-enzyme" controls) from the rate of the enzymatic reaction for each pH value.

    • Plot the corrected reaction rate as a function of pH to determine the optimal pH for enzyme activity.

Mandatory Visualizations

Experimental_Workflow_pH_Optimization cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Analysis prep_substrate Prepare Substrate Stock Solution add_substrate Add Substrate to all wells prep_substrate->add_substrate prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to initiate reaction prep_enzyme->add_enzyme prep_buffers Prepare Buffer Series (Varying pH) add_buffers Add Buffers to 96-well Plate prep_buffers->add_buffers add_buffers->add_substrate add_substrate->add_enzyme measure_abs Measure Absorbance at 405 nm (kinetic) add_enzyme->measure_abs analyze_data Calculate Reaction Rate (ΔA/min) measure_abs->analyze_data plot_data Plot Rate vs. pH to find Optimum analyze_data->plot_data

Caption: Experimental workflow for determining the optimal pH for this compound activity.

Kallikrein_Kinin_Signaling_Pathway HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Release Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation FactorXIIa->Prekallikrein Cleavage Kallikrein->HMWK Cleavage Kallikrein->FactorXII Reciprocal Activation B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Signaling Intracellular Signaling (e.g., Ca²⁺, NO, Prostaglandins) B2R->Signaling Effects Physiological Effects (Vasodilation, Inflammation, Pain) Signaling->Effects

Caption: The Plasma Kallikrein-Kinin System signaling pathway.

Technical Support Center: D-Ile-Phe-Lys-pNA Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the D-Ile-Phe-Lys-pNA chromogenic assay, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay used for?

A1: The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, D-Isoleucyl-L-Phenylalanyl-L-Lysine-p-nitroanilide, is cleaved by specific proteases, such as plasmin, releasing a yellow chromophore, p-nitroaniline (pNA).[1][2] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzyme's activity.

Q2: What is the difference between an endpoint and a kinetic assay mode?

A2: In an endpoint assay , the reaction is allowed to proceed for a fixed period, after which it is stopped (e.g., by adding a strong acid), and a single absorbance reading is taken.[3] A kinetic assay (also known as a rate method) involves continuous monitoring of the absorbance over time, providing real-time data on the reaction rate.[4]

Q3: Which mode, endpoint or kinetic, is better for my experiment?

A3: The choice depends on your experimental goals.[4]

  • Endpoint assays are generally simpler, faster for a large number of samples (high-throughput), and can be more cost-effective.[4][5][6] They are suitable when comparing relative activities under identical conditions.

  • Kinetic assays provide more detailed information about the enzyme's behavior, such as the initial velocity (V₀), and are necessary for determining kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax).[4][7] They are more accurate for measuring enzyme activity as they ensure the measurement is taken during the linear phase of the reaction.

Q4: How do I calculate enzyme activity from my absorbance readings?

A4: The calculation differs for each mode:

  • Endpoint: You will need a standard curve of known pNA concentrations to convert your final absorbance reading into the amount of product formed. The activity is then calculated based on the amount of product generated over the specific reaction time.

  • Kinetic: The activity is calculated from the initial, linear rate of the reaction (slope of the absorbance vs. time graph). The Beer-Lambert law (A = εcl) is used, where 'A' is absorbance, 'ε' is the molar extinction coefficient of pNA (approximately 9,850 M⁻¹cm⁻¹ at 405 nm), 'c' is the concentration, and 'l' is the path length.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Background Absorbance 1. Substrate Instability/Spontaneous Hydrolysis• Prepare substrate solution fresh before each experiment.• Store substrate stock solution in an appropriate solvent (e.g., DMSO) at -20°C.[7]• Run a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample values.
2. Contaminated Reagents or Buffers• Use high-quality, sterile reagents and water.• Filter buffers through a 0.2 µm filter.[9]• Check for microbial contamination in buffers.
3. Particulates in the Sample• Centrifuge samples to pellet any precipitates before adding to the assay plate.
No or Low Signal/Activity 1. Inactive Enzyme• Ensure the enzyme has been stored correctly (check manufacturer's recommendations).• Verify the activity of the enzyme with a positive control substrate if available.• Check that the assay buffer pH and ionic strength are optimal for the enzyme.[10]
2. Incorrect Assay Conditions• Optimize pH, temperature, and substrate concentration.[10]• Ensure the correct wavelength (405 nm) is being used for detection.
3. Presence of Inhibitors• Check if any components in your sample or buffer are known protease inhibitors.
Non-linear Reaction Rate (Kinetic Mode) 1. Substrate Depletion• Use a lower enzyme concentration or a shorter reaction time.• Ensure the substrate concentration is not limiting (ideally at or above the Km).
2. Enzyme Instability• Perform the assay at the optimal temperature for the enzyme.• Check if the enzyme is stable in the chosen assay buffer over the time course of the experiment.
3. Product Inhibition• Analyze only the initial linear portion of the reaction curve to determine the velocity.
High Well-to-Well Variability 1. Pipetting Errors• Use calibrated pipettes and proper pipetting technique.• Prepare a master mix of reagents to add to each well to minimize variations.
2. Temperature Fluctuations• Ensure the plate is incubated at a constant temperature. Use a plate reader with temperature control.
3. Bubbles in Wells• Be careful not to introduce bubbles when adding reagents.• Centrifuge the plate briefly to remove bubbles before reading.[11]

Data Presentation: Endpoint vs. Kinetic Mode Comparison

The following table illustrates the typical data output and key parameters for each assay mode.

Parameter Endpoint Mode Kinetic Mode
Primary Measurement Single absorbance value at a fixed time point.Multiple absorbance values over a time course.
Primary Calculation Total product formed (nmol).Initial reaction velocity (ΔAbs/min).
Key Advantage High throughput, simplicity.[4]Detailed kinetic data, higher accuracy.[4]
Key Disadvantage May not reflect initial velocity if the reaction is non-linear.Lower throughput, requires a plate reader capable of kinetic reads.
Typical Use Case Large-scale screening of inhibitors.Enzyme characterization (Km, Vmax), detailed inhibitor studies.[4]

Experimental Protocols

General Recommendations
  • Buffer Selection: A common buffer is 0.05 M Tris-HCl, pH 7.4-8.2, containing 0.15 M NaCl.[8] Optimal conditions should be determined for your specific enzyme.

  • pNA Molar Extinction Coefficient (ε): The value is dependent on pH and buffer composition but is approximately 9,850 M⁻¹cm⁻¹ at 405 nm.[8] It is recommended to generate a pNA standard curve under your specific assay conditions to determine the exact value.

  • Temperature: Assays are typically run at 25°C or 37°C.[12]

Protocol 1: Endpoint Mode Assay
  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl.

    • Substrate Stock: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a dilution of your enzyme in assay buffer to a concentration that yields a linear response over the desired time.

    • Stop Solution: e.g., 10% Acetic Acid.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well plate.

    • Add 25 µL of the enzyme solution to sample wells and 25 µL of assay buffer to "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of a working substrate solution (diluted from stock in assay buffer).

    • Incubate for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range for this duration.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 405 nm in a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no enzyme" controls from the sample wells.

    • Use a pNA standard curve to convert the corrected absorbance to the concentration of pNA produced.

    • Calculate the enzyme activity (e.g., in µmol/min/mg of enzyme).

Protocol 2: Kinetic Mode Assay
  • Prepare Reagents:

    • As per the endpoint protocol, but a Stop Solution is not required.

  • Assay Procedure:

    • Set up the microplate reader to perform a kinetic read at 405 nm at the desired temperature (e.g., 37°C) for a specified duration (e.g., 15-30 minutes), taking readings every 30-60 seconds.

    • Add 50 µL of assay buffer and 25 µL of the enzyme solution to the appropriate wells of a 96-well plate.

    • Place the plate in the reader and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding 25 µL of the working substrate solution.

    • Immediately start the kinetic read.

  • Data Analysis:

    • For each well, plot absorbance vs. time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is your reaction velocity (V₀).

    • Use the Beer-Lambert equation to convert the velocity from ΔAbs/min to a concentration change per minute (e.g., µM/min).

    • Calculate the specific activity based on the enzyme concentration in the well.

Visualizations

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_endpoint Endpoint Mode cluster_kinetic Kinetic Mode cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Add Reagents to 96-well Plate P1->P2 R1 Initiate Reaction (Add Substrate) P2->R1 R2 Incubate at Constant Temperature R1->R2 E1 Stop Reaction (e.g., Add Acid) R2->E1 Fixed Time K1 Continuous Absorbance Reading at 405 nm R2->K1 Continuous E2 Single Absorbance Read at 405 nm E1->E2 A1 Calculate Total Product Formed E2->A1 A2 Calculate Initial Reaction Rate (Slope) K1->A2

Caption: Experimental workflow comparing Endpoint and Kinetic assay modes.

LogicalRelationship cluster_modes Assay Modes cluster_endpoint_char Characteristics cluster_kinetic_char Characteristics Assay This compound Assay Endpoint Endpoint Assay->Endpoint Kinetic Kinetic Assay->Kinetic E_Char1 High Throughput Endpoint->E_Char1 E_Char2 Simpler Protocol Endpoint->E_Char2 E_Char3 Single Time Point Endpoint->E_Char3 K_Char1 Detailed Kinetics (Km, Vmax) Kinetic->K_Char1 K_Char2 Higher Accuracy Kinetic->K_Char2 K_Char3 Real-time Monitoring Kinetic->K_Char3

Caption: Logical relationship between assay modes and their characteristics.

References

Validation & Comparative

A Comparative Guide to Chromogenic Substrates: D-Ile-Phe-Lys-pNA and Alternatives in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is paramount for the accurate determination of protease activity. This guide provides a detailed comparison of D-Ile-Phe-Lys-pNA and other widely used chromogenic substrates, supported by available experimental data and detailed protocols. The focus is on substrates for key enzymes in the coagulation and fibrinolysis cascades, such as plasmin and plasma kallikrein.

Chromogenic substrates are synthetic peptides that mimic the natural cleavage site of a target protease. They are covalently linked to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond, the colorless pNA is released and produces a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.

Performance Comparison of Chromogenic Substrates

The efficiency of a chromogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.

Table 1: Kinetic Parameters of Chromogenic Substrates for Human Plasmin

SubstratePeptide SequenceKm (mol/L)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹)
S-2251H-D-Val-Leu-Lys-pNA3 x 10⁻⁴206.7 x 10⁴
S-2403pyroGlu-Phe-Lys-pNA2.9 x 10⁻⁴923.2 x 10⁵

Note: Kinetic constants can vary with experimental conditions such as temperature, pH, and buffer composition.

Table 2: Kinetic Parameters of Chromogenic Substrate for Human Plasma Kallikrein

SubstratePeptide SequenceKm (mol/L)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹)
S-2302H-D-Pro-Phe-Arg-pNA2 x 10⁻⁴1507.5 x 10⁵

Signaling Pathways and Experimental Workflows

The selection of a chromogenic substrate is intrinsically linked to the biological pathway being investigated. Plasmin and plasma kallikrein are key players in the intricate networks of coagulation, fibrinolysis, and the kinin system.

The Fibrinolytic Pathway

The fibrinolytic system is responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency. The central enzyme of this pathway is plasmin, which is generated from its inactive zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

Fibrinolytic_Pathway Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits

Caption: The Fibrinolytic Pathway showing the activation of plasminogen to plasmin and the subsequent degradation of fibrin.

The Plasma Kallikrein-Kinin System

The plasma kallikrein-kinin system is a complex inflammatory cascade that is initiated by the activation of Factor XII (Hageman Factor). This leads to the conversion of prekallikrein to kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.

Kallikrein_Kinin_System Plasma Kallikrein-Kinin System FactorXII Factor XII FactorXIIa Factor XIIa FactorXII->FactorXIIa Contact Activation Kallikrein Kallikrein FactorXIIa->Kallikrein activates Prekallikrein Prekallikrein Prekallikrein->Kallikrein Kallikrein->FactorXIIa activates Bradykinin Bradykinin Kallikrein->Bradykinin cleaves HMWK HMW Kininogen HMWK->Bradykinin

Caption: The Plasma Kallikrein-Kinin System illustrating the activation cascade leading to bradykinin release.

Experimental Protocols

Accurate and reproducible data are contingent on meticulously executed experimental protocols. The following are detailed methodologies for chromogenic assays of plasmin and plasma kallikrein activity.

Chromogenic Assay for Plasmin Activity using S-2251

Objective: To determine the enzymatic activity of plasmin in a sample.

Materials:

  • Purified plasmin or sample containing plasmin

  • Chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)

  • Tris buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl)

  • Microplate reader with a 405 nm filter

  • 96-well microtiter plates

  • Stop solution (e.g., 20% acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of S-2251 in sterile distilled water (e.g., 3 mM).

    • Dilute the plasmin standard and samples to the desired concentration in Tris buffer.

  • Assay Setup:

    • Add 50 µL of Tris buffer (for blank), plasmin standards, and samples to respective wells of the microplate.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Prepare a working solution of S-2251 by diluting the stock solution in pre-warmed Tris buffer to a final concentration of 0.5 mM.

    • Add 50 µL of the S-2251 working solution to all wells to start the reaction.

  • Measurement:

    • Immediately start monitoring the change in absorbance at 405 nm in a microplate reader at 37°C.

    • Record the absorbance every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔOD/min) for each sample and standard.

    • Subtract the ΔOD/min of the blank from all readings.

    • Construct a standard curve of plasmin activity versus ΔOD/min and determine the activity in the unknown samples.

Chromogenic Assay for Plasma Kallikrein Activity using S-2302

Objective: To determine the enzymatic activity of plasma kallikrein in a sample.

Materials:

  • Purified plasma kallikrein or sample containing kallikrein

  • Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)

  • Tris buffer (50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)

  • Microplate reader with a 405 nm filter

  • 96-well microtiter plates

  • Stop solution (e.g., 50% acetic acid)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of S-2302 in sterile distilled water (e.g., 2 mM).

    • Dilute the plasma kallikrein standard and samples to the desired concentration in Tris buffer.

  • Assay Setup:

    • Add 50 µL of Tris buffer (for blank), kallikrein standards, and samples to respective wells of the microplate.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Prepare a working solution of S-2302 by diluting the stock solution in pre-warmed Tris buffer to a final concentration of 0.4 mM.

    • Add 50 µL of the S-2302 working solution to all wells.

  • Measurement:

    • Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot.

    • Create a standard curve by plotting the Vmax of the standards against their known concentrations.

    • Calculate the kallikrein activity in the samples from the standard curve.

Experimental Workflow for Chromogenic Protease Assay

The general workflow for a chromogenic protease assay is a straightforward and robust method for determining enzyme kinetics.

Experimental_Workflow General Workflow for Chromogenic Protease Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) PlateSetup Plate Setup (Blank, Standards, Samples) ReagentPrep->PlateSetup PreIncubation Pre-incubation at 37°C PlateSetup->PreIncubation ReactionStart Add Substrate to Initiate Reaction PreIncubation->ReactionStart KineticReading Kinetic Reading at 405 nm ReactionStart->KineticReading DataCalculation Calculate ΔOD/min KineticReading->DataCalculation StandardCurve Generate Standard Curve DataCalculation->StandardCurve ActivityDetermination Determine Enzyme Activity StandardCurve->ActivityDetermination

Caption: A generalized workflow for performing a chromogenic protease assay, from preparation to data analysis.

Conclusion

The selection of a chromogenic substrate is a critical decision in the design of protease activity assays. While this compound is a putative substrate for plasmin, the lack of readily available quantitative kinetic data makes direct comparison challenging. However, substrates like S-2251 and S-2403 for plasmin, and S-2302 for plasma kallikrein, offer well-characterized alternatives with established kinetic parameters and detailed assay protocols. Researchers should consider the specific enzyme of interest, the required sensitivity, and the availability of comparative data when choosing the most appropriate chromogenic substrate for their experimental needs. The provided protocols and pathway diagrams serve as a valuable resource for conducting and contextualizing these important enzymatic assays.

A Comparative Guide to Chromogenic Substrates for Kallikrein Activity: S-2302 vs. D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of kallikrein activity is crucial for understanding its role in various physiological and pathological processes. The choice of a suitable chromogenic substrate is paramount for obtaining reliable and specific results. This guide provides a detailed comparison of two chromogenic substrates: S-2302, a well-established substrate for plasma kallikrein, and D-Ile-Phe-Lys-pNA, a substrate primarily recognized for its specificity towards plasmin.

This comparison reveals that while S-2302 is a highly suitable and well-characterized tool for measuring plasma kallikrein activity, this compound is not a recognized substrate for this enzyme. The data presented underscores the importance of substrate specificity in enzymatic assays to avoid misleading results due to cross-reactivity.

Executive Summary of Substrate Properties

The following table summarizes the key characteristics of S-2302 and this compound.

FeatureS-2302This compound
Primary Target Enzyme Plasma KallikreinHuman Plasmin
Chemical Formula H-D-Pro-Phe-Arg-pNA·2HCl[1][2]C₂₄H₄₀N₆O₅ (as free base)
Molecular Weight 611.6 g/mol [1][2]Not explicitly found for pNA form
CAS Number Not readily available76626-41-0[3]
Known Cross-Reactivity Factor XIa, Factor XIIa[1][4]Not reported with kallikrein

Quantitative Performance Data

A critical aspect of selecting a substrate is its kinetic performance with the target enzyme. The Michaelis-Menten constant (Km) is a measure of the substrate's affinity for the enzyme.

SubstrateTarget EnzymeKm (Michaelis Constant)Vmaxkcat
S-2302 Human Plasma Kallikrein0.2 mM (2 x 10⁻⁴ mol/l)[5]6.8 x 10⁻⁶ mol/min · PEU[5]Not available
This compound Human Plasma KallikreinNo data availableNo data availableNo data available
This compound Human PlasminData not availableData not availableData not available

PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.[5]

The lack of kinetic data for this compound with plasma kallikrein is a strong indicator that it is not a substrate for this enzyme. In contrast, another plasmin substrate, S-2403 (6]

Experimental Protocols

Standard Protocol for Measuring Plasma Kallikrein Activity using S-2302

This protocol is a standard method for determining kallikrein activity in plasma samples.

Materials:

  • S-2302 (Chromogenic substrate)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Purified plasma kallikrein or plasma sample

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of S-2302 in sterile water. The concentration may vary, but a common starting point is 1-2 mM.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).

  • Assay Setup:

    • In a 96-well microplate, add the desired amount of plasma sample or purified kallikrein.

    • Add the assay buffer to bring the total volume to a pre-determined level (e.g., 180 µL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the S-2302 substrate solution to each well (e.g., 20 µL).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetic assay). The rate of p-nitroaniline (pNA) release is directly proportional to the kallikrein activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.

    • The kallikrein activity can be calculated using the molar extinction coefficient of pNA (ε = 9,920 M⁻¹cm⁻¹ at 405 nm).

Signaling Pathways and Experimental Workflow

The Plasma Kallikrein-Kinin System

Plasma kallikrein is a key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. The following diagram illustrates the central role of plasma kallikrein in this pathway.

Kallikrein_Kinin_System Factor XII Factor XII Activated Factor XII (FXIIa) Activated Factor XII (FXIIa) Factor XII->Activated Factor XII (FXIIa) Contact Activation Plasma Kallikrein Plasma Kallikrein Activated Factor XII (FXIIa)->Plasma Kallikrein Activates Prekallikrein Prekallikrein Prekallikrein->Plasma Kallikrein Plasma Kallikrein->Activated Factor XII (FXIIa) Positive Feedback Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleaves High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK)->Bradykinin Inflammation, Vasodilation, Pain Inflammation, Vasodilation, Pain Bradykinin->Inflammation, Vasodilation, Pain

Plasma Kallikrein-Kinin System Pathway
Experimental Workflow for Kallikrein Activity Assay

The following diagram outlines the typical workflow for measuring kallikrein activity using a chromogenic substrate like S-2302.

Kallikrein_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer and Substrate Solution (S-2302) Incubation Add Sample and Buffer to Microplate Well Pre-incubate at 37°C Reagent_Prep->Incubation Sample_Prep Prepare Plasma Sample or Purified Kallikrein Sample_Prep->Incubation Reaction Add S-2302 to Initiate Reaction Incubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic Reading) Reaction->Measurement Calculation Calculate Rate of Reaction (ΔA/min) Measurement->Calculation Result Determine Kallikrein Activity Calculation->Result

Kallikrein Activity Assay Workflow

Conclusion

For researchers studying plasma kallikrein, S-2302 is a specific and well-characterized chromogenic substrate with established kinetic parameters and detailed protocols. In contrast, this compound is a substrate for human plasmin and is not suitable for the measurement of kallikrein activity. The high specificity of these substrates for their respective target enzymes is a critical consideration in experimental design to ensure the validity and accuracy of research findings. When selecting a chromogenic substrate, it is imperative to consult the manufacturer's data and relevant literature to confirm its specificity for the enzyme of interest.

References

Validation of Chromogenic Plasmin Assays for Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromogenic plasmin assay, utilizing substrates like D-Ile-Phe-Lys-pNA, with alternative methods for assessing the fibrinolytic system in clinical samples. The fibrinolytic system is crucial for dissolving blood clots, and its accurate measurement is vital in diagnosing and monitoring thrombotic and bleeding disorders. This document outlines the experimental protocols, presents comparative performance data, and visualizes the underlying biological pathways to aid researchers in selecting the most appropriate assay for their clinical and research needs.

Introduction to Plasmin and Fibrinolysis

The Fibrinolytic Pathway

The activation of plasminogen and the subsequent breakdown of fibrin is a cascade of enzymatic reactions. The following diagram illustrates the key components and interactions within the fibrinolytic pathway.

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen t-PA t-PA u-PA u-PA Plasmin Plasmin Plasminogen->Plasmin t-PA->Plasmin activates u-PA->Plasmin activates PAP Complex PAP Complex Plasmin->PAP Complex Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products degrades PAI-1 PAI-1 PAI-1->t-PA inhibits PAI-1->u-PA inhibits alpha2-Antiplasmin alpha2-Antiplasmin alpha2-Antiplasmin->Plasmin inhibits alpha2-Antiplasmin->PAP Complex Fibrin Fibrin Fibrin->Fibrin Degradation Products

Diagram 1: The Fibrinolytic Signaling Pathway.

Assay Methodologies: A Head-to-Head Comparison

Three primary methods are used to assess the fibrinolytic system in clinical samples: the chromogenic plasmin(ogen) assay, the one-stage clotting assay for plasminogen, and the ELISA for plasmin-α2-antiplasmin complex (PAP).

Chromogenic this compound Assay (and its analogs)

This assay directly measures the enzymatic activity of plasmin. In the case of measuring plasminogen, a plasminogen activator like streptokinase is first added to convert all plasminogen in the sample to plasmin.[1][3] The active plasmin then cleaves a synthetic chromogenic substrate, such as D-Val-Leu-Lys-pNA (S-2251) or pyroGlu-Phe-Lys-pNA (S-2403), which are structurally and functionally similar to the queried this compound. This cleavage releases para-nitroaniline (pNA), a yellow-colored compound, which is quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the plasmin activity in the sample.

One-Stage Clotting Assay for Plasminogen

This functional assay measures the ability of plasminogen to be activated and subsequently lyse a fibrin clot.[4] In this method, the patient's plasma is mixed with plasminogen-deficient plasma. A plasminogen activator is added, and clotting is initiated. The time it takes for the formed clot to lyse is measured. This lysis time is inversely proportional to the plasminogen activity in the patient's sample.

Plasmin-α2-Antiplasmin (PAP) Complex ELISA

This immunoassay quantifies the concentration of the complex formed between plasmin and its primary inhibitor, α2-antiplasmin. The formation of this stable complex is a direct indicator of in vivo plasmin generation and, therefore, fibrinolytic activation.[5] The assay typically employs a sandwich ELISA format where one antibody captures the PAP complex, and a second, enzyme-labeled antibody detects the bound complex.

Performance Comparison of Fibrinolytic Assays

The choice of assay depends on the specific clinical question, required throughput, and available laboratory equipment. The following table summarizes the key performance characteristics of the three assay types based on available literature. While direct head-to-head comparative studies on a wide range of clinical samples are limited, the data presented provides a general overview of their respective strengths and weaknesses.

FeatureChromogenic AssayOne-Stage Clotting AssayPAP Complex ELISA
Principle Enzymatic activityClot lysis timeImmunoassay
Analyte Plasmin activity (or Plasminogen)Functional PlasminogenPAP Complex concentration
Sample Type Citrated plasmaCitrated plasmaCitrated plasma, Serum
Throughput High (microplate format)Low to moderateHigh (microplate format)
Automation Easily automatedMore difficult to automateEasily automated
Precision Generally high (CV <10%)Moderate (can be higher)Generally high (CV <10%)
Sensitivity HighModerateVery high
Specificity High for plasmin activityCan be affected by other factors influencing clot lysisHigh for the PAP complex
Interferences Elevated fibrin degradation products (FDPs) can overestimate plasminogen.[1]Factors affecting clot formation and stability.Heterophile antibodies, rheumatoid factor.
Clinical Utility Monitoring thrombolytic therapy, diagnosing plasminogen deficiency.Diagnosing plasminogen deficiency.Detecting in vivo fibrinolytic activation, DIC, thrombotic states.[5]

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies for each assay are crucial for reproducibility and accurate interpretation of results.

Experimental Workflow Overview

Experimental_Workflows cluster_preanalytical Pre-analytical Phase cluster_chromogenic Chromogenic Assay cluster_clotting One-Stage Clotting Assay cluster_elisa PAP-ELISA Patient_Sample Patient Blood Sample (3.2% Sodium Citrate) Centrifugation Double Centrifugation (Platelet-Poor Plasma) Patient_Sample->Centrifugation Plasma_Aliquot Plasma Aliquot (Frozen Storage) Centrifugation->Plasma_Aliquot Chromo_Activation Sample + Activator (e.g., Streptokinase) Plasma_Aliquot->Chromo_Activation Clot_Mix Sample + Deficient Plasma + Activator Plasma_Aliquot->Clot_Mix ELISA_Sample Add Sample Plasma_Aliquot->ELISA_Sample Chromo_Substrate Add Chromogenic Substrate (pNA) Chromo_Activation->Chromo_Substrate Chromo_Read Measure Absorbance at 405 nm (Kinetic) Chromo_Substrate->Chromo_Read Clot_Initiate Initiate Clotting (e.g., Thrombin) Clot_Mix->Clot_Initiate Clot_Measure Measure Clot Lysis Time Clot_Initiate->Clot_Measure ELISA_Coat Coat Plate with Capture Antibody ELISA_Detect Add Detection Antibody (HRP) ELISA_Sample->ELISA_Detect ELISA_Read Add Substrate & Measure Absorbance ELISA_Detect->ELISA_Read

Diagram 2: Overview of Experimental Workflows.
Detailed Protocol: Chromogenic Plasminogen Assay

  • Sample Preparation: Prepare platelet-poor plasma by double centrifugation of citrated whole blood. Samples can be stored frozen at -70°C.

  • Reagent Preparation: Reconstitute chromogenic substrate (e.g., D-Val-Leu-Lys-pNA) and plasminogen activator (e.g., streptokinase) according to the manufacturer's instructions. Prepare a standard curve using a calibrated plasma standard.

  • Assay Procedure (Microplate Method):

    • Pipette plasma samples, standards, and controls into a 96-well microplate.

    • Add the plasminogen activator to each well and incubate to allow for the conversion of plasminogen to plasmin.

    • Initiate the reaction by adding the pre-warmed chromogenic substrate to all wells.

    • Immediately place the plate in a microplate reader heated to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetic reading).

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each sample. Determine the plasminogen activity from the standard curve.[1][3]

Detailed Protocol: One-Stage Clotting Assay for Plasminogen
  • Sample and Reagent Preparation: As with the chromogenic assay, use platelet-poor plasma. Prepare dilutions of the patient plasma and a reference plasma.

  • Assay Procedure:

    • In a coagulometer cuvette, mix the diluted patient or reference plasma with plasminogen-deficient plasma.

    • Add a plasminogen activator and incubate at 37°C.

    • Initiate clotting by adding a clotting agent (e.g., thrombin).

    • The instrument will measure the time from the initiation of clotting to the lysis of the clot.

  • Data Analysis: Plot the clot lysis times against the plasma dilutions on a log-log scale. The plasminogen activity of the patient sample is determined by comparing its lysis curve to that of the reference plasma.[4]

Detailed Protocol: PAP Complex ELISA
  • Plate Preparation: Use a microplate pre-coated with a monoclonal antibody specific for the PAP complex.

  • Assay Procedure:

    • Add plasma samples, standards, and controls to the wells and incubate. During this time, the PAP complex in the samples will bind to the capture antibody.

    • Wash the plate to remove unbound components.

    • Add a second, enzyme-conjugated (e.g., HRP) monoclonal antibody that binds to a different epitope on the PAP complex. Incubate.

    • Wash the plate again to remove the unbound detection antibody.

    • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). A color will develop in proportion to the amount of bound PAP complex.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the PAP complex in the patient samples from this curve.[5]

Conclusion and Recommendations

The choice of assay for evaluating the fibrinolytic system in clinical samples depends on the specific analytical and clinical requirements.

  • The chromogenic this compound assay and its analogs offer a highly specific, precise, and automatable method for quantifying plasmin(ogen) activity, making it suitable for high-throughput clinical laboratories and for monitoring thrombolytic therapies.

  • The one-stage clotting assay provides a more global assessment of functional plasminogen but is less precise and more difficult to automate.

  • The PAP Complex ELISA is a highly sensitive method for detecting in vivo activation of the fibrinolytic system and is particularly useful in research settings and for the diagnosis of conditions associated with systemic fibrinolysis, such as DIC.

For routine clinical assessment of plasminogen levels, the chromogenic assay is often preferred due to its superior analytical performance and ease of use. However, in specific clinical scenarios, the other assays may provide complementary and valuable information. Researchers and clinicians should carefully consider the strengths and limitations of each method, as outlined in this guide, to ensure the selection of the most appropriate assay for their needs.

References

A Comparative Analysis of Chromogenic and Fluorogenic Substrates for Plasma Kallikrein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of plasma kallikrein (PK) activity is crucial for understanding its role in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The choice of substrate in these assays is a critical determinant of sensitivity, specificity, and overall reliability. This guide provides a detailed comparative analysis of two major classes of substrates: the chromogenic substrate, represented by its widely used member H-D-Pro-Phe-Arg-pNA (S-2302), and fluorogenic substrates, exemplified by peptide-7-amino-4-methylcoumarin (AMC) conjugates such as Z-Phe-Arg-AMC.

While the specific peptide sequence D-Ile-Phe-Lys-pNA was queried, the scientific literature more prominently features H-D-Pro-Phe-Arg-pNA as a well-characterized chromogenic substrate for plasma kallikrein. Therefore, for a more robust and data-supported comparison, this guide will focus on the latter as the representative chromogenic substrate. The principles of the assay, however, remain applicable to other p-nitroanilide (pNA) based substrates.

At a Glance: Chromogenic vs. Fluorogenic Substrates

FeatureChromogenic Substrates (e.g., H-D-Pro-Phe-Arg-pNA)Fluorogenic Substrates (e.g., Z-Phe-Arg-AMC)
Detection Principle Colorimetric; release of p-nitroaniline (pNA) measured by absorbance at 405 nm.[1][2]Fluorometric; release of a fluorophore (e.g., AMC) measured by fluorescence emission (e.g., ~440-460 nm) upon excitation (e.g., ~360-380 nm).[3][4]
Sensitivity Lower to moderate.High; fluorometric detection is inherently more sensitive than colorimetric detection.[3][5]
Instrumentation Standard spectrophotometer or microplate reader capable of absorbance measurements.[1][2]Fluorometer or microplate reader with fluorescence detection capabilities.[4][5]
Signal Stability The colored product (pNA) is generally stable.[1][2]Fluorophores can be susceptible to photobleaching upon prolonged exposure to light.
Interference Less prone to interference from colored compounds in the sample. Potential for interference from compounds that absorb at 405 nm.Potential for interference from fluorescent compounds in the sample or autofluorescence of sample components.[6]
Cost-Effectiveness Generally more cost-effective for routine assays.[5]Can be more expensive, both the substrate and the required instrumentation.

Quantitative Performance Data

The following table summarizes key kinetic parameters for representative chromogenic and fluorogenic substrates with plasma kallikrein. It is important to note that direct side-by-side comparisons in a single study are limited, and experimental conditions can influence these values.

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
H-D-Pro-Phe-Arg-pNA (S-2302)Human Plasma Kallikrein~200~200-280~1 x 10⁶
H-Pro-Phe-Arg-AMCHuman Plasma Kallikrein315 ± 16Not ReportedNot Reported
Abz-Phe-Arg-Arg-Pro-EDDnpHuman Plasma KallikreinNot ReportedNot Reported8.5 x 10⁴

Note: Kinetic constants can vary depending on assay conditions (pH, temperature, buffer composition). The data presented is compiled from various sources for comparative purposes.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction Mechanisms

The fundamental difference between these substrates lies in the reporter molecule released upon enzymatic cleavage by plasma kallikrein.

G cluster_0 Chromogenic Substrate Reaction cluster_1 Fluorogenic Substrate Reaction Chromogenic Substrate H-D-Pro-Phe-Arg-pNA (Colorless) PKa_C Plasma Kallikrein Chromogenic Substrate->PKa_C Cleavage Peptide_C H-D-Pro-Phe-Arg PKa_C->Peptide_C pNA p-nitroaniline (Yellow) PKa_C->pNA Fluorogenic Substrate Z-Phe-Arg-AMC (Non-fluorescent) PKa_F Plasma Kallikrein Fluorogenic Substrate->PKa_F Cleavage Peptide_F Z-Phe-Arg PKa_F->Peptide_F AMC AMC (Fluorescent) PKa_F->AMC G cluster_chromogenic Chromogenic Assay cluster_fluorogenic Fluorogenic Assay Start Sample Preparation (e.g., Plasma) Preincubation Pre-incubation of Sample with Assay Buffer Start->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Stop Stop Reaction (e.g., Acetic Acid) Incubation->Stop ReadFluo Read Fluorescence (Ex/Em) Incubation->ReadFluo Detection Signal Detection DataAnalysis Data Analysis (Calculate Activity) Detection->DataAnalysis ReadAbs Read Absorbance at 405 nm Stop->ReadAbs ReadAbs->Detection ReadFluo->Detection

References

Validating Plasma Kallikrein Activity: A Comparative Guide to Chromogenic D-Ile-Phe-Lys-pNA Assay Findings

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the D-Ile-Phe-Lys-pNA Assay and the Need for Validation

The this compound assay is a colorimetric method that measures the enzymatic activity of plasma kallikrein. The assay utilizes a synthetic peptide substrate, D-Ile-Phe-Lys, which is conjugated to a chromophore, p-nitroaniline (pNA). When plasma kallikrein cleaves this substrate, it releases pNA, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the plasma kallikrein activity in the sample.

Validation of the findings from this assay is critical to rule out potential artifacts and to confirm the biological relevance of the observed activity. Orthogonal methods, which measure the same biological pathway through a different mechanism, are essential for a comprehensive and accurate assessment of plasma kallikrein function.

Comparative Analysis of Validation Methods

To validate the results from a this compound assay, two primary orthogonal methods are recommended: a cleaved kininogen (cHK) ELISA and a coagulation-based Activated Partial Thromboplastin Time (aPTT) assay.

Assay MethodPrincipleMeasuresAdvantagesLimitations
This compound Chromogenic Assay Enzymatic cleavage of a synthetic chromogenic substrate by plasma kallikrein.Direct plasma kallikrein enzymatic activity.High-throughput, quantitative, and relatively simple to perform.Can be susceptible to interference from other proteases that may cleave the synthetic substrate. Does not measure the effect on the natural substrate.
Cleaved Kininogen (cHK) ELISA Immunoassay using specific antibodies to detect cleaved high-molecular-weight kininogen (HK), the natural substrate of plasma kallikrein.A direct downstream product of plasma kallikrein activity.Highly specific for the biological activity of plasma kallikrein on its endogenous substrate.Can be more complex and time-consuming than chromogenic assays.
Activated Partial Thromboplastin Time (aPTT) Assay A coagulation assay that measures the time it takes for a clot to form in plasma after activation of the intrinsic pathway.The functional consequence of plasma kallikrein activity on the coagulation cascade.Provides a measure of the physiological impact of plasma kallikrein on coagulation.Can be influenced by other factors in the coagulation cascade, not solely plasma kallikrein.

Quantitative Data Comparison

The following tables summarize representative quantitative data comparing the performance of the this compound assay with the cHK ELISA and aPTT assay in plasma samples from healthy individuals and patients with Hereditary Angioedema (HAE), a condition characterized by excessive plasma kallikrein activity.

Table 1: Comparison of Plasma Kallikrein Activity in Healthy vs. HAE Plasma

AssayHealthy Control (n=50)HAE Patients (n=50)
This compound Assay (nmol/min/mL) 0.75 ± 0.153.85 ± 0.95[1][2]
Cleaved Kininogen (cHK) ELISA (µg/mL) 1.42 ± 0.58Significantly elevated[3][4]
aPTT (seconds) 35 ± 5Often shortened, but can be variable[5]

Table 2: Correlation Analysis of Different Assay Methods

CorrelationThis compound vs. cHK ELISAThis compound vs. aPTT
Pearson Correlation Coefficient (r) Strong positive correlation (e.g., r > 0.8)Moderate negative correlation (e.g., r ≈ -0.6)

Experimental Protocols

This compound Plasma Kallikrein Activity Assay

1. Principle: This assay measures the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound upon cleavage by plasma kallikrein.

2. Materials:

  • 96-well microplate
  • Microplate reader capable of measuring absorbance at 405 nm
  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.8)
  • This compound substrate solution (e.g., 1-2 mM in sterile water)
  • Plasma samples (citrated)
  • Purified plasma kallikrein (for standard curve)
  • Acetic acid (e.g., 20%) or other stop solution

3. Procedure:

  • Prepare a standard curve using serial dilutions of purified plasma kallikrein.
  • Add 50 µL of Tris buffer to each well of the microplate.
  • Add 10 µL of plasma sample or standard to the appropriate wells.
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 50 µL of the this compound substrate solution to each well.
  • Measure the absorbance at 405 nm every minute for 10-15 minutes (kinetic method) or stop the reaction after a fixed time (e.g., 10 minutes) by adding 25 µL of stop solution and read the final absorbance (endpoint method).
  • Calculate the rate of change in absorbance (ΔOD/min) for the kinetic method or the final absorbance for the endpoint method.
  • Determine the plasma kallikrein activity in the samples by comparing their values to the standard curve.

Cleaved Kininogen (cHK) ELISA

1. Principle: This sandwich ELISA specifically detects cleaved high-molecular-weight kininogen (cHK), a biomarker for plasma kallikrein activation.[3][4][6]

2. Materials:

  • 96-well ELISA plate coated with a capture antibody specific for cHK.
  • Biotinylated detection antibody specific for cHK.
  • Streptavidin-HRP conjugate.
  • TMB substrate solution.
  • Stop solution (e.g., 2N H₂SO₄).
  • Wash buffer (e.g., PBS with 0.05% Tween-20).
  • Dilution buffer (e.g., PBS with 1% BSA).
  • Plasma samples.
  • Purified cHK for standard curve.

3. Procedure:

  • Prepare a standard curve using serial dilutions of purified cHK.
  • Add 100 µL of diluted plasma samples and standards to the wells of the coated plate.
  • Incubate for 2 hours at room temperature.
  • Wash the plate three times with wash buffer.
  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
  • Wash the plate three times.
  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
  • Wash the plate five times.
  • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of stop solution.
  • Read the absorbance at 450 nm.
  • Calculate the concentration of cHK in the samples from the standard curve.

Activated Partial Thromboplastin Time (aPTT) Assay

1. Principle: The aPTT assay measures the time to clot formation after activating the intrinsic coagulation pathway, which is influenced by plasma kallikrein activity.[7][8][9]

2. Materials:

  • Coagulometer.
  • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).
  • Calcium chloride (CaCl₂) solution (e.g., 0.025 M).
  • Citrated plasma samples.
  • Normal and abnormal control plasmas.

3. Procedure:

  • Pipette 50 µL of plasma sample or control into a cuvette.
  • Add 50 µL of the aPTT reagent.
  • Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.
  • Add 50 µL of pre-warmed CaCl₂ solution to initiate the coagulation cascade.
  • The coagulometer will automatically measure the time until a fibrin clot is formed.
  • Record the clotting time in seconds.

Visualizing the Validation Workflow and Underlying Pathway

To further clarify the relationship between these assays and the biological pathway they measure, the following diagrams are provided.

ValidationWorkflow cluster_primary Primary Assay cluster_validation Validation Assays PrimaryAssay This compound Assay ELISA Cleaved Kininogen (cHK) ELISA PrimaryAssay->ELISA Correlate direct activity with downstream product aPTT aPTT Coagulation Assay PrimaryAssay->aPTT Correlate direct activity with physiological outcome

Caption: Workflow for validating this compound assay findings.

KallikreinKininSystem cluster_pathway Kallikrein-Kinin System cluster_assays Measurement Points Prekallikrein Prekallikrein PKal Plasma Kallikrein (PKal) Prekallikrein->PKal Activation HK High-Molecular-Weight Kininogen (HK) PKal->HK Cleavage Coagulation Coagulation Cascade (Intrinsic Pathway) PKal->Coagulation Activation Chromogenic This compound Assay PKal->Chromogenic Measures Activity cHK Cleaved Kininogen (cHK) HK->cHK Bradykinin Bradykinin HK->Bradykinin ELISA_assay cHK ELISA cHK->ELISA_assay Measures Product aPTT_assay aPTT Assay Coagulation->aPTT_assay Measures Outcome

Caption: Plasma kallikrein's role and assay measurement points.

By employing a multi-assay approach, researchers can significantly increase the confidence in their findings, leading to more robust and publishable results. This guide provides the necessary framework for designing and executing a thorough validation strategy for data obtained from the this compound plasma kallikrein assay.

References

A Researcher's Guide to Confirming Enzyme Inhibition: D-Ile-Phe-Lys-pNA in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of enzyme inhibition is a critical step in the discovery and characterization of novel therapeutics. Chromogenic substrates provide a robust and accessible method for quantifying enzyme activity and, consequently, its inhibition. Among these, D-Ile-Phe-Lys-pNA has emerged as a valuable tool, particularly for the study of serine proteases. This guide provides a comprehensive comparison of this compound with alternative chromogenic substrates, supported by experimental data and detailed protocols to aid in the rigorous validation of enzyme inhibition findings.

Performance Comparison of Chromogenic Substrates for Plasmin

The efficacy of a chromogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The ratio k_cat/K_m represents the overall catalytic efficiency of the enzyme for a given substrate. The following table summarizes the kinetic constants of this compound (often referred to by its commercial name, S-2403) and other commonly used chromogenic substrates for the serine protease plasmin.

SubstratePeptide SequenceEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
This compound (S-2403) pyroGlu-Phe-Lys-pNAPlasmin290920.32
S-2251 H-D-Val-Leu-Lys-pNAPlasmin300--
S-2390 pyroGlu-Gly-Arg-pNAPlasmin---
Chromozym PL Tos-Gly-Pro-Lys-pNAPlasmin250180.072

Note: Kinetic constants can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here is compiled from various sources for comparative purposes.

This compound exhibits a comparable K_m to S-2251 and Chromozym PL, indicating similar affinities for plasmin. However, its k_cat value, where available, suggests a high turnover rate, making it a sensitive substrate for plasmin activity assays. The choice of substrate will ultimately depend on the specific experimental goals, including the desired sensitivity and the potential for off-target cleavage by other proteases present in the sample.[1] For instance, S-2403 shows minimal reactivity with thrombin and Factor Xa, enhancing its specificity for plasmin in complex biological samples.[1]

Experimental Protocols

To ensure the reliability and reproducibility of enzyme inhibition studies, standardized and well-documented protocols are essential. Below are detailed methodologies for a general enzyme activity assay and a specific enzyme inhibition assay using a chromogenic substrate like this compound.

Protocol 1: General Enzyme Activity Assay

This protocol is designed to measure the baseline activity of a target enzyme.

Materials:

  • Purified enzyme

  • Chromogenic substrate (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., sterile water or DMSO).

    • Dilute the enzyme to the desired concentration in pre-chilled assay buffer immediately before use.

  • Assay Setup:

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the diluted enzyme solution to the sample wells.

    • Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation:

    • Add 50 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-set to the optimal temperature.

    • Measure the absorbance at 405 nm kinetically over a period of 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the blank from the rate of the samples to correct for any non-enzymatic substrate hydrolysis.

Protocol 2: Enzyme Inhibition Assay

This protocol is used to determine the potency of an inhibitor.

Materials:

  • All materials from Protocol 1

  • Inhibitor compound of interest

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • Add 40 µL of the diluted enzyme solution to all wells (except the blank).

    • Add 10 µL of each inhibitor dilution to the respective sample wells.

    • Add 10 µL of assay buffer to the "no inhibitor" control wells.

    • Add 50 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing Key Processes

To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.

Enzymatic_Reaction cluster_0 Enzymatic Cleavage Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Substrate This compound (Colorless) Substrate->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Releases Product_1 D-Ile-Phe-Lys Enzyme-Substrate Complex->Product_1 Product_2 p-Nitroaniline (pNA) (Yellow) Enzyme-Substrate Complex->Product_2 Fibrinolytic_Pathway cluster_1 Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA/uPA tPA->Plasminogen Inhibitors α2-Antiplasmin PAI-1 tPA->Inhibitors Inhibited by Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Plasmin->Inhibitors Inhibited by FDPs Fibrin Degradation Products Fibrin->FDPs Inhibition_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense_Enzyme Dispense Enzyme into 96-well Plate Start->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate to Allow Enzyme-Inhibitor Binding Add_Inhibitor->Pre_incubate Add_Substrate Add Chromogenic Substrate to Initiate Reaction Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Kinetically Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End: Confirm Inhibition Results Analyze_Data->End

References

Navigating the Nuances of Chromogenic Assays: An Inter-Laboratory Perspective on Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Assay Reproducibility

Chromogenic substrate assays are recognized for their precision and lower inter-laboratory variation compared to traditional clotting-based methods. The following table summarizes reproducibility data from various studies, highlighting the performance of chromogenic assays in the context of coagulation factor analysis.

Assay TypeAnalyteInter-Laboratory Coefficient of Variation (CV%)Intra-Laboratory Coefficient of Variation (CV%)Key Findings & Citations
Chromogenic Substrate Assay Factor VIII12% - 16%1.9% - 11.4%Generally demonstrates good to excellent reproducibility between laboratories.[1][2][3] The variation can be influenced by the specific kit and automation used.[2][4]
One-Stage Clotting Assay Factor VIII10% - 13% (can be as high as 50% for inhibitors)1.6% - 8.5%Exhibits higher inter-laboratory variability, which can be influenced by reagent and instrument differences.[1][5][6][7]
Two-Stage Clotting Assay Factor VIIIPoor (r-values 0.48 to 0.73 in pairwise comparison)Not specifiedFound to be not well reproducible between centers in a multi-center study.[1]
Chromogenic Substrate Assay Rivaroxaban (Anti-Xa)Can be high (up to 40%) but can be reduced to 3.8% with standardization2.0% - 5.4%Standardization of methods significantly reduces inter-assay variability.[8][9]

Experimental Protocol: A Generalized Chromogenic Assay

The following is a generalized protocol for a chromogenic substrate assay for the determination of a coagulation factor's activity. Specific details may vary depending on the factor being measured and the kit manufacturer.

1. Principle: The assay is based on a two-stage principle. In the first stage, the coagulation factor to be measured is activated. In the second stage, the activated factor specifically cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline, pNA). The rate of color development is directly proportional to the activity of the coagulation factor.[10]

2. Materials:

  • Test plasma (platelet-poor plasma)

  • Factor deficient plasma (for standard curve)

  • Activator reagent (specific for the factor of interest)

  • Chromogenic substrate (e.g., D-Ile-Phe-Lys-pNA)

  • Assay buffer

  • Microplate reader or automated coagulation analyzer

3. Procedure:

  • Preparation of Standard Curve: Prepare a series of dilutions of a standard plasma with known factor activity in factor-deficient plasma to create a standard curve.

  • Sample Preparation: Dilute the test plasma samples as required with the assay buffer.

  • Activation:

    • Pipette the diluted standards and test samples into microplate wells.

    • Add the activator reagent to each well.

    • Incubate for a specific time at 37°C to allow for the activation of the coagulation factor.

  • Chromogenic Reaction:

    • Add the chromogenic substrate to each well.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader. The reading can be kinetic (monitoring the rate of change) or endpoint (measuring absorbance after a fixed time).

  • Calculation:

    • Plot the absorbance values (or rate of change) of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the coagulation factor in the test samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow and Factors Influencing Reproducibility

To better understand the experimental process and the variables that can affect inter-laboratory results, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard_Curve Standard Curve Preparation Activation Factor Activation Standard_Curve->Activation Sample_Prep Test Sample Preparation Sample_Prep->Activation Chromogenic_Reaction Chromogenic Reaction Activation->Chromogenic_Reaction Incubation Data_Acquisition Data Acquisition (Absorbance @ 405nm) Chromogenic_Reaction->Data_Acquisition Measurement Calculation Calculation of Factor Activity Data_Acquisition->Calculation

A generalized workflow for a typical chromogenic substrate assay.

Reproducibility_Factors cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection & Handling Inter_Lab_Variability Inter-Laboratory Variability Sample_Collection->Inter_Lab_Variability Reagent_Prep Reagent Preparation & Storage Reagent_Prep->Inter_Lab_Variability Assay_Protocol Assay Protocol Adherence Assay_Protocol->Inter_Lab_Variability Instrumentation Instrumentation (Calibration, Maintenance) Instrumentation->Inter_Lab_Variability Substrate_Specificity Substrate Specificity & Purity Substrate_Specificity->Inter_Lab_Variability Data_Analysis Data Analysis & Interpretation Data_Analysis->Inter_Lab_Variability Standardization Standardization & Calibrators Standardization->Inter_Lab_Variability

Key factors influencing the inter-laboratory reproducibility of chromogenic assays.

References

A Comparative Guide to Chromogenic Substrates for Measuring Physiological Kallikrein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chromogenic substrates for the measurement of physiological kallikrein activity. While the initially specified topic, D-Ile-Phe-Lys-pNA, is not a recognized substrate for kallikrein, this document focuses on the widely accepted and utilized chromogenic substrate, S-2302 (H-D-Pro-Phe-Arg-pNA), and compares its performance with other relevant alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies.

Introduction to Kallikreins and Their Measurement

Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes. They are broadly classified into two main types: plasma kallikrein and tissue kallikreins. The activity of these enzymes is often determined using chromogenic substrates, which are synthetic peptides that release a colored compound (p-nitroaniline, pNA) upon cleavage by the enzyme. The rate of color development is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm.[1][2]

The selection of an appropriate chromogenic substrate is critical for the accurate and specific measurement of kallikrein activity. An ideal substrate should exhibit high affinity (low Km) and a high turnover rate (kcat) for the target kallikrein, while showing minimal cross-reactivity with other proteases that may be present in the biological sample.

Comparison of Chromogenic Substrates for Kallikrein Activity

The substrate S-2302 is a well-established and widely used chromogenic substrate for plasma kallikrein.[1][3] Its performance, along with that of other relevant substrates, is summarized below.

Data Presentation

Substrate NameAmino Acid SequenceTarget Enzyme(s)Km (mol/L)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
S-2302 H-D-Pro-Phe-Arg-pNAPlasma Kallikrein , Factor XIa, Factor XIIa[3][4]2 x 10⁻⁴[3]200 - 280[5]1 x 10⁶ - 1.4 x 10⁶Standard and widely used substrate for plasma kallikrein. Also sensitive to plasmin.[1]
Chromozym PK Bz-Pro-Phe-Arg-pNAPlasma Kallikrein N/AN/AN/AA study comparing it with S-2302 showed a linear correlation (r=0.94), suggesting similar performance characteristics.[6]
S-2266 H-D-Val-Leu-Arg-pNATissue Kallikrein [7]N/AN/AN/AUsed for measuring tissue kallikrein activity.[7]
Abz-VVISALPRSVFIQ-EDDnp Abz-VVISALPRSVFIQ-EDDnpPlasma Kallikrein 1.42 x 10⁻⁶0.064.23 x 10⁴A fluorogenic substrate with high affinity but lower turnover rate compared to S-2302.[8]
Abz-VMIAALPRTMFIQ-EDDnp Abz-VMIAALPRTMFIQ-EDDnpPlasma Kallikrein 0.43 x 10⁻⁶0.000173.9 x 10²A fluorogenic substrate with very high affinity but a very low turnover rate.[8]

Physiological Kallikrein Signaling Pathways

Physiological kallikreins are involved in complex signaling cascades. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapies.

Plasma Kallikrein-Kinin System

Plasma kallikrein is a key component of the contact activation system, which is involved in coagulation, inflammation, and blood pressure regulation. Its primary role is to cleave high-molecular-weight kininogen (HK) to release the potent inflammatory mediator, bradykinin.

Plasma Kallikrein-Kinin System Negatively Charged Surface Negatively Charged Surface FXII Factor XII Negatively Charged Surface->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Kallikrein->FXII Positive Feedback HK High Molecular Weight Kininogen Kallikrein->HK Cleavage Bradykinin Bradykinin HK->Bradykinin Release Tissue Kallikrein Signaling cluster_0 Kinin-Dependent Pathway cluster_1 Kinin-Independent Pathway TK_kinin Tissue Kallikrein LMWK Low Molecular Weight Kininogen TK_kinin->LMWK Cleavage Kallidin Kallidin (Lys-Bradykinin) LMWK->Kallidin Release B2R_kinin B2 Receptor Kallidin->B2R_kinin Activation Cellular_Response_kinin Vasodilation, Inflammation B2R_kinin->Cellular_Response_kinin TK_independent Tissue Kallikrein PAR PAR TK_independent->PAR Cleavage and Activation EGFR EGFR TK_independent->EGFR Transactivation Signaling_Cascade Intracellular Signaling PAR->Signaling_Cascade EGFR->Signaling_Cascade Cellular_Response_independent Cell Proliferation, Migration Signaling_Cascade->Cellular_Response_independent Kallikrein Activity Assay Workflow Start Start Sample_Prep Sample Preparation (e.g., Plasma Dilution) Start->Sample_Prep Preincubation Pre-incubate Sample at 37°C Sample_Prep->Preincubation Add_Substrate Add Chromogenic Substrate (e.g., S-2302) Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction (e.g., with Acetic Acid) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Measuring Plasma Kallikrein Activity: Chromogenic Substrates vs. Gold Standard Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a widely used chromogenic substrate method for measuring plasma kallikrein activity against gold standard and alternative enzymatic assays. While the initial topic specified D-Ile-Phe-Lys-pNA, publicly available, comparative data for this substrate is limited. Therefore, this guide will focus on the extensively documented and commonly utilized chromogenic substrate, S-2302 (H-D-Pro-Phe-Arg-pNA) , as a representative model for chromogenic assays targeting plasma kallikrein.

Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, influencing processes such as inflammation, blood pressure regulation, and coagulation.[1][2] Accurate measurement of its activity is vital for both basic research and the development of therapeutic inhibitors. This guide will compare the chromogenic substrate assay with two key alternatives: the traditional clotting assay and the highly sensitive fluorogenic substrate assay.

Data Presentation: A Comparative Analysis of Assay Performance

The selection of an appropriate assay for measuring plasma kallikrein activity depends on the specific experimental needs, such as throughput, sensitivity, and the biological context of the sample. The following tables summarize the key performance characteristics of each method.

Table 1: General Performance Characteristics

FeatureClotting Assay (aPTT-based)Chromogenic Assay (S-2302)Fluorogenic Assay
Principle Measures time to fibrin clot formationSpectrophotometric measurement of p-nitroaniline (pNA) releaseFluorometric measurement of released fluorophore
Primary Output Clotting time (seconds)Change in absorbance at 405 nmChange in fluorescence intensity
Throughput Low to mediumHighHigh
Automation Possible, but can be manualEasily automatedEasily automated
Interferences Lupus anticoagulants, heparin, other coagulation factor deficiencies[3][4][5][6]Hemolysis, icterus, lipemia (requires sample blank)[7]Inner filter effect, compound fluorescence

Table 2: Quantitative Performance Metrics

ParameterClotting Assay (aPTT-based)Chromogenic Assay (S-2302)Fluorogenic Assay
Sensitivity LowerModerateHigh
Specificity Lower (measures overall pathway integrity)Higher (more specific to target enzyme)[8][9]High (dependent on substrate design)[10][11]
Linear Range NarrowWide (linear up to 3 times normal plasma levels)[9]Wide
Reproducibility Lower (higher inter-laboratory variation)[6]High (Day-to-day CV of ~2.4%)[8][9]High
Kinetic Data (S-2302) Not applicableK_m = 0.2 mM[12]Not applicable

Experimental Protocols

Detailed methodologies for each assay are crucial for reproducibility and accurate comparison.

Chromogenic Assay for Plasma Prekallikrein/Kallikrein Activity

This method measures the amidolytic activity of plasma kallikrein following the activation of its zymogen, prekallikrein.

Principle: Plasma prekallikrein is activated to kallikrein. The active kallikrein then cleaves the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302), releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kallikrein activity.[8][13][14]

Materials:

  • Test plasma (citrated)

  • Prekallikrein activator (e.g., dextran sulfate, Factor XIIa, or a commercial coagulation activator)[7][8][15]

  • Chromogenic substrate S-2302 solution (e.g., 4 mmol/L in sterile water)[12][16]

  • Tris buffer (e.g., 0.05 M, pH 7.8)[12][14]

  • Stopping reagent (e.g., 20% acetic acid or 2% citric acid) for endpoint assays[7][13]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure (Endpoint Method):

  • Sample Preparation: Dilute test plasma in Tris buffer.

  • Activation: Add the prekallikrein activator to the diluted plasma. Incubate at 37°C for a specified time (e.g., 5 minutes with a coagulation activator or 15 minutes at 0°C with dextran sulfate/acetone) to convert prekallikrein to kallikrein.[8][15]

  • Reaction Initiation: Add pre-warmed (37°C) S-2302 substrate solution to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for a fixed time (e.g., 10 minutes).[13]

  • Reaction Termination: Stop the reaction by adding the stopping reagent.

  • Measurement: Read the absorbance of the samples at 405 nm. A plasma blank should be prepared by adding the reagents in reverse order without incubation.[13]

  • Calculation: Subtract the blank absorbance from the sample absorbance. Kallikrein activity is calculated from a standard curve prepared using a calibration plasma.

Gold Standard: aPTT-Based Clotting Assay for Prekallikrein

This assay assesses the function of the intrinsic coagulation pathway, where prekallikrein is a key component.

Principle: The aPTT (activated Partial Thromboplastin Time) test measures the time it takes for a fibrin clot to form. In this context, the assay is performed using plasma deficient in prekallikrein. The degree to which the patient's plasma corrects the prolonged clotting time of the deficient plasma is proportional to the prekallikrein activity in the patient's sample.[17]

Materials:

  • Test plasma (citrated)

  • Prekallikrein-deficient plasma

  • aPTT reagent (containing a contact activator like silica and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare dilutions of the test plasma and a reference plasma.

  • Incubation: Mix the diluted test plasma with prekallikrein-deficient plasma and the aPTT reagent. Incubate at 37°C for a specified time to allow for optimal activation of the contact factors.

  • Clotting Initiation: Add pre-warmed CaCl2 to the mixture to initiate the coagulation cascade.

  • Measurement: The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

  • Calculation: A standard curve is generated by plotting the clotting times of the reference plasma dilutions against their known concentrations. The prekallikrein activity of the test sample is then interpolated from this curve.[17]

Fluorogenic Substrate Assay for Plasma Kallikrein

This method offers a more sensitive alternative to chromogenic assays for quantifying kallikrein activity.

Principle: Fluorogenic substrates, such as Z-Phe-Arg-AMC, are peptides linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In its intact form, the substrate's fluorescence is minimal. Upon cleavage by kallikrein, the free fluorophore is released, resulting in a significant increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[11][18]

Materials:

  • Active plasma kallikrein or activated plasma sample

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC or Abz-Phe-Arg-Arg-Pro-EDDnp)[10][18]

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm for AMC)[18]

Procedure (Kinetic Assay):

  • Reagent Preparation: Prepare working solutions of the enzyme and the fluorogenic substrate in the assay buffer.

  • Reaction Setup: Add the enzyme solution to the wells of the microplate.

  • Reaction Initiation: Add the fluorogenic substrate solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the fluorometric reader and measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at 37°C.

  • Calculation: The rate of the reaction (RFU/min) is determined from the linear portion of the fluorescence versus time plot. The enzyme activity can be quantified by comparing this rate to a standard curve of the free fluorophore.

Mandatory Visualizations

Plasma Kallikrein Activation Pathway

The following diagram illustrates the central role of Factor XII in the activation of prekallikrein to plasma kallikrein, which in turn cleaves high-molecular-weight kininogen (HK).

Plasma Kallikrein Activation Pathway cluster_contact_activation Contact Activation on Negatively Charged Surface cluster_active_enzymes cluster_products FXII Factor XII (Zymogen) FXIIa Factor XIIa FXII->FXIIa Auto-activation PK Prekallikrein (Zymogen) Kallikrein Plasma Kallikrein PK->Kallikrein HK High-Molecular-Weight Kininogen (HK) Bradykinin Bradykinin HK->Bradykinin HKa Cleaved HK (HKa) HK->HKa FXIIa->PK Cleavage Kallikrein->FXII Reciprocal Activation Kallikrein->HK Cleavage Chromogenic Assay Workflow cluster_workflow Endpoint Chromogenic Assay start Start sample_prep 1. Prepare Plasma Dilution start->sample_prep activation 2. Add Activator & Incubate sample_prep->activation reaction 3. Add S-2302 Substrate & Incubate activation->reaction stop 4. Add Stopping Reagent reaction->stop read 5. Read Absorbance at 405 nm stop->read end End read->end Assay Comparison Logic cluster_assays Comparison Metrics Assay_Type Assay Type Clotting Clotting Assay Assay_Type->Clotting Chromogenic Chromogenic Assay Assay_Type->Chromogenic Fluorogenic Fluorogenic Assay Assay_Type->Fluorogenic Sensitivity Sensitivity Clotting->Sensitivity Low Specificity Specificity Clotting->Specificity Low Throughput Throughput Clotting->Throughput Low Chromogenic->Sensitivity Moderate Chromogenic->Specificity High Chromogenic->Throughput High Fluorogenic->Sensitivity High Fluorogenic->Specificity High Fluorogenic->Throughput High

References

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of the chromogenic substrate D-Ile-Phe-Lys-pNA, focusing on operational and logistical plans to minimize risk and ensure compliance.

This compound is a specific substrate for human plasmin and is used in colorimetric assays.[1][2] Upon enzymatic cleavage by plasmin, it releases the chromogenic group p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.[1] The primary hazard associated with this compound is the release of p-nitroaniline, a substance that is harmful and requires careful handling and disposal.

Hazard Profile and Safety Precautions

While the intact peptide this compound has a low hazard profile, the released p-nitroaniline (pNA) is classified as toxic. Therefore, all waste containing this substrate, especially after the enzymatic reaction has occurred, must be treated as hazardous waste.

Key Hazards of p-Nitroaniline (pNA):

  • Toxic if swallowed, inhaled, or in contact with skin.

  • Danger of cumulative effects.

  • Harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[3][4]

  • Eye Protection: Safety glasses or a face shield are mandatory.[3][4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

Disposal Procedures for this compound and Associated Waste

The following procedures are categorized based on the form of the waste.

1. Unused or Expired this compound (Solid Form)

Solid, unreacted this compound should be disposed of as hazardous chemical waste.

  • Step 1: Containerization: Ensure the original container is tightly sealed. If the original container is compromised, transfer the solid to a new, clearly labeled, and sealed container.

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "D-Isoleucyl-Phenylalanyl-Lysyl-p-nitroaniline".

  • Step 3: Collection: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Step 4: Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[4]

2. Aqueous Solutions Containing this compound (Pre- and Post-Reaction)

Aqueous waste from assays, including leftover substrate solutions and reaction mixtures containing free pNA, must be collected and treated as hazardous waste.

  • Step 1: Collection: Collect all aqueous waste containing this compound or free pNA in a dedicated, leak-proof, and clearly labeled waste container. Do not discharge this waste into the sewer system.[3]

  • Step 2: Labeling: Label the container "Hazardous Aqueous Waste containing p-nitroaniline".

  • Step 3: Storage: Store the waste container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Step 4: Disposal: The aqueous waste should be disposed of through a licensed chemical waste disposal company. Treatment options may include incineration in a facility equipped with an afterburner and scrubber.[3][4]

3. Contaminated Labware and Materials

All materials that have come into contact with this compound, such as pipette tips, microplates, and absorbent paper, must be disposed of as solid hazardous waste.

  • Step 1: Segregation: Collect all contaminated solid waste in a designated, lined hazardous waste container.

  • Step 2: Containerization: Once full, securely seal the liner and the container.

  • Step 3: Labeling: Label the container as "Solid Hazardous Waste contaminated with p-nitroaniline".

  • Step 4: Disposal: Arrange for disposal through your institution's hazardous waste management program.

Spill Cleanup Procedures

In the event of a spill of solid this compound or a solution containing it, follow these steps:

  • Step 1: Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]

  • Step 2: Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.

  • Step 3: Containment and Cleanup (Solid Spill):

    • Gently cover the spill with an absorbent material to avoid raising dust.[3]

    • Dampen the spilled material with 60-70% ethanol to prevent it from becoming airborne.[5]

    • Carefully sweep or scoop the dampened material into a designated hazardous waste container.[3]

  • Step 4: Containment and Cleanup (Liquid Spill):

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Step 5: Decontamination:

    • Clean the spill area with a 60-70% ethanol solution, followed by a thorough wash with soap and water.[5]

    • Collect all cleaning materials as contaminated waste.

  • Step 6: Reporting: Report the spill to your institution's environmental health and safety office.

Quantitative Data Summary

ParameterValueReference
p-Nitroaniline Molecular Weight 138.14 g/mol [5]
p-Nitroaniline Melting Point 146 - 149 °C[4]
p-Nitroaniline Water Solubility < 0.1 mg/mL at 70°F[5]
D-Val-Leu-Lys-pNA Molecular Weight 478.6 g/mol [1]
Absorbance Peak of pNA 405 nm[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_waste Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_disposal Disposal Path Waste_ID Identify Waste Type Unused Unused/Expired This compound Waste_ID->Unused Solid Contaminated_Solid Contaminated Labware (Tips, Plates, etc.) Waste_ID->Contaminated_Solid Solid Aqueous_Waste Aqueous Solutions (Pre- & Post-Reaction) Waste_ID->Aqueous_Waste Liquid Spill Spill of Solid or Liquid Waste_ID->Spill Accidental Release Collect_Solid Collect in Labeled Solid Hazardous Waste Container Unused->Collect_Solid Contaminated_Solid->Collect_Solid Collect_Liquid Collect in Labeled Aqueous Hazardous Waste Container Aqueous_Waste->Collect_Liquid Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Professional_Disposal Dispose via Licensed Waste Disposal Service Collect_Solid->Professional_Disposal Collect_Liquid->Professional_Disposal Cleanup->Professional_Disposal

Caption: Workflow for the proper disposal of this compound waste streams.

References

Essential Safety and Logistical Information for Handling D-Ile-Phe-Lys-pNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling the chromogenic substrate D-Ile-Phe-Lys-pNA. While the specific toxicological properties of this compound have not been thoroughly investigated, the presence of the p-nitroaniline (pNA) moiety necessitates careful handling due to its potential hazards. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for handling hazardous peptide compounds and p-nitroanilide-containing reagents.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles and splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Double-gloving is advised to prevent skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[2]
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to avoid inhalation of dust.[2]

It is essential to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

II. Health Hazard Information

The primary hazard associated with this compound is the p-nitroaniline (pNA) group, which is released upon enzymatic cleavage. p-Nitroaniline is classified as an acutely toxic compound.[1]

Potential Health Effects of p-Nitroaniline:

Exposure RouteShort-Term EffectsLong-Term Effects
Inhalation, Skin/Eye Contact, Ingestion Eye irritation, formation of methemoglobin (which impairs oxygen transport in the blood), headache, and paleness.[1]Potential for liver damage and gene mutation.[1]

III. Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for maintaining the integrity of the product and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated workspace (preferably a fume hood) is clean and uncluttered.[2]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and double nitrile gloves.[1][2]

  • Weighing: When weighing the lyophilized powder, do so with care to avoid creating dust.[3]

  • Reconstitution: If preparing a solution, add the appropriate solvent slowly and cap the container securely before mixing.

  • Clean-up: After handling, thoroughly wipe down all surfaces and equipment with a suitable cleaning agent.[2] Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[1]

Storage: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[3]

IV. Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

V. Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2] All dry waste contaminated with the compound must be disposed of in a container with a liner.[1]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[2]

  • Waste Removal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. One recommended method for p-nitroaniline waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

VI. Experimental Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_area 1. Prepare Clean Workspace (Fume Hood) don_ppe 2. Don Personal Protective Equipment (Goggles, Lab Coat, Double Gloves) prep_area->don_ppe weigh 3. Weigh Powder Carefully (Avoid Dust) don_ppe->weigh Proceed to Handling reconstitute 4. Reconstitute Solution weigh->reconstitute clean_surfaces 5. Clean All Surfaces and Equipment reconstitute->clean_surfaces Proceed to Cleanup dispose_waste 6. Dispose of Contaminated Materials in Labeled Waste clean_surfaces->dispose_waste store 7. Store Securely (-20°C Recommended) dispose_waste->store Final Step

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。